OZOKERITE
Description
BenchChem offers high-quality OZOKERITE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OZOKERITE including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12198-93-5 |
|---|---|
Molecular Formula |
C9H10N2O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Composition of Ozokerite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozokerite, also known as earth wax, is a naturally occurring mineral wax that has found applications in various industries, including cosmetics, pharmaceuticals, and as a viscosity-increasing agent.[1] Its unique physical properties, such as a high melting point and the ability to form stable emulsions, are a direct result of its complex chemical composition.[1] This technical guide provides a comprehensive overview of the chemical makeup of ozokerite, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations to elucidate its compositional structure.
Elemental and Hydrocarbon Composition of Ozokerite
Ozokerite is fundamentally a complex mixture of hydrocarbons.[2][3] Its basic elemental composition is dominated by carbon and hydrogen, with minor contributions from heteroatoms. The hydrocarbon profile is diverse, consisting mainly of saturated straight-chain hydrocarbons (n-alkanes) with carbon chain lengths predominantly ranging from C20 to C50, and in some cases, extending to C90+.[4][5] Additionally, it contains isoparaffins (branched-chain alkanes) and aromatic hydrocarbons.[2] Some analyses also indicate the presence of minor asphaltic components and oxygenated bodies.[3]
Data Presentation: Quantitative Composition
The elemental and hydrocarbon composition of ozokerite can vary depending on its geographical origin. The following tables summarize the available quantitative data.
Table 1: Elemental Composition of Ozokerite from Various Deposits (wt%)
| Element | Yarega, Russia | Borislav, Ukraine | Shorsu, Uzbekistan |
| Carbon (C) | 85.3 | 85.1 | 85.5 |
| Hydrogen (H) | 14.2 | 14.3 | 14.1 |
| Nitrogen (N) | 0.1 | 0.1 | 0.1 |
| Oxygen (O) | 0.3 | 0.3 | 0.2 |
| Sulfur (S) | 0.1 | 0.2 | 0.1 |
Data sourced from a study on the transformation of the molecular and supramolecular structure of ozokerite.
Table 2: General Hydrocarbon Composition of Ozokerite
| Hydrocarbon Type | Description |
| n-Alkanes (Normal Paraffins) | Predominantly saturated straight-chain hydrocarbons with carbon numbers mainly in the C20-C50 range. |
| Isoparaffins (Branched-chain Alkanes) | Saturated hydrocarbons with branched chains. |
| Aromatics | Hydrocarbons containing one or more aromatic rings. |
| Other Components | May include minor amounts of cycloalkanes, asphaltic compounds, and oxygenated bodies.[3] |
Experimental Protocols for Compositional Analysis
The characterization of ozokerite's chemical composition requires a combination of separation and analytical techniques. The following are detailed methodologies for key experiments.
Solvent Extraction for Ceresin Isolation
This method is employed to extract ceresin, a purified form of ozokerite, by leveraging the differential solubility of its components.
Protocol:
-
Crushing: The raw ozokerite is mechanically crushed into smaller pieces to increase the surface area for solvent interaction.
-
Solvent Addition: A non-polar solvent, such as ligroin or petroleum ether, is added to the crushed ozokerite. These solvents are effective at dissolving ceresin while leaving behind higher-molecular-weight substances like bitumen and resins.
-
Filtration: The mixture is filtered to separate the insoluble impurities from the solvent containing the dissolved ceresin and other waxes.
-
Solvent Evaporation: The solvent is removed from the filtrate, typically under reduced pressure, to yield the purified ceresin.
-
Further Purification: The extracted ceresin may undergo additional purification steps, such as washing with hot water, to eliminate any residual solvent or impurities.[6]
Thermal Extraction
Thermal extraction separates the components of ozokerite based on their different boiling points.
Protocol:
-
Heating: The crude ozokerite is heated in a distillation unit to a temperature of approximately 250-300°C, causing the wax components to melt.
-
Distillation: The molten ozokerite undergoes distillation, where the lighter hydrocarbon fractions are vaporized and separated from the heavier components.
-
Cooling and Solidification: The distilled fraction, rich in ceresin, is then cooled to allow for solidification into a wax-like form.[6]
Urea Adduction for n-Alkane Separation
Urea adduction is a technique used to selectively isolate straight-chain hydrocarbons (n-alkanes) from branched and cyclic compounds.
Protocol:
-
Sample Preparation: The ozokerite sample is dissolved in a suitable solvent mixture, such as n-hexane and acetone.
-
Urea Addition: A saturated solution of urea in methanol is added to the sample solution.
-
Adduct Formation: The mixture is allowed to react at room temperature overnight. During this time, urea forms crystalline inclusion complexes (adducts) with the straight-chain hydrocarbons. Branched and cyclic hydrocarbons are excluded from this crystal structure.
-
Crystal Isolation: The urea-alkane adducts precipitate out of the solution and are collected.
-
Washing: The collected crystals are washed to remove any non-adducted (branched and cyclic) compounds.
-
Adduct Decomposition: The washed crystals are dissolved in water to break down the urea-alkane complex, releasing the purified n-alkanes.
-
Extraction of n-Alkanes: The released n-alkanes are then extracted from the aqueous solution using a non-polar solvent.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique for identifying and quantifying the individual hydrocarbon components within ozokerite.
Protocol:
-
Sample Preparation: A dilute solution of the ozokerite sample (approximately 10 µg/mL) is prepared in a volatile organic solvent suitable for GC-MS, such as hexane or dichloromethane. The sample should be free of particulate matter.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC system.
-
Gas Chromatography Separation:
-
Injector Temperature: Set to a high temperature (e.g., 300°C) to ensure the volatilization of the sample.
-
Column: A non-polar capillary column, such as a DB-5, is typically used for hydrocarbon analysis.
-
Temperature Program: A temperature gradient is applied to the column to separate the hydrocarbons based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the high-molecular-weight components.
-
Carrier Gas: An inert gas, such as helium or hydrogen, is used to carry the sample through the column.
-
-
Mass Spectrometry Detection:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized, typically by electron ionization (EI).
-
The resulting charged fragments are separated based on their mass-to-charge ratio.
-
The detector records the abundance of each fragment, generating a mass spectrum for each component.
-
-
Data Analysis: The resulting chromatogram shows the separation of the different hydrocarbons, and the mass spectrum of each peak is used to identify the compound by comparing it to a spectral library.[5]
Mandatory Visualizations
The following diagrams illustrate the compositional hierarchy and an exemplary experimental workflow for the analysis of ozokerite.
Caption: Hierarchical composition of ozokerite.
References
A Technical Guide to the Geological Formation and Natural Sources of Ozokerite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozokerite, also known as earth wax, is a naturally occurring mineral wax with a complex hydrocarbon composition. This technical guide provides an in-depth exploration of its geological formation, global distribution, and the analytical methodologies used for its characterization. Understanding the origins and physicochemical properties of ozokerite is crucial for its application in various scientific and industrial fields, including pharmaceuticals and drug development, where it can be utilized as an excipient for its stabilizing and viscosity-modifying properties. This document summarizes key quantitative data, details experimental protocols for analysis, and provides visualizations of the formation process to serve as a comprehensive resource for researchers.
Geological Formation of Ozokerite
Ozokerite is a fossil hydrocarbon wax that originates from the slow thermal maturation and subsequent alteration of petroleum. Its formation is intricately linked to oil-bearing sedimentary basins and is often found in regions with significant tectonic activity. The genesis of ozokerite deposits can be understood as a multi-stage geological process.
The formation process begins with the generation of petroleum from organic-rich source rocks. As this petroleum migrates upwards through the Earth's crust, it can become trapped in reservoirs. In areas with geological faults and fissures, this petroleum can continue its migration towards the surface. During this ascent, the lighter, more volatile hydrocarbon fractions evaporate, leaving behind the heavier, waxier components.[1] Over geological time, these residual hydrocarbons undergo processes of oxidation and polymerization, leading to the formation of solid ozokerite veins within the sedimentary rock strata.[1][2]
The chemical composition of ozokerite is a complex mixture of saturated and unsaturated hydrocarbons of high molecular weight, along with some liquid hydrocarbons and oxygenated compounds. It is primarily composed of straight-chain alkanes (with carbon chain lengths typically ranging from C20 to C40), isoparaffins, and aromatic hydrocarbons.[1][3]
Natural Sources and Global Distribution
Ozokerite deposits are found worldwide, typically in association with petroleum fields in Miocene formations.[4][5] Historically, the most significant commercial sources have been located in Eastern Europe. The primary global deposits are:
-
The Carpathian Mountains: Specifically in the regions of Galicia in Poland and Ukraine, which have been major producers of ozokerite since the 19th century.[2]
-
The United States: Deposits are found in Utah and Texas.[4][5]
-
Other Locations: Ozokerite is also found in Austria and Russia.[4][5]
The physical properties and exact chemical composition of ozokerite can vary depending on its geographical origin. This variability is attributed to differences in the source petroleum, the geological conditions of formation, and the extent of alteration.
Physicochemical Properties and Composition
Ozokerite is characterized by its waxy texture, high melting point, and excellent oil-binding capacity.[4][5] It is insoluble in water and alcohols but soluble in various nonpolar organic solvents such as benzene, chloroform, and turpentine.[2][6]
| Property | Value | Reference(s) |
| Appearance | Amorphous, waxy solid; color ranges from yellow to dark brown or black. | [3] |
| Elemental Composition | Carbon: 85-87% by weight, Hydrogen: 13-14% by weight. | [2][4] |
| Hydrocarbon Composition | Primarily a mixture of straight-chain alkanes (C20-C40), isoparaffins, and aromatics. | [1][3] |
| Melting Point | 58 - 100 °C (136 - 212 °F) | [2] |
| Relative Density | 0.85 - 0.95 | [2] |
Experimental Protocols for Ozokerite Analysis
The characterization of ozokerite's complex hydrocarbon mixture requires sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Profiling
GC-MS is an ideal method for separating and identifying the individual hydrocarbon components of ozokerite.
Methodology:
-
Sample Preparation: A small, representative sample of ozokerite is dissolved in a suitable organic solvent (e.g., hexane or dichloromethane) to a known concentration.
-
Injection: A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet, which is heated to ensure rapid volatilization of the sample.
-
Gas Chromatography Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the hydrocarbon mixture based on the components' boiling points and affinities for the stationary phase. A temperature program is typically used to elute a wide range of hydrocarbons.
-
Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual hydrocarbon compounds. The peak areas in the chromatogram can be used to quantify the relative abundance of each component.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a sample, providing a molecular fingerprint of the material.
Methodology:
-
Sample Preparation: A small amount of the ozokerite sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast from a solution onto an infrared-transparent substrate (e.g., a KBr pellet).
-
Spectral Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at various wavelengths as the molecules vibrate.
-
Data Analysis: The resulting infrared spectrum shows absorption bands corresponding to specific functional groups. For ozokerite, characteristic peaks for C-H stretching and bending in alkanes will be prominent. The presence of any C=C or C=O bonds would indicate the presence of unsaturated or oxidized components.
Conclusion
Ozokerite is a unique natural mineral wax with a complex geological origin and chemical composition. Its physicochemical properties, which can be finely characterized by modern analytical techniques, make it a valuable material for a range of applications, including as a specialized excipient in pharmaceutical formulations. A thorough understanding of its formation and natural sources is essential for ensuring a consistent and high-quality supply for research and development. Further research into the specific compositional variations of ozokerite from different global deposits could lead to the discovery of novel applications for this versatile natural polymer.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ozokerite Wax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozokerite wax is a naturally occurring mineral wax, also known as earth wax, composed of a complex mixture of solid hydrocarbons.[1][2] Historically mined from deposits in various parts of the world, modern ozokerite is often a blend of hydrocarbon waxes formulated to achieve specific physical properties.[2][3][4][5] Its unique characteristics, including a high melting point, hardness, and compatibility with oils and other waxes, make it a valuable excipient in the pharmaceutical and cosmetic industries.[4][5][6][7][8] This guide provides a comprehensive overview of the physical and chemical properties of ozokerite wax, complete with detailed experimental protocols for its characterization.
Physical and Chemical Properties
Ozokerite wax is characterized by a range of physical and chemical parameters that dictate its functionality in various applications. These properties can vary depending on the source and refining process of the wax.[2]
General Properties
| Property | Description | Source(s) |
| Appearance | Amorphous, can range from a soft wax to a hard, black mass. Refined grades are typically white to yellow, odorless, and tasteless. | [1][2][5][9][10][11] |
| Composition | Primarily a mixture of saturated and unsaturated hydrocarbons of high molecular weight, with some liquid hydrocarbons and oxygenated bodies. It consists of 85-87% carbon and 13-14.3% hydrogen by weight. | [1][9][10][11][12] |
| Solubility | Insoluble in water and alcohols. Soluble in warm oils, ether, petroleum, benzene, turpentine, chloroform, and carbon disulfide. | [1][10][12][13][14][15] |
| Compatibility | Compatible with a wide variety of mineral and vegetable oils, fats, resins, petrolatum, and other waxes. | [2][4][12][15][16] |
Quantitative Physical and Chemical Data
The following table summarizes the key quantitative properties of ozokerite wax. It's important to note that the values can vary significantly between different grades and suppliers.
| Property | Value Range | Units | Test Method Reference |
| Melting Point | 58 - 100 (wide range); 73 - 76 (common refined grade) | °C | ASTM D127, ASTM D938 |
| Density / Specific Gravity | 0.85 - 0.95 | g/cm³ | Immersion Method |
| Needle Penetration (at 25°C) | 4 - 14 (for harder grades) | dmm | ASTM D1321 |
| Acid Value | 0 | mg KOH/g | ASTM D1386 |
| Saponification Value | 0 | mg KOH/g | ASTM D1387 |
| Iodine Value | 7.8 - 9.2 | g I₂/100g | |
| Oil Content | < 15 | % | ASTM D721 |
| Flash Point | > 79 | °C | ASTM D92 |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of ozokerite wax are outlined below.
Determination of Melting Point (Congealing Point) - Based on ASTM D938
This method determines the congealing point of petroleum waxes, which is the temperature at which the molten wax ceases to flow under prescribed conditions.
Apparatus:
-
ASTM Thermometer (e.g., 54F or 54C)
-
Erlenmeyer flask (250 mL)
-
Temperature-controlled oven
-
Container for melting the wax sample
Procedure:
-
Place the Erlenmeyer flask and a container with the wax sample in an oven set to approximately 99°C (210°F), or at least 11°C above the expected congealing point, until both have reached the oven temperature.
-
Remove the molten wax sample from the oven and immerse the thermometer bulb completely in the wax.
-
Withdraw the thermometer and quickly inspect the wax-coated bulb to ensure a smooth, uniform film.
-
Insert the thermometer into the pre-warmed Erlenmeyer flask, ensuring the thermometer is centered and the bottom of the bulb is 20-25 mm from the bottom of the flask.
-
Rotate the thermometer at a rate of approximately one revolution every 2-3 seconds, pausing briefly at each quarter turn.
-
Continue rotating and observe the wax droplet at the bottom of the bulb.
-
The congealing point is the temperature at which the droplet ceases to flow as the thermometer is turned.
-
Report the average of multiple determinations to the nearest 0.25°C.[15]
Determination of Needle Penetration - Based on ASTM D1321
This test measures the hardness of the wax by the depth a standard needle penetrates under a specified load and time.
Apparatus:
-
Penetrometer with a standard needle
-
Water bath
-
Test specimen container
-
Timing device (e.g., stopwatch)
-
50g weight
Procedure:
-
Melt the wax sample and pour it into the specimen container, creating a convex meniscus.
-
Allow the sample to cool at room temperature for one hour.
-
Shave any excess wax from the top of the container to create a flat surface.
-
Condition the specimen in a water bath at the desired test temperature (e.g., 25°C) for one hour.
-
Place the specimen on the penetrometer base.
-
Position the needle so its tip just touches the surface of the wax.
-
Place a 50g weight on the plunger, making the total load on the needle 100g.
-
Release the needle and allow it to penetrate the wax for exactly 5 seconds.
-
Record the penetration depth in tenths of a millimeter (dmm).
-
Perform at least three determinations on different points of the sample surface and report the average.[7][13][17]
Determination of Acid Value - Based on ASTM D1386
This method determines the amount of free acid present in the wax by direct titration. For pure hydrocarbon waxes like ozokerite, the acid value is expected to be zero.
Apparatus:
-
Buret (50 mL)
-
Erlenmeyer flask (250 mL)
-
Analytical balance
-
Hot plate
Reagents:
-
Ethanol-xylene mixture (1:1)
-
Standard potassium hydroxide (KOH) solution (0.1 N)
-
Phenolphthalein indicator solution
Procedure:
-
Weigh approximately 2g of the wax sample into an Erlenmeyer flask.
-
Add 50 mL of the ethanol-xylene mixture to the flask.
-
Gently heat the mixture while swirling to dissolve the wax.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the hot solution with the standard 0.1 N KOH solution until the first permanent pink or red color appears and persists for at least 15 seconds.
-
Record the volume of KOH solution used.
-
Calculate the acid value using the formula: Acid Value = (A x N x 56.1) / W Where: A = volume of KOH solution in mL N = normality of the KOH solution W = weight of the wax sample in g
Determination of Saponification Value - Based on ASTM D1387
This test measures the amount of esters and free fatty acids in a wax. For a pure hydrocarbon wax like ozokerite, the saponification value should be zero.
Apparatus:
-
Reflux condenser
-
Erlenmeyer flask (250 mL)
-
Hot plate or water bath
-
Buret (50 mL)
Reagents:
-
Alcoholic potassium hydroxide (KOH) solution (0.5 N)
-
Standard hydrochloric acid (HCl) solution (0.5 N)
-
Phenolphthalein indicator solution
Procedure:
-
Weigh approximately 2g of the wax sample into an Erlenmeyer flask.
-
Add 25 mL of the 0.5 N alcoholic KOH solution.
-
Connect the flask to a reflux condenser and boil the mixture gently for at least one hour to ensure complete saponification.
-
Perform a blank determination simultaneously, following the same procedure but without the wax sample.
-
After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks.
-
Titrate the excess KOH in both flasks with the 0.5 N HCl solution until the pink color disappears.
-
Calculate the saponification value using the formula: Saponification Value = [(B - S) x N x 56.1] / W Where: B = volume of HCl solution used for the blank in mL S = volume of HCl solution used for the sample in mL N = normality of the HCl solution W = weight of the wax sample in g
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures for characterizing ozokerite wax.
Caption: Workflow for Determining the Congealing Point of Ozokerite Wax.
Caption: Workflow for Needle Penetration Testing of Ozokerite Wax.
Caption: General Workflow for Acid and Saponification Value Titrations.
Conclusion
Ozokerite wax is a versatile material with a unique combination of physical and chemical properties that make it suitable for a wide range of applications in the pharmaceutical and drug development fields. Its hardness, high melting point, and ability to form stable mixtures with oils contribute to its utility as a structuring agent, viscosity modifier, and emulsion stabilizer.[2][4][5][11][13][16][18][19] A thorough understanding of its properties, guided by standardized analytical methods, is crucial for formulation scientists and researchers to effectively harness its potential in developing safe and effective products. The experimental protocols and workflows provided in this guide offer a solid foundation for the comprehensive characterization of ozokerite wax.
References
- 1. store.astm.org [store.astm.org]
- 2. Supply ASTM D92 Automatic Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. scribd.com [scribd.com]
- 5. store.astm.org [store.astm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. ASTM D 1321 - Standard Test Method for Needle Penetration of Petroleum Waxes- Testing Equipment - AHP PLASTIK MAKINA [ahp-makina.com]
- 8. researchgate.net [researchgate.net]
- 9. petrolube.com [petrolube.com]
- 10. petrolube.com [petrolube.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. petrolube.com [petrolube.com]
- 13. store.astm.org [store.astm.org]
- 14. nazhco.com [nazhco.com]
- 15. kelid1.ir [kelid1.ir]
- 16. matestlabs.com [matestlabs.com]
- 17. kaycantest.com [kaycantest.com]
- 18. alberta.ca [alberta.ca]
- 19. store.astm.org [store.astm.org]
Ozokerite: A Technical Guide to its Classification as a Mineraloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozokerite, a naturally occurring hydrocarbon wax, holds a unique position in the classification of geological materials. While it exhibits mineral-like properties, its inherent characteristics disqualify it from being classified as a true mineral. This technical guide provides an in-depth analysis of ozokerite, focusing on the scientific basis for its classification as a mineraloid. We will explore its chemical composition, physical properties, and the experimental protocols used for its characterization, offering a comprehensive resource for professionals in research, geology, and drug development.
Introduction: The Mineral-Mineraloid Distinction
In the realm of geology and materials science, the distinction between minerals and mineraloids is fundamental. A mineral , as defined by the International Mineralogical Association (IMA), is a naturally occurring solid with a highly ordered atomic structure and a well-defined chemical composition. This crystalline structure is a key determinant, giving rise to consistent and predictable physical properties.
Conversely, a mineraloid is a naturally occurring, mineral-like substance that does not demonstrate crystallinity.[1] These materials are amorphous, meaning their constituent atoms lack a long-range ordered arrangement.[2] Furthermore, mineraloids often have a variable chemical composition, unlike the more fixed formulas of true minerals.[1][3] Common examples of mineraloids include obsidian (volcanic glass), opal (hydrated silica), and amber (fossilized tree resin).[1][2]
Ozokerite, also known as earthwax, falls into this latter category.[4] It is a complex mixture of hydrocarbons, lacking both a defined crystalline structure and a fixed chemical formula, which are the primary reasons for its classification as a mineraloid.[4][5]
Physicochemical Properties of Ozokerite
Ozokerite is a complex mixture of solid paraffinic hydrocarbons.[6] Its physical and chemical properties can vary depending on its geological origin and degree of refinement.
Chemical Composition
Chemically, ozokerite is predominantly composed of carbon and hydrogen, with typical compositions around 85-87% carbon and 13-14% hydrogen by weight.[4] It is a mixture of various straight-chain and branched-chain alkanes, cycloalkanes, and aromatic hydrocarbons.[7] Unlike minerals with a specific chemical formula, the exact molecular composition of ozokerite is variable.[4]
Physical Properties
The physical characteristics of ozokerite are a direct reflection of its amorphous and compositionally varied nature. Crude ozokerite can range in color from yellow to dark brown or black and can vary in consistency from a soft wax to a hard, gypsum-like solid.[4] Refined ozokerite, often referred to as ceresin, is typically white or yellow.[8]
A summary of the key quantitative properties of ozokerite is presented in Table 1.
| Property | Typical Value/Range | Test Method/Reference |
| Relative Density | 0.85 - 0.95 | [4] |
| Melting Point | 58 - 100 °C (136 - 212 °F) | [4] |
| Refined (Ceresin) | 61 - 78 °C (142 - 172 °F) | [4] |
| Elemental Composition | ||
| Carbon | 85 - 87% | [4] |
| Hydrogen | 13 - 14% | [4] |
| Solubility | Soluble in ether, petroleum, benzene, turpentine, chloroform, carbon disulfide. Insoluble in water. | [4] |
| Needle Penetration | 4 - 9 dmm (@ 25°C) | ASTM D1321[9] |
Table 1: Quantitative Properties of Ozokerite
Experimental Protocols for Ozokerite Characterization
The classification of ozokerite as a mineraloid is substantiated by data obtained from various analytical techniques. These methods are crucial for determining its amorphous nature, variable composition, and physical properties.
X-Ray Diffraction (XRD)
X-Ray Diffraction is a primary technique used to determine the crystallinity of a material. Crystalline substances produce a distinct diffraction pattern of sharp peaks, corresponding to the ordered arrangement of atoms in the crystal lattice. Amorphous materials, like ozokerite, do not have this ordered structure and therefore produce a broad, diffuse scattering pattern instead of sharp peaks.
Methodology:
-
Sample Preparation: A small, powdered sample of ozokerite is prepared.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Analysis: The sample is irradiated with monochromatic X-rays over a range of angles.
-
Data Interpretation: The resulting diffraction pattern is analyzed. The absence of sharp Bragg peaks and the presence of a broad hump is indicative of an amorphous material.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. For crystalline materials, a sharp endothermic peak is observed at the melting point, corresponding to the energy required to break the crystal lattice. Amorphous and compositionally diverse materials like ozokerite exhibit a broad melting range rather than a sharp melting point.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of ozokerite (typically 5-10 mg) is placed in an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation: The resulting thermogram shows the heat flow as a function of temperature. A broad endotherm over a wide temperature range confirms the non-crystalline nature and compositional heterogeneity of ozokerite.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the individual chemical components of a mixture. For ozokerite, GC-MS analysis reveals a complex chromatogram with a multitude of peaks, each representing a different hydrocarbon molecule. This provides direct evidence of its variable and complex chemical composition.
Methodology:
-
Sample Preparation: A small amount of ozokerite is dissolved in a suitable organic solvent (e.g., hexane or chloroform).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Analysis: The dissolved sample is injected into the GC, where the different hydrocarbon components are separated based on their boiling points and interactions with the chromatographic column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
Data Interpretation: The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison to spectral libraries. The resulting chromatogram shows a complex mixture of hydrocarbons, confirming the variable composition of ozokerite.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of ozokerite is characteristic of a mixture of saturated hydrocarbons, showing strong absorption bands corresponding to C-H stretching and bending vibrations. The broadness of these peaks further supports the presence of a complex mixture of different hydrocarbon chains.
Methodology:
-
Sample Preparation: A thin film of molten ozokerite can be prepared on an IR-transparent window (e.g., KBr), or the sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared spectrometer is used.
-
Analysis: The sample is irradiated with a broad range of infrared frequencies, and the absorption of radiation is measured.
-
Data Interpretation: The resulting spectrum shows absorption bands characteristic of alkane functional groups (e.g., CH₂, CH₃).
Logical Classification of Ozokerite
The classification of ozokerite as a mineraloid can be visualized through a logical workflow that considers the defining characteristics of minerals.
Caption: Logical flowchart for the classification of geological substances.
This diagram illustrates the decision-making process for classifying a geological substance. Ozokerite follows the path of being naturally occurring and solid, but fails the criteria of having a crystalline structure and a defined chemical composition, thus leading to its classification as a mineraloid.
Conclusion
The classification of ozokerite as a mineraloid is firmly rooted in the fundamental definitions of mineralogy. Its amorphous nature, confirmed by techniques such as X-ray diffraction, and its variable chemical composition, as revealed by gas chromatography-mass spectrometry, are the key disqualifying factors from it being considered a true mineral. The physical properties of ozokerite, such as its broad melting range, are also consistent with its mineraloid classification. For researchers, scientists, and professionals in drug development who may utilize ozokerite for its waxy properties, understanding its non-crystalline and compositionally diverse nature is crucial for predicting its behavior and ensuring its appropriate application.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. kelid1.ir [kelid1.ir]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. kaycantest.com [kaycantest.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. avenalab.com [avenalab.com]
An In-depth Technical Guide on the Historical Applications of Ozokerite in Scientific Research
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide details the historical applications of ozokerite and its derivatives in scientific research, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing workflows and relationships using the DOT language for Graphviz diagrams.
Introduction to Ozokerite and its Properties
Ozokerite, also known as earth wax, is a naturally occurring mineral wax composed of a complex mixture of solid paraffinic hydrocarbons.[1] Historically mined in various locations, including Galicia (modern-day Poland and Ukraine) and Utah in the United States, its properties made it a substance of interest for various industrial and, to a lesser extent, scientific applications.[1] Its refined form, known as ceresin, is a harder, more purified wax that was often used as a substitute for beeswax and paraffin.[2]
This guide explores the documented historical uses of ozokerite and ceresin in scientific research, focusing on applications where its unique chemical and physical properties were leveraged.
Confirmed Historical Application: Storage of Hydrofluoric Acid
One of the most well-documented historical scientific applications of an ozokerite derivative is the use of ceresin wax to create bottles for the safe storage and handling of hydrofluoric acid.
Background
Hydrofluoric acid is a highly corrosive compound that readily attacks silica, the primary component of glass. This property rendered standard glass laboratory bottles unsuitable for its storage, posing a significant challenge for chemists and researchers. Before the widespread availability of polyethylene in the mid-20th century, a chemically inert and acid-resistant material was needed.
The J.T. Baker Chemical Company, founded in 1904, was a prominent supplier of high-purity laboratory chemicals.[3] Recognizing the need for safe containment of hydrofluoric acid, the company developed and sold bottles made from ceresin wax.[3] These bottles were used until the 1950s, providing a crucial solution for laboratories working with this hazardous chemical.[3]
Data Presentation: Properties of Ceresin Wax for Chemical Storage
The suitability of ceresin for this application stems from its chemical inertness and physical properties.
| Property | Quantitative Data/Description | Significance for Hydrofluoric Acid Storage |
| Composition | Complex mixture of long-chain saturated hydrocarbons (C20-C32).[2] | The stable, non-polar hydrocarbon chains are resistant to attack by the highly polar and reactive hydrofluoric acid. |
| Chemical Resistance | Unaffected by acids or alkalis.[2] | This is the primary reason for its use, as it does not react with or degrade upon contact with hydrofluoric acid. |
| Melting Point | 61-78 °C.[2] | A relatively high melting point for a wax, ensuring the bottle remains solid and stable at typical laboratory temperatures. |
| Solubility | Insoluble in water.[2] Soluble in organic solvents like benzene and chloroform.[2] | Its insolubility in aqueous solutions like hydrofluoric acid prevents the contents from leaching through the container. |
| Physical Form | A hard, brittle wax that can be molded. | This allowed for the casting of the material into the shape of a bottle. |
Experimental Protocol: Historical Use of Ceresin Bottles for Hydrofluoric Acid
The following outlines the likely procedure for using ceresin bottles for storing and dispensing hydrofluoric acid in a mid-20th-century laboratory setting.
Objective: To safely store and dispense hydrofluoric acid for experimental use.
Materials:
-
Ceresin wax bottle (as supplied by companies like J.T. Baker).
-
Hydrofluoric acid.
-
Appropriate personal protective equipment of the era (e.g., gloves, apron, eye protection).
-
Pipette or other dispensing apparatus (likely also made of a resistant material or coated in wax).
Methodology:
-
Filling the Bottle: The ceresin bottle would be filled with hydrofluoric acid, likely in a well-ventilated area or fume hood. The cap, also made of or coated with ceresin, would be securely fastened.
-
Storage: The bottle would be stored in a cool, dry place, away from direct sunlight and heat sources to prevent any softening of the wax.
-
Dispensing: To access the acid, the cap would be removed, and the required amount would be carefully poured or pipetted from the bottle. Given the nature of the acid, direct pouring would have been the more common and perilous method.
-
Cleaning and Maintenance: Due to the hazardous nature of the contents, these bottles were likely not reused for other chemicals.
Visualization: Logical Workflow for the Use of Ceresin Bottles
The following diagram illustrates the logical flow of using ceresin bottles in a historical laboratory context.
Caption: Workflow for the historical laboratory use of ceresin bottles.
Potential Historical Application: Additive in Histological Embedding Media
Evidence suggests that ozokerite and its derivatives may have been used as additives to embedding media in 19th and early 20th-century histology, although their use as a standalone embedding agent is not as well-documented as that of paraffin or celloidin.
Background
The practice of embedding tissues in a supportive medium to allow for thin sectioning for microscopic examination became established in the 19th century. Paraffin wax became the standard, but researchers experimented with various substances to improve the consistency and cutting properties of the embedding medium.
The Journal of the Royal Microscopical Society in the late 19th and early 20th centuries contains mentions of ceresin as a potential additive to paraffin wax.[4] The addition of ceresin was suggested to alter the texture of the paraffin, particularly for embedding large objects where the wax tended to cool too slowly and crystallize in the center.
Data Presentation: Properties of Ozokerite/Ceresin for Histological Applications
| Property | Quantitative Data/Description | Potential Significance for Histological Embedding |
| Melting Point | Ozokerite: 58-100 °C, Ceresin: 61-78 °C.[5] | A higher melting point than some paraffins could provide a firmer block for sectioning. |
| Hardness | Harder and more brittle than paraffin wax.[2] | Could provide better support for hard or dense tissues, but might also make sectioning more difficult. |
| Microcrystalline Structure | Finer microcrystalline structure than paraffin wax. | This property was likely the reason for its suggested use to prevent the formation of large crystals in paraffin blocks. |
| Solubility | Soluble in clearing agents like xylene and turpentine. | This is a necessary property for an embedding medium to ensure proper infiltration of the tissue. |
Experimental Protocol: Proposed Historical Method for a Ceresin-Paraffin Embedding Medium
The following is a hypothetical protocol based on the limited historical references to the use of ceresin as an additive.
Objective: To create a modified paraffin embedding medium for improved sectioning of large tissue samples.
Materials:
-
Paraffin wax.
-
Ceresin wax.
-
Fixed and dehydrated tissue sample.
-
Clearing agent (e.g., turpentine or xylene).
-
Embedding oven or water bath.
-
Molds for creating tissue blocks.
-
Microtome.
Methodology:
-
Preparation of the Embedding Medium: A mixture of paraffin and ceresin would be prepared. The exact ratio is not well-documented, but likely involved a small proportion of ceresin added to the paraffin. The waxes would be melted together in an embedding oven.
-
Infiltration: The tissue, having been dehydrated and cleared, would be immersed in the molten paraffin-ceresin mixture for a period of time to allow for complete infiltration.
-
Embedding (Blocking): The infiltrated tissue would be placed in a mold, and the mold filled with the molten wax mixture. The block would then be cooled to solidify. The addition of ceresin was intended to promote a more uniform, finer crystalline structure upon cooling.
-
Sectioning: The resulting block would be sectioned on a microtome.
Visualization: Signaling Pathway of Improved Embedding Medium
The following diagram illustrates the conceptual relationship between the components of the modified embedding medium and the desired outcome.
Caption: Conceptual pathway of ceresin as a paraffin wax additive.
Other Potential Historical Scientific Applications
While less substantiated, the properties of ozokerite and ceresin suggest other potential uses in historical scientific settings:
-
Electrical Insulation: Ozokerite's residue, when mixed with India-rubber, was used as an electrical insulator called "okonite".[1] While primarily an industrial application, this material could have been used in the construction of early electrical scientific apparatus.
-
Waterproofing and Sealing: Its hydrophobic nature made it a candidate for waterproofing and sealing laboratory equipment, such as joints in glassware or protecting labels on sample containers.
Conclusion
The historical scientific applications of ozokerite are not as widespread or well-documented as those of other materials like paraffin. However, the use of its derivative, ceresin, in the manufacture of bottles for storing the highly corrosive hydrofluoric acid represents a significant and specific contribution to laboratory practice before the advent of modern plastics. While its role in histology appears to have been minor and likely limited to an additive to improve the properties of paraffin wax, it demonstrates that 19th and early 20th-century scientists were experimenting with a range of materials to refine their techniques. Further research into historical laboratory supply catalogs and microtechnique manuals may yet reveal more detailed applications of this versatile natural wax.
References
Unraveling the Intricate Hydrocarbon Scaffold of Ozokerite: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Hydrocarbon Structure of Ozokerite
Introduction to the Hydrocarbon Structure of Ozokerite
Ozokerite, a naturally occurring mineral wax, is a complex mixture of solid hydrocarbons.[1][2][3] Also known as earth wax, it is composed principally of solid, saturated, high-molecular-weight paraffinic hydrocarbons, with admixtures of isoparaffins and aromatic compounds.[4][5] The hydrocarbon chains in ozokerite are predominantly straight-chain alkanes, with carbon numbers ranging broadly from C20 to C50, and in some cases, extending to C90 or more.[6][7] This intricate composition of long-chain hydrocarbons is responsible for its characteristic high melting point and wax-like properties.[1]
-
Normal Alkanes (n-alkanes): These are straight-chain saturated hydrocarbons and represent the major fraction of ozokerite.
-
Iso-alkanes (Branched Alkanes): These are saturated hydrocarbons with branched chains.
-
Cycloalkanes (Naphthenes): Although less frequently mentioned, these cyclic saturated hydrocarbons may also be present.
-
Aromatic Hydrocarbons: These are hydrocarbons containing one or more aromatic rings and are considered minor components.[4]
The specific distribution and relative abundance of these hydrocarbon classes can vary depending on the geological origin of the ozokerite deposit.[3]
Quantitative Data on Ozokerite Composition
While precise, universally applicable quantitative data on the hydrocarbon composition of ozokerite is scarce due to its natural variability, the following tables summarize the generally accepted compositional information.
| Parameter | Value | Reference |
| Carbon Content | 85-87% (by weight) | [1][2] |
| Hydrogen Content | 13-14.3% (by weight) | [1][2] |
| Hydrocarbon Class | General Abundance | Description |
| n-Alkanes | Major | Straight-chain saturated hydrocarbons |
| Iso-alkanes | Minor | Branched-chain saturated hydrocarbons |
| Aromatics | Minor | Hydrocarbons containing aromatic rings |
| Parameter | Range | Reference |
| Carbon Number | C20 - C50 (predominantly) | [6][7] |
| Carbon Number (extended) | up to C90+ | [6] |
Experimental Protocols for Structural Analysis
The characterization of the hydrocarbon structure of ozokerite relies on a combination of advanced analytical techniques. The following sections detail the methodologies for the key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for separating and identifying the individual hydrocarbon components of ozokerite. High-temperature GC is necessary to ensure the volatilization of the high-molecular-weight alkanes.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the ozokerite sample into a vial.
-
Dissolve the sample in a suitable high-boiling point solvent (e.g., carbon disulfide, toluene, or o-xylene) to a final concentration of 1-5 mg/mL.
-
Gentle heating and sonication may be required to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
Gas Chromatograph: A high-temperature GC equipped with a temperature-programmable oven and a split/splitless or cool-on-column injector.
-
Column: A high-temperature capillary column suitable for hydrocarbon analysis (e.g., a fused silica column coated with a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane). A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of electron ionization (EI).
-
-
GC-MS Parameters:
-
Injector Temperature: 350-400°C.
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-15°C/min to a final temperature of 380-400°C.
-
Final hold: Hold at the final temperature for 10-20 minutes to ensure elution of all high-molecular-weight components.
-
-
Transfer Line Temperature: 350-400°C.
-
Ion Source Temperature: 230-250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 800.
-
-
Data Analysis:
-
Identify n-alkanes based on their characteristic retention times and mass spectra (prominent ions at m/z 57, 71, 85, etc.).
-
Identify iso-alkanes and cycloalkanes by their fragmentation patterns.
-
Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in ozokerite, confirming its predominantly aliphatic hydrocarbon nature.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid ozokerite sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. This is the simplest and most common method.
-
KBr Pellet: Grind a small amount of ozokerite (1-2 mg) with potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of ozokerite in a volatile solvent (e.g., hexane or chloroform). Cast a thin film onto a KBr or NaCl salt plate by allowing the solvent to evaporate.
-
-
Instrumentation:
-
A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
An ATR accessory with a diamond or zinc selenide crystal, if using the ATR method.
-
-
FTIR Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Mode: Transmittance or Absorbance.
-
-
Data Analysis:
-
Identify characteristic absorption bands for alkanes:
-
C-H stretching: Strong bands in the 2960-2850 cm⁻¹ region (asymmetric and symmetric stretching of CH₃ and CH₂ groups).
-
C-H bending: Bands around 1470-1450 cm⁻¹ (CH₂ scissoring) and 1380-1370 cm⁻¹ (CH₃ bending).
-
CH₂ rocking: A band around 720 cm⁻¹ may be present for long straight chains of (CH₂)n where n > 4.
-
-
Look for the absence of significant peaks corresponding to functional groups like hydroxyl (-OH, broad band around 3300 cm⁻¹), carbonyl (C=O, strong band around 1700 cm⁻¹), or aromatic C=C bonds (1600-1450 cm⁻¹) to confirm the high purity of the hydrocarbon mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the hydrocarbon structures of ozokerite. ¹H NMR confirms the aliphatic nature, while ¹³C NMR can distinguish between different types of carbon atoms (methyl, methylene, methine) and identify the presence of branching.
Methodology:
-
Sample Preparation:
-
Dissolve 10-50 mg of the ozokerite sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated tetrachloroethane (C₂D₂Cl₄) for better solubility of high-molecular-weight waxes).
-
Gentle heating may be necessary for complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
NMR Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Inverse-gated decoupling for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 5-10 seconds to allow for full relaxation of the carbon nuclei.
-
-
-
Data Analysis:
-
¹H NMR:
-
Identify signals corresponding to aliphatic protons:
-
-CH₃ (methyl): ~0.9 ppm (triplet).
-
-CH₂- (methylene): ~1.2-1.4 ppm (multiplet).
-
-
The absence of signals in the aromatic region (~7-8 ppm) confirms the low aromatic content.
-
-
¹³C NMR:
-
Identify signals for different types of aliphatic carbons:
-
-CH₃ (methyl): ~14 ppm.
-
-CH₂- (methylene in long chains): ~22-34 ppm.
-
-
Signals from branched carbons (methine, quaternary) will appear at different chemical shifts, allowing for the characterization of iso-alkanes.
-
-
Visualizations
Hydrocarbon Classification in Ozokerite
Experimental Workflow for Ozokerite Analysis
References
Natural variations in ozokerite from different geographical deposits.
An In-depth Technical Guide to the Natural Variations of Ozokerite from Different Geographical Deposits
Introduction
Ozokerite, also known as earth wax, is a naturally occurring mineraloid wax composed of a complex mixture of solid, long-chain paraffinic hydrocarbons.[1][2][3] Lacking a defined crystalline structure, it is technically classified as a mineraloid.[4][5] It is formed by the gradual evaporation and oxidation of petroleum migrating through geological fissures, resulting in the deposition of paraffin hydrocarbons in veins and fractures within sedimentary rocks.[3][6][7]
This technical guide provides a comprehensive overview of the variations in ozokerite sourced from different geographical deposits. It is intended for researchers, scientists, and drug development professionals who may utilize ozokerite as an excipient, for its thermophysical properties, or as a source of complex hydrocarbons. The guide details the differences in physicochemical properties, outlines the analytical methods used for characterization, and presents logical workflows for its analysis.
Major Geographical Deposits
Ozokerite is found in numerous locations globally, often in association with petroleum fields. The most commercially and historically significant deposits are:
-
Carpathian Mountains (Ukraine/Poland): The Galician deposits, particularly in Boryslav, Starunia, and Dzviniach, are among the most famous and have been a primary source of commercial ozokerite.[3][6][8] These deposits are found in the Tertiary Vorotyshcha Beds of the Outer Carpathians.[9]
-
United States (Utah): Significant deposits are located in central Utah, occurring in fissures within the Eocene Wasatch Formation.[1][10]
-
Other Deposits: Ozokerite is also found in Romania, Uzbekistan, and other regions along the flanks of the Carpathians and in Central Asia.[1][3]
The geological context of each deposit, including the nature of the source petroleum and the migration pathway, significantly influences the final composition and properties of the ozokerite.[6][7]
Variations in Physicochemical Properties
The properties of ozokerite vary significantly depending on its origin. These variations are a direct result of differences in the distribution of hydrocarbons and the presence of resins and asphaltic compounds.
Chemical Composition
Ozokerite is primarily a mixture of hydrocarbons, containing 85–87% carbon and approximately 14% hydrogen by weight.[4] The composition can be broadly categorized into solid hydrocarbons (paraffins), liquid/soft hydrocarbons (oils), and resinous/asphaltic compounds.[6] The ratio of these components dictates the material's physical properties. A recent gas chromatography-mass spectrometry (GC-MS) analysis of samples from the well-studied Carpathian region highlights these variations.[9]
Table 1: Hydrocarbon Fraction Composition of Carpathian Ozokerites Source: Data synthesized from Jurek et al., 2022.[9]
| Geographical Deposit | Saturated Hydrocarbons (%) | Aromatic Hydrocarbons (%) | Resins & Asphaltenes (%) |
|---|---|---|---|
| Boryslav, Ukraine | ~91% | ~6% | ~3% |
| Starunia, Ukraine | ~90.8% | ~6.5% | ~2.7% |
Physical Properties
Physical properties such as melting point and hardness (measured by needle penetration) are critical for industrial and pharmaceutical applications. These properties show considerable variation based on geographical source and degree of refinement.
Table 2: Comparative Physical Properties of Ozokerite from Various Deposits Source: Data compiled from multiple commercial and scientific sources.[3][4][11][12][13]
| Property | Galician (Boryslav, Ukraine) | USA (Commercial, Refined) | General Range (Raw) |
|---|---|---|---|
| Melting/Congealing Point | 50 - 65 °C | 70 - 77 °C | 58 - 100 °C |
| Needle Penetration (dmm) | Not available | 8 - 35 | Varies widely |
| Specific Gravity | Not available | Not specified | 0.85 - 0.97 |
| Appearance | Natural Brown | White to Off-White | Light Yellow to Dark Brown |
Experimental Protocols for Ozokerite Characterization
A multi-faceted analytical approach is required to fully characterize ozokerite samples and distinguish between sources.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Profiling
GC-MS is the primary technique for determining the detailed hydrocarbon composition of ozokerite, which is essential for source identification and quality control.
Methodology:
-
Sample Preparation:
-
Dissolve a known mass of the ozokerite sample in a suitable solvent (e.g., dichloromethane or hexane).
-
Perform liquid-solid chromatography on an activated silica gel column to separate the sample into fractions: saturated hydrocarbons (eluted with hexane), aromatic hydrocarbons (eluted with a hexane/dichloromethane mixture), and polar compounds/resins (eluted with dichloromethane/methanol).[9]
-
Evaporate the solvent from each fraction under a gentle stream of nitrogen.
-
Reconstitute the saturated hydrocarbon fraction in hexane for GC-MS analysis.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: Agilent DB-5 capillary column (60 m x 0.32 mm x 0.25 µm) or similar non-polar column.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]
-
Injector: Splitless mode, with an injector temperature of 300-320 °C.[14][15]
-
Oven Temperature Program:
-
Initial temperature: 80 °C (hold for 2 min).
-
Ramp 1: Increase to 120 °C at 20 °C/min.
-
Ramp 2: Increase to 200 °C at 2 °C/min.
-
Ramp 3: Increase to 300 °C at 3 °C/min (hold for 40 min).[9]
-
-
Mass Spectrometer:
-
-
Data Analysis: Identify n-alkanes, isoprenoids (e.g., pristane, phytane), and biomarkers (e.g., hopanes, steranes) by comparing mass spectra to libraries (e.g., NIST) and analyzing retention times. Quantify peak areas to determine the relative abundance of different hydrocarbons.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the thermal properties of ozokerite, such as the onset of melting and the melting point range, which are critical for its application as a structurant or in thermotherapy.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the ozokerite sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation & Conditions:
-
DSC Instrument: PerkinElmer Diamond DSC or equivalent.[9]
-
Temperature Program:
-
Equilibrate at 20 °C.
-
Heat from 20 °C to 120 °C at a constant rate (e.g., 10 °C/min).
-
Hold for 5 minutes to erase thermal history.
-
Cool from 120 °C to 20 °C at a constant rate (e.g., 10 °C/min).
-
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically taken as the peak temperature of the endothermic transition during the heating cycle. The broadness of the peak indicates the melting range.
Standard Protocols for Physical Property Testing
ASTM D938: Congealing Point of Petroleum Waxes This method measures the temperature at which a molten wax sample ceases to flow when cooled.[6][10]
-
Apparatus: Thermometer, vial, and a flask to serve as an air jacket.
-
Procedure:
-
Melt the ozokerite sample to approximately 11 °C above its expected congealing point.
-
Coat the bulb of a thermometer with a droplet of the molten wax.
-
Suspend the thermometer inside the vial, which is placed inside the flask.
-
Allow the apparatus to cool in ambient air.
-
Periodically tilt and rotate the thermometer. The congealing point is the temperature at which the droplet on the bulb ceases to flow.[17]
-
ASTM D1321: Needle Penetration of Petroleum Waxes This test measures the hardness of the wax by determining the depth a standard needle penetrates under a specific load and time.[1][2]
-
Apparatus: Penetrometer with a standard needle, a 50 g weight, a water bath, and a sample container.
-
Procedure:
-
Melt the ozokerite sample and pour it into the sample container, allowing it to cool to room temperature.
-
Condition the sample in a water bath at the test temperature (e.g., 25 °C) for at least 1 hour.[2]
-
Place the sample on the penetrometer base. Position the needle so its tip just touches the wax surface.
-
Release the needle plunger and allow the total load (100 g) to act on the sample for 5 seconds.
-
The penetration depth is read from the instrument's calibrated dial in tenths of a millimeter (dmm).[2]
-
Visualizations of Workflows and Relationships
Experimental Workflow for Ozokerite Characterization
Caption: Experimental workflow for the comprehensive analysis of ozokerite.
Relationship Between Origin and Properties
References
- 1. store.astm.org [store.astm.org]
- 2. kaycantest.com [kaycantest.com]
- 3. torontech.com [torontech.com]
- 4. store.astm.org [store.astm.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. store.astm.org [store.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. uoguelph.ca [uoguelph.ca]
- 12. researchgate.net [researchgate.net]
- 13. Ozokerite Wax 158/160, 71S - Koster Keunen Waxes [kosterkeunen.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. epsci.ucr.edu [epsci.ucr.edu]
- 17. Supply ASTM D938 Congealing Point of Petroleum Waxes and Petrolatum Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
Ozokerite Solubility: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of Ozokerite's Behavior in Various Organic Solvents
Ozokerite, a naturally occurring mineral wax, is a complex mixture of hydrocarbons. Its unique properties, including a high melting point and the ability to form stable mixtures with oils and other waxes, make it a valuable component in a wide range of applications, from cosmetics and pharmaceuticals to polishes and adhesives. For researchers, scientists, and drug development professionals, a thorough understanding of ozokerite's solubility in different organic solvents is crucial for formulation development, purification processes, and quality control. This technical guide provides a comprehensive overview of ozokerite's solubility characteristics, details a robust experimental protocol for its determination, and presents a visual workflow to aid in experimental design.
Qualitative Solubility of Ozokerite
Ozokerite's solubility is largely dictated by its hydrocarbon composition. It is generally soluble in nonpolar organic solvents and insoluble in polar solvents like water and alcohols. The following table summarizes the qualitative solubility of ozokerite in a range of common organic solvents based on available technical data. It is important to note that the term "soluble" often implies that dissolution may require heating.
| Solvent Classification | Soluble | Slightly Soluble | Insoluble |
| Hydrocarbons | Benzene, Toluene, Xylene, Naphtha, Petroleum Ether, Mineral Oil | ||
| Chlorinated | Chloroform, Carbon Disulfide | ||
| Ethers | Ether | ||
| Turpenes | Turpentine Oil | ||
| Oils | Hot Oils, Vegetable Waxes | ||
| Alcohols | Absolute Ethanol[1] | Water, Alcohols[1] |
Experimental Protocol for Determining Ozokerite Solubility
The following is a generalized experimental protocol for determining the solubility of ozokerite in a given organic solvent. This method is based on the principles outlined in ASTM D3235, a standard test method for determining solvent extractables in petroleum waxes.
Objective: To determine the mass of ozokerite that can be dissolved in a specific volume of a chosen organic solvent at a given temperature.
Materials:
-
Ozokerite wax sample
-
Selected organic solvent
-
Analytical balance (accurate to 0.1 mg)
-
Beakers or flasks
-
Heating mantle or water bath with temperature control
-
Magnetic stirrer and stir bars
-
Thermometer
-
Filtration apparatus (e.g., vacuum filter with pre-weighed filter paper)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation:
-
Dry the ozokerite sample to a constant weight in a drying oven at a temperature below its melting point to remove any residual moisture.
-
Pre-weigh a clean, dry beaker or flask.
-
-
Dissolution:
-
Add a known mass of the dried ozokerite to the pre-weighed beaker.
-
Add a measured volume of the organic solvent to the beaker.
-
Place the beaker in a heating mantle or water bath set to the desired experimental temperature.
-
Begin stirring the mixture with a magnetic stirrer.
-
Gradually increase the amount of ozokerite added in small, known increments, allowing the system to equilibrate after each addition. Continue this process until a slight excess of undissolved solid remains, indicating that the solution is saturated.
-
-
Equilibration:
-
Allow the saturated solution to stir at the constant experimental temperature for a sufficient period to ensure equilibrium is reached. This may take several hours.
-
-
Separation of Undissolved Solids:
-
Quickly filter the saturated solution while maintaining the experimental temperature to separate the undissolved ozokerite. This can be achieved using a pre-heated filtration apparatus.
-
Wash the collected undissolved solids with a small amount of fresh, pre-heated solvent to remove any remaining dissolved ozokerite.
-
-
Quantification:
-
Method A (Gravimetric determination of undissolved solids):
-
Carefully dry the filter paper with the undissolved ozokerite in a drying oven at a temperature that will evaporate the solvent but not melt the ozokerite.
-
Once dry, cool the filter paper in a desiccator and weigh it.
-
The mass of the undissolved ozokerite is the final weight minus the initial weight of the filter paper.
-
The solubility can be calculated by subtracting the mass of the undissolved ozokerite from the total mass of ozokerite added to the known volume of solvent.
-
-
Method B (Gravimetric determination of dissolved solids):
-
Collect a known volume of the clear, saturated filtrate in a pre-weighed evaporating dish.
-
Carefully evaporate the solvent from the filtrate in a fume hood, leaving behind the dissolved ozokerite.
-
Dry the evaporating dish with the ozokerite residue to a constant weight in a drying oven.
-
Cool the dish in a desiccator and weigh it.
-
The mass of the dissolved ozokerite in the known volume of the filtrate represents the solubility.
-
-
-
Data Reporting:
-
Express the solubility as grams of ozokerite per 100 mL of solvent ( g/100 mL) or as a weight percentage (wt%) at the specified temperature.
-
Experimental Workflow for Ozokerite Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for determining ozokerite solubility.
This technical guide provides a foundational understanding of ozokerite solubility and a practical framework for its experimental determination. For specific applications, it is recommended to conduct solubility tests with the precise grades of ozokerite and solvents that will be used in the final formulation.
References
An In-depth Technical Guide to the Crystalline Structure and Morphology of Ozokerite
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ozokerite, a naturally occurring mineral wax, is a complex mixture of hydrocarbons with significant applications in the cosmetic, pharmaceutical, and industrial sectors. This technical guide provides a comprehensive overview of the structural and morphological characteristics of ozokerite. It clarifies its classification as a mineraloid with an amorphous to microcrystalline nature, rather than a substance with a well-defined crystalline structure. This guide details the physicochemical properties of ozokerite and outlines the key experimental protocols used for its characterization, including X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Introduction: The Nature of Ozokerite
Ozokerite, also known as earth wax, is a naturally occurring hydrocarbon-based mineral wax.[1][2][3] It is essential to understand that ozokerite is classified as a mineraloid, not a mineral, because it lacks a definite chemical composition and a long-range ordered crystalline structure.[1] Its structure is best described as amorphous to microcrystalline, consisting of a complex mixture of solid paraffinic hydrocarbons.[4] This guide will delve into the methods used to characterize the microcrystalline and morphological properties of this unique material.
Physicochemical Properties of Ozokerite
The physical and chemical properties of ozokerite can vary depending on its geographical origin and the degree of refining. The following tables summarize key quantitative data for purified ozokerite (often referred to as ceresin).[5][6]
Table 1: Physical Properties of Ozokerite
| Property | Value |
| Melting Point | 58 to 100 °C (136 to 212 °F)[2] |
| Refined Melting Point (Ceresin) | 61 to 78 °C (142 to 172 °F)[2] |
| Relative Density | 0.85 to 0.95[2] |
| Solubility | Soluble in ether, petroleum, benzene, turpentine, chloroform, carbon disulfide; Insoluble in water.[2] |
Table 2: Chemical Composition of Ozokerite
| Element | Weight Percentage |
| Carbon | 85 - 87%[1] |
| Hydrogen | 14.3%[2] |
Experimental Protocols for Structural and Morphological Characterization
The investigation of ozokerite's structure relies on techniques that can probe amorphous and microcrystalline materials. The following are detailed methodologies for key analytical experiments.
X-ray Diffraction is a primary technique to assess the degree of crystallinity in a material. For a semi-crystalline material like ozokerite, XRD patterns will show broad, diffuse peaks (halos) characteristic of amorphous content, potentially with some sharper, albeit small, peaks indicating microcrystalline domains.
Methodology:
-
Sample Preparation: A small amount of the ozokerite sample is finely ground to a homogenous powder. The powder is then carefully packed into a sample holder, ensuring a flat and even surface.
-
Instrument Setup: A powder X-ray diffractometer is used with a Cu Kα radiation source (λ = 1.5406 Å). The instrument is typically operated at a voltage of 40 kV and a current of 30 mA.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 5° to 80° with a step size of 0.02° and a scan speed of 2°/minute.
-
Data Analysis: The resulting diffractogram is analyzed to identify the positions and breadths of the diffraction peaks. The presence of broad humps indicates the amorphous nature, while any sharper peaks would suggest the presence of microcrystalline paraffinic structures. The Scherrer equation can be used to estimate the crystallite size of any microcrystalline domains from the peak broadening.
SEM is employed to visualize the surface topography and morphology of ozokerite. This can reveal details about the shape and size of the microcrystalline aggregates and the overall texture of the wax.
Methodology:
-
Sample Preparation: A small piece of the solid ozokerite sample is mounted on an aluminum stub using double-sided carbon tape. For high-resolution imaging, the sample must be coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater. This prevents charging of the sample surface by the electron beam.
-
Instrument Setup: A scanning electron microscope is operated at an accelerating voltage typically ranging from 5 to 15 kV. The choice of voltage is a balance between achieving good resolution and minimizing beam damage to the wax.
-
Imaging: The sample is introduced into the vacuum chamber of the microscope. Secondary electron (SE) mode is used to acquire images that provide detailed information about the surface morphology. Images are captured at various magnifications to observe both the overall structure and fine details.
-
Analysis: The obtained micrographs are analyzed to characterize the morphology of the ozokerite, such as the presence of plate-like, needle-like, or granular structures.
DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. For ozokerite, DSC is crucial for determining its melting range, crystallization behavior, and heat of fusion, which are related to its hydrocarbon composition and microcrystalline nature.
Methodology:
-
Sample Preparation: A small amount of the ozokerite sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: A differential scanning calorimeter is purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
Heating from ambient temperature to 120 °C at a rate of 10 °C/min to erase any prior thermal history.
-
Cooling from 120 °C to -20 °C at a rate of 10 °C/min to observe the crystallization behavior.
-
Heating from -20 °C to 120 °C at a rate of 10 °C/min to observe the melting behavior.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting and crystallization temperatures are determined from the peak positions of the endothermic and exothermic events, respectively. The area under the melting peak is integrated to calculate the heat of fusion (ΔHfus), which provides an indication of the degree of crystallinity.
FT-IR spectroscopy is used to identify the functional groups present in the hydrocarbon mixture of ozokerite. The spectrum provides a molecular fingerprint of the material.
Methodology:
-
Sample Preparation: The analysis can be performed using the Attenuated Total Reflectance (ATR) technique. A small amount of the ozokerite sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Instrument Setup: A Fourier-transform infrared spectrometer equipped with a DTGS detector is used.
-
Data Collection: The spectrum is typically recorded in the mid-infrared range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement.
-
Data Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the sample. For ozokerite, characteristic peaks for C-H stretching (alkanes) will be prominent around 2850-2960 cm⁻¹, and C-H bending vibrations will be observed around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks from other functional groups confirms the predominantly hydrocarbon nature of the wax.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
While ozokerite does not possess a true crystalline structure in the crystallographic sense, its characterization is vital for its application in various fields. This guide clarifies its nature as a mineraloid with an amorphous to microcrystalline structure. The experimental techniques of XRD, SEM, DSC, and FT-IR spectroscopy are powerful tools for elucidating its morphological and physicochemical properties. The provided methodologies offer a foundational approach for researchers, scientists, and drug development professionals to analyze and understand this complex and versatile natural wax.
References
Ozokerite: A Comprehensive Technical Guide to its Thermal Properties and Melting Point
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozokerite, a naturally occurring mineral wax, has garnered significant interest across various scientific disciplines, including pharmaceuticals and drug development, owing to its unique physicochemical properties. This in-depth technical guide provides a comprehensive overview of the thermal properties and melting point range of ozokerite, with a focus on data presentation, detailed experimental protocols, and logical workflows to support research and development activities. Ozokerite is a complex mixture of solid, saturated, high-molecular-weight hydrocarbons, with admixtures of isoparaffins and aromatics.[1] Its composition and physical characteristics can vary depending on its geographical origin and the degree of refining.
Thermal Properties of Ozokerite
The thermal behavior of ozokerite is a critical aspect influencing its application in various formulations. Key thermal properties include its melting point range, specific heat, and thermal conductivity.
Melting Point Range
Ozokerite is characterized by a broad melting point range, a property attributable to its complex composition of various hydrocarbons. The melting point of crude ozokerite can range from 58°C to 100°C.[2][3] Refining processes narrow this range, yielding grades with more specific melting characteristics. Refined ozokerite, often referred to as ceresin, typically melts between 61°C and 78°C.[2] Commercial cosmetic-grade ozokerite often has a melting point in the range of 73-76°C.[1][4]
The wide melting range of ozokerite is a key differentiator from other waxes and is a significant factor in its formulation versatility. This property allows it to be used in creating complex thermal profiles in formulations, influencing texture, stability, and release characteristics of active pharmaceutical ingredients (APIs).
| Ozokerite Grade | Melting Point Range (°C) | Melting Point Range (°F) | Reference |
| Crude Ozokerite | 58 - 100 | 136 - 212 | [2][3] |
| Refined Ozokerite (Ceresin) | 61 - 78 | 142 - 172 | [2] |
| Commercial Grade 1 | 73 - 76 | 164 - 169 | [1][4] |
| Commercial Grade 2 | 70 - 77 | 158 - 171 | [5] |
| Commercial Grade 3 | 76.1 - 78.9 | 169 - 174 | [6] |
Specific Heat and Thermal Conductivity
Experimental Protocols for Thermal Analysis
Accurate characterization of the thermal properties of ozokerite is essential for its effective use in research and development. The following are detailed methodologies for key thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining the melting point and other thermal transitions of ozokerite.
Objective: To determine the melting point, melting range, and enthalpy of fusion of ozokerite.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 6-11 mg of the ozokerite sample into a standard aluminum DSC pan. Seal the pan hermetically, and create a pinhole in the lid to allow for the release of any volatiles.
-
Experimental Conditions:
-
Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
-
Heating/Cooling Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above the expected melting point (e.g., 120°C).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.
-
A second heating scan is often performed under the same conditions to analyze the thermal history of the sample.
-
-
-
Data Analysis: The melting point is typically determined as the peak temperature of the endothermic melting event on the DSC thermogram. The melting range is the temperature range over which the melting transition occurs. The enthalpy of fusion is calculated by integrating the area under the melting peak.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to evaluate the thermal stability and decomposition profile of ozokerite.
Objective: To determine the onset of thermal decomposition and the residual mass of ozokerite at elevated temperatures.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh a representative sample of ozokerite (typically 5-10 mg) into a TGA pan (e.g., platinum or ceramic).
-
Experimental Conditions:
-
Purge Gas: An inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min, is typically used to study the pyrolysis of the wax.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min or 15°C/min.[6]
-
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The residual mass at the end of the experiment provides information about any non-volatile components.
Experimental Workflow for Thermal Characterization
The following diagram illustrates a logical workflow for the comprehensive thermal characterization of an ozokerite sample.
Conclusion
This technical guide provides a detailed overview of the thermal properties and melting point range of ozokerite, tailored for a scientific audience. The presented data, compiled from various sources, highlights the characteristic broad melting range of this natural wax. The detailed experimental protocols for DSC and TGA offer a practical framework for researchers to conduct their own thermal characterization studies. The inclusion of a logical workflow diagram further clarifies the process of thermal analysis. A thorough understanding of these thermal properties is paramount for the successful formulation and development of new products, particularly in the pharmaceutical and drug delivery sectors, where the physical behavior of excipients like ozokerite can significantly impact product performance and stability. Further research to determine the specific heat and thermal conductivity of various grades of ozokerite would be a valuable addition to the existing body of knowledge.
References
Methodological & Application
Characterization of Ozokerite: A Comprehensive Guide to Analytical Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozokerite, also known as earth wax, is a naturally occurring mineral wax composed of a complex mixture of solid paraffinic hydrocarbons.[1] Its unique physicochemical properties, including a high melting point and compatibility with oils and other waxes, make it a valuable ingredient in a wide range of applications, from cosmetics and personal care products to pharmaceuticals.[2][3][4] In the pharmaceutical industry, ozokerite can be utilized as an excipient, for instance, as a binding agent, emulsion stabilizer, or viscosity-increasing agent.[1][5] A thorough characterization of ozokerite is crucial to ensure its quality, consistency, and performance in final formulations. This document provides a detailed overview of key analytical techniques for ozokerite characterization, complete with experimental protocols and data presentation guidelines.
Physicochemical Properties of Ozokerite
Ozokerite is a complex mixture of hydrocarbons, primarily straight-chain and branched alkanes.[1] Its composition can vary depending on its geographical origin and refinement process.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ozokerite
| Property | Value | Reference |
| Appearance | Waxy solid, color ranges from white to yellow or brown | [5] |
| Odor | Odorless when refined | [5] |
| Melting Point | 55 - 110 °C (131 - 230 °F) | [6] |
| Density | 0.85 - 0.95 g/cm³ | [6] |
| Composition | 85-87% Carbon, 13-14% Hydrogen | [2] |
| Solubility | Soluble in benzene, chloroform, petroleum ether, and hot oils. Insoluble in water. | [2][7] |
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of ozokerite. The following sections detail the protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-Ray Diffraction (XRD).
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
GC-MS is a powerful technique for separating and identifying the individual hydrocarbon components of ozokerite. This allows for a detailed understanding of its composition, including the distribution of n-alkanes and the presence of branched or cyclic hydrocarbons.
Experimental Protocol:
a. Sample Preparation:
-
Dissolve 10 mg of the ozokerite sample in 1 mL of a suitable volatile organic solvent (e.g., hexane or toluene).[8][9]
-
Ensure the sample is fully dissolved, using gentle heating if necessary.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[9]
-
Transfer the filtered solution to a GC vial.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-5HT, ZB-5HT INFERNO).[8][10]
-
Injector: Split/splitless injector, operated in splitless mode.[10]
-
Injector Temperature: 320 °C.[10]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10][11]
-
Mass Spectrometer:
c. Data Analysis:
-
Identify individual components by comparing their mass spectra with a reference library (e.g., NIST).
-
Determine the relative abundance of each component by integrating the corresponding peak area in the total ion chromatogram (TIC).
-
Calculate the distribution of n-alkanes and the ratio of branched to linear hydrocarbons.
Quantitative Data Summary
The compositional analysis of ozokerite by GC-MS can be summarized in a table format for easy comparison between different batches or suppliers.
Table 2: Example of GC-MS Data for Ozokerite Composition
| Carbon Number | n-Alkanes (%) | Branched Alkanes (%) |
| C20 - C25 | 10 - 20 | 5 - 10 |
| C26 - C30 | 20 - 30 | 10 - 15 |
| C31 - C35 | 30 - 40 | 15 - 20 |
| > C35 | 15 - 25 | 5 - 10 |
| Total | 75 - 95 | 35 - 55 |
Note: These are example ranges and actual values may vary.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of ozokerite.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a sample. For ozokerite, FTIR can confirm its hydrocarbon nature and detect the presence of any impurities or additives.
Experimental Protocol:
a. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid ozokerite sample directly onto the ATR crystal. No further preparation is needed. This is the preferred method due to its simplicity and speed.
b. Instrumentation and Conditions:
-
FTIR Spectrometer: Equipped with a DTGS detector.[12]
-
Accessory: ATR accessory with a diamond or zinc selenide crystal.
-
Spectral Range: 4000 - 400 cm⁻¹.[12]
-
Resolution: 4 cm⁻¹.[12]
-
Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.[12]
c. Data Analysis:
-
Acquire the infrared spectrum of the ozokerite sample.
-
Identify the characteristic absorption bands for C-H stretching and bending vibrations, which are indicative of hydrocarbons.
-
Compare the spectrum to a reference spectrum of pure ozokerite to identify any additional peaks that may indicate the presence of impurities or additives.
Expected FTIR Spectral Features for Ozokerite
| Wavenumber (cm⁻¹) | Assignment |
| 2955 - 2850 | C-H stretching vibrations of -CH₃ and -CH₂- groups |
| 1470 - 1460 | C-H bending vibrations of -CH₂- groups |
| 1378 | C-H bending vibrations of -CH₃ groups |
| 730 - 720 | Rocking vibrations of long -(CH₂)n- chains |
Logical Relationship in FTIR Analysis
Caption: Logical flow of information in FTIR analysis.
Differential Scanning Calorimetry (DSC) for Thermal Characterization
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, crystallization temperatures, and heats of fusion. This is critical for understanding the thermal behavior of ozokerite and its performance in applications where temperature stability is important.
Experimental Protocol:
a. Sample Preparation:
-
Accurately weigh 5-10 mg of the ozokerite sample into a standard aluminum DSC pan.[13]
-
Hermetically seal the pan to prevent any loss of volatile components during heating.[14]
b. Instrumentation and Conditions:
-
DSC Instrument: Equipped with a refrigerated cooling system.
-
Temperature Program:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
c. Data Analysis:
-
From the heating curve, determine the onset temperature of melting and the peak melting temperature.
-
Calculate the heat of fusion (ΔH) by integrating the area under the melting peak.
-
From the cooling curve, determine the onset temperature of crystallization and the peak crystallization temperature.
Quantitative Data Summary
The thermal properties of ozokerite determined by DSC can be presented in a tabular format.
Table 3: Thermal Properties of Ozokerite by DSC
| Parameter | Value | Reference |
| Melting Onset Temperature (°C) | 60 - 75 | [2] |
| Peak Melting Temperature (°C) | 73 - 110 | [6][15] |
| Heat of Fusion (J/g) | 150 - 200 | Example Range |
| Crystallization Onset Temperature (°C) | 65 - 80 | Example Range |
| Peak Crystallization Temperature (°C) | 55 - 70 | Example Range |
Note: Heat of fusion and crystallization temperatures are example ranges and will vary based on the specific ozokerite sample.
DSC Experimental Workflow
Caption: Workflow for DSC analysis of ozokerite.
X-Ray Diffraction (XRD) for Crystallinity Assessment
XRD is used to investigate the crystalline structure of materials. While ozokerite is often described as amorphous or microcrystalline, XRD can provide valuable information about its degree of crystallinity and the arrangement of its hydrocarbon chains.[2]
Experimental Protocol:
a. Sample Preparation:
-
Grind the ozokerite sample into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder.
b. Instrumentation and Conditions:
-
X-Ray Diffractometer: With a Cu-Kα radiation source.[16]
-
Scan Range (2θ): 5° to 50°.[16]
-
Step Size: 0.02°.[16]
-
Scan Speed: 1°/min.
c. Data Analysis:
-
Acquire the X-ray diffraction pattern.
-
Identify any sharp peaks, which indicate the presence of crystalline domains.
-
Broad humps in the diffractogram are indicative of amorphous content.
-
The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area of the diffractogram.
Expected XRD Pattern for Ozokerite
The XRD pattern of ozokerite is expected to show a combination of broad features, characteristic of its amorphous nature, and potentially some weak, broad peaks indicating the presence of microcrystalline regions. The position of these peaks can provide information about the packing of the hydrocarbon chains.
XRD Analysis Signaling Pathway
Caption: Signaling pathway for XRD analysis.
Conclusion
The analytical techniques described in this document provide a comprehensive framework for the characterization of ozokerite. By combining compositional data from GC-MS, functional group information from FTIR, thermal properties from DSC, and crystallinity assessment from XRD, researchers, scientists, and drug development professionals can gain a thorough understanding of this versatile material. This detailed characterization is essential for ensuring product quality, consistency, and performance in various applications, particularly in the highly regulated pharmaceutical industry.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 3. coherentmarketinsights.com [coherentmarketinsights.com]
- 4. Ozokerite Wax - Koster Keunen Waxes [kosterkeunen.com]
- 5. atamankimya.com [atamankimya.com]
- 6. chemicalformulaservices.com [chemicalformulaservices.com]
- 7. OZOKERITE WAX [chembk.com]
- 8. epsci.ucr.edu [epsci.ucr.edu]
- 9. uoguelph.ca [uoguelph.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. azom.com [azom.com]
- 14. perkinelmer.com.ar [perkinelmer.com.ar]
- 15. ulprospector.com [ulprospector.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols: Ozokerite as a Binding Agent in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing ozokerite as a binding agent in pharmaceutical formulations. Ozokerite, a naturally occurring or synthetically derived hydrocarbon wax, offers unique properties that can be leveraged to enhance the physical characteristics of solid and semi-solid dosage forms.[1][2][3][4] These notes are intended to guide researchers in exploring the potential of ozokerite in drug development.
Introduction to Ozokerite
Ozokerite is a complex mixture of high-molecular-weight hydrocarbons, available in various grades with differing physical properties.[4] Traditionally used in cosmetics as a viscosity modifier, emulsion stabilizer, and gelling agent, its application in pharmaceuticals is an area of growing interest.[5][6] Its functions include ensuring the cohesion of powdered products, preventing emulsions from separating, and increasing the viscosity of formulations.[4][7] In pharmaceutical formulations, ozokerite can act as a binder, imparting the necessary mechanical strength to tablets and granules.[8][9] Its waxy nature and high melting point can also be exploited for creating controlled-release or taste-masked formulations.[10][11]
Key Functions in Formulations:
-
Binding Agent: Ensures the cohesion of powdered active pharmaceutical ingredients (APIs) and excipients.[7]
-
Viscosity Modifier: Increases the viscosity of liquid and semi-solid systems.[12]
-
Emulsion Stabilizer: Helps to prevent the separation of oil and water phases in creams and lotions.[5]
-
Structural Agent: Adds rigidity and stability to stick and suppository formulations.[10][13]
Physicochemical Properties of Ozokerite
The properties of ozokerite can vary depending on its source and degree of refinement.[4] It is generally characterized by its melting point, plasticity, and chemical stability.[1] Ozokerite is insoluble in water and alcohols but soluble in warm oils and other melted waxes.[10] It is compatible with a wide range of oils, fats, resins, and other waxes.[2][12]
Table 1: General Properties of Pharmaceutical Grade Ozokerite
| Property | Value/Description | Source(s) |
| Appearance | White to off-white crystalline or amorphous solid (pastilles, flakes, or slabs). | [2][10] |
| Odor/Taste | Odorless and tasteless. | [2] |
| Melting Point | Typically ranges from 60°C to 95°C. | [1][10][11] |
| Solubility | Insoluble in water and alcohols; soluble in warm oils and hydrocarbons. | [10] |
| Compatibility | Compatible with most mineral, vegetable, and synthetic waxes, oils, and resins. | [4][11][12] |
| Recommended Use Level | 1% – 20% (in cosmetic formulations, adaptable for pharmaceuticals). | [10] |
Table 2: Properties of Specific White Ozokerite Wax Grades
| S & P Number | Melting Point (°C) | Penetration (100/25°C/5s) | Gel Strength |
| 271P | 84.4 – 95.6 | 8–14 | 65–100 |
| 273P | 87.8 – 96.1 | 4–10 | 65–85 |
| 996 | 73.9 – 78.3 | 6–12 | 80–110 |
| 1016 | 71.1 – 74.4 | 9–15 | 120 Max |
| 1190 | 79.4 – 85.0 | 8–14 | 65–95 |
| Data adapted from a commercial supplier and should be confirmed for specific lots.[2] |
Experimental Protocols
The following protocols are generalized methodologies for incorporating ozokerite as a binder in tablet formulations. Optimization will be required based on the specific API and desired tablet characteristics.
Melt granulation is a suitable technique for incorporating waxy binders like ozokerite. This method avoids the use of aqueous or organic solvents.
Objective: To prepare granules for compression into tablets using ozokerite as a meltable binder.
Materials & Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Ozokerite Wax (select grade based on desired melting point)
-
Diluent (e.g., Dibasic Calcium Phosphate, Lactose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Lubricant (e.g., Magnesium Stearate)
-
High-shear mixer with heating jacket or planetary mixer
-
Fluid bed dryer (optional, for cooling)
-
Sieve/mill
-
Tablet press
-
Tablet hardness tester
-
Friability tester
-
Disintegration apparatus
-
Dissolution testing apparatus
Methodology:
-
Pre-blending: Dry blend the API, diluent, and disintegrant in the mixer for 5-10 minutes to ensure uniformity.
-
Binder Addition & Melting: Add the ozokerite wax pastilles to the powder blend. Begin mixing at a low speed while heating the jacket of the mixer to a temperature approximately 15-20°C above the melting point of the ozokerite grade being used.
-
Granulation: Increase the impeller speed once the ozokerite has melted. The molten wax will distribute and agglomerate the powder particles. Mix for 5-15 minutes until granules of a suitable size are formed.
-
Cooling & Solidification: Turn off the heat and continue mixing at a low speed to allow the granules to cool and solidify. Alternatively, transfer the hot granulation to a fluid bed dryer with ambient temperature airflow to cool.
-
Sizing: Pass the cooled granules through an appropriate sieve or mill to achieve a uniform granule size distribution.
-
Final Blending: Transfer the sized granules to a blender. Add the glidant and lubricant and blend for 2-5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press.
-
Evaluation: Evaluate the tablets for weight variation, hardness, thickness, friability, disintegration, and dissolution profile.
Objective: To quantify the binding capacity of ozokerite by measuring tablet hardness and friability at different binder concentrations.
Methodology:
-
Prepare several batches of granules following Protocol 3.1, varying the concentration of ozokerite (e.g., 2%, 5%, 8%, 12% w/w) while keeping the quantities of all other excipients constant.
-
For each batch, compress tablets at a fixed compression force.
-
Hardness Testing: Measure the crushing strength of at least 10 tablets from each batch using a calibrated hardness tester. Calculate the mean and standard deviation.
-
Friability Testing: Weigh a sample of tablets (typically corresponding to 6.5 g) from each batch and place them in a friability tester. Rotate for 100 revolutions. Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss. An acceptable friability is typically less than 1%.[14]
-
Data Analysis: Plot the mean tablet hardness and percentage friability against the ozokerite concentration.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows and the functional role of ozokerite in pharmaceutical formulations.
Caption: Workflow for tablet manufacturing using ozokerite via melt granulation.
Caption: Functional roles of ozokerite in pharmaceutical formulations.
Applications & Considerations
-
Controlled Release: Due to its hydrophobic nature and insolubility in water, ozokerite can be used to formulate matrix tablets for sustained or controlled drug release.[1][7] The drug release would likely occur via diffusion through the wax matrix and/or erosion of the tablet.
-
Taste Masking: The film-forming properties of ozokerite can be used to coat bitter APIs, providing an effective taste barrier.[7]
-
Semi-Solid Formulations: Ozokerite is an excellent structuring and viscosity-enhancing agent in ointments, creams, and suppositories, providing thermal stability and desirable texture.[1][5][10]
-
Regulatory Status: Refined ozokerite is considered safe for topical use in cosmetics by regulatory bodies like the U.S. FDA.[15][16] For any new pharmaceutical formulation, the specific grade of ozokerite must be of pharmaceutical quality and its compatibility with the API and other excipients must be thoroughly evaluated.
Conclusion
Ozokerite presents itself as a versatile and functional excipient for pharmaceutical formulations. Its properties as a binder, matrix former, and viscosity modifier make it a valuable candidate for developing robust solid and semi-solid dosage forms. The experimental protocols provided herein offer a foundational approach for researchers to explore and quantify the benefits of incorporating ozokerite into their drug development projects. Further studies are warranted to fully characterize its performance with a wide range of APIs and to establish its utility in advanced drug delivery systems.
References
- 1. basekim.com [basekim.com]
- 2. OZOKERITE WAX – unitedwaxes.com [unitedwaxes.com]
- 3. specialchem.com [specialchem.com]
- 4. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 5. atamankimya.com [atamankimya.com]
- 6. ulprospector.com [ulprospector.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. wjbphs.com [wjbphs.com]
- 9. asianjpr.com [asianjpr.com]
- 10. cdfsupplies.com [cdfsupplies.com]
- 11. China high quality Cosmetics Materials ozokerite wax Manufacturer and Supplier | Aogubio [aogubio.com]
- 12. spwax.com [spwax.com]
- 13. atamankimya.com [atamankimya.com]
- 14. univarsolutions.co.uk [univarsolutions.co.uk]
- 15. medicalrealities.com [medicalrealities.com]
- 16. revivalabs.com [revivalabs.com]
Application Notes and Protocols for Ozokerite in Cosmetics and Personal Care
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozokerite is a naturally occurring mineral wax, a complex mixture of hydrocarbons, that is highly refined for use in cosmetic and personal care products.[1] Its versatile properties make it a valuable ingredient in a wide range of applications, from color cosmetics to skincare. These application notes provide detailed information on the functions of ozokerite, its physicochemical properties, and protocols for its evaluation in cosmetic formulations.
Physicochemical Properties of Ozokerite
Ozokerite wax is characterized by its high melting point and hardness. Commercial grades of ozokerite are typically available in white to yellow pastilles or flakes and are odorless.[2][3] It is insoluble in water and alcohols but soluble in warm oils and other melted waxes.[4] Its compatibility with a wide variety of mineral and plant oils, as well as other waxes, makes it a versatile formulating tool.[2][4]
Table 1: General Physicochemical Properties of Cosmetic-Grade Ozokerite
| Property | Value | References |
| INCI Name | Ozokerite | [3] |
| Appearance | White to off-white/yellow flakes, granules, or pastilles | [2][3] |
| Melting Point | 65°C – 85°C (149°F – 185°F) | [3] |
| Solubility | Insoluble in water; soluble in oils and hydrocarbons | [3] |
| Typical Use Level | 1% – 20% | [3][4] |
Applications in Cosmetics and Personal Care
Ozokerite serves multiple functions in cosmetic and personal care formulations, primarily as a structuring agent, viscosity modifier, and stabilizer.[1]
Anhydrous Systems: Lipsticks, Balms, and Stick Deodorants
In anhydrous (water-free) formulations like lipsticks, lip balms, and stick deodorants, ozokerite is a key ingredient for providing structure, hardness, and thermal stability.[1][5] It helps prevent the stick from becoming brittle and breaking during application.[2] The crystalline nature of ozokerite contributes to a strong and stable stick structure.[6]
Emulsions: Creams and Lotions
In oil-in-water (O/W) and water-in-oil (W/O) emulsions, such as creams and lotions, ozokerite acts as a viscosity modifier and emulsion stabilizer.[5][6] It thickens the oil phase of the emulsion, preventing the separation of oil and water components and thereby enhancing product stability.[2]
Color Cosmetics: Pressed Powders and Eyeliners
Ozokerite is used as a binder in pressed powder formulations like eyeshadows and blushes, ensuring the cohesion of the powdered ingredients.[1] In eyeliners and mascaras, it contributes to the product's structure and application properties.
-
Function: Binder, structurant.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of ozokerite in cosmetic formulations.
Determination of Hardness in Lipsticks (Penetration Test)
This protocol is adapted from ASTM D1321 for determining the hardness of petroleum waxes and is widely used for evaluating lipstick texture. Hardness is a critical parameter for stick cosmetics, influencing application and durability.
Objective: To quantify the effect of ozokerite concentration on the hardness of a lipstick formulation.
Equipment:
-
Texture Analyzer with a 2 mm needle probe
-
Lipstick molds
-
Water bath
-
Beakers and stirring equipment
Procedure:
-
Sample Preparation:
-
Prepare lipstick formulations with varying concentrations of ozokerite (e.g., 0%, 2%, 5%, 10% w/w).
-
Heat the oil and wax phase, including ozokerite, to 80-85°C until all components are melted and the mixture is homogeneous.
-
Add pigments and other heat-sensitive ingredients at a lower temperature, as per the formulation protocol.
-
Pour the molten lipstick into molds and allow to cool at room temperature for at least 24 hours.
-
-
Instrument Setup:
-
Attach the 2 mm needle probe to the texture analyzer.
-
Set the test parameters:
-
Test Mode: Compression
-
Pre-Test Speed: 1.0 mm/s
-
Test Speed: 1.0 mm/s
-
Post-Test Speed: 10.0 mm/s
-
Target Distance: 5 mm
-
Trigger Force: 5 g
-
-
-
Measurement:
-
Secure the lipstick tube in a holder.
-
Position the lipstick centrally under the needle probe.
-
Initiate the test. The probe will penetrate the lipstick to the specified distance.
-
Record the peak force in grams. This value represents the hardness of the lipstick.
-
Clean the probe thoroughly between each measurement.
-
Perform at least three measurements per sample and calculate the average.
-
Data Presentation:
Table 2: Effect of Ozokerite Concentration on Lipstick Hardness
| Ozokerite Concentration (% w/w) | Average Hardness (g) | Standard Deviation |
| 0% (Control) | Insert experimental data | Insert experimental data |
| 2% | Insert experimental data | Insert experimental data |
| 5% | Insert experimental data | Insert experimental data |
| 10% | Insert experimental data | Insert experimental data |
Note: The following table is an example based on a study by Baki et al. (2018), which evaluated the effect of replacing ozokerite with alkenones on lipstick hardness.
Table 3: Example Data on Lipstick Hardness (Bending Force)
| Formulation | Hardness (g) at 25°C |
| Control (with Ozokerite) | 162.8 ± 11.2 |
| L2 (Ozokerite replaced) | 99.8 ± 12.1 |
Viscosity Measurement of a Cosmetic Cream
This protocol describes the use of a rotational viscometer to measure the apparent viscosity of a cream formulation. Ozokerite is expected to increase the viscosity of the formulation.
Objective: To determine the effect of ozokerite on the viscosity of a cosmetic cream.
Equipment:
-
Rotational viscometer with appropriate spindle (e.g., T-bar spindle for thick creams)
-
Beakers and homogenization equipment
-
Water bath
Procedure:
-
Sample Preparation:
-
Prepare cream formulations with varying concentrations of ozokerite (e.g., 0%, 1%, 3%, 5% w/w).
-
Prepare the oil and water phases separately. Add ozokerite to the oil phase and heat to 75-80°C until melted.
-
Combine the oil and water phases under homogenization to form an emulsion.
-
Allow the cream to cool to room temperature (25°C) for 24 hours before measurement.
-
-
Instrument Setup:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed. For a screening test, a speed of 10 rpm can be used.
-
-
Measurement:
-
Place a sufficient amount of the cream in a beaker.
-
Lower the spindle into the cream, ensuring it is immersed to the marked level and free of air bubbles.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to reach a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Perform at least three measurements per sample and calculate the average.
-
Data Presentation:
Table 4: Effect of Ozokerite Concentration on Cream Viscosity
| Ozokerite Concentration (% w/w) | Average Viscosity (cP at 10 rpm) | Standard Deviation |
| 0% (Control) | Insert experimental data | Insert experimental data |
| 1% | Insert experimental data | Insert experimental data |
| 3% | Insert experimental data | Insert experimental data |
| 5% | Insert experimental data | Insert experimental data |
Note: The following table is an illustrative example based on data from a study on wax-emollient mixtures, showing the viscosity-enhancing effect of ozokerite.
Table 5: Example Data on Viscosity of Wax-Emollient Mixtures
| Wax Type | Emollient | Viscosity (Pa·s at 9.3 s⁻¹) |
| Microcrystalline Wax | Emollient 1 | ~1.5 |
| Ozokerite | Emollient 1 | ~2.0 |
| Alkenones | Emollient 1 | ~1.2 |
Emulsion Stability Testing
This protocol outlines methods to assess the physical stability of cosmetic emulsions containing ozokerite.
Objective: To evaluate the ability of ozokerite to stabilize a cosmetic emulsion against phase separation under accelerated aging conditions.
Equipment:
-
Laboratory oven
-
Refrigerator/Freezer
-
Centrifuge
-
Microscope with camera
-
Glass vials
Procedure:
-
Sample Preparation:
-
Prepare cream or lotion formulations with and without ozokerite.
-
Package the samples in clear glass vials.
-
-
Accelerated Stability Testing:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C and 50°C) and at a reduced temperature (e.g., 4°C) for a period of 1 to 3 months.[7]
-
Freeze-Thaw Cycles: Subject samples to a minimum of three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.[7]
-
Centrifugation: Heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes.[7]
-
-
Evaluation:
-
At regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months), visually inspect the samples for any signs of instability, such as:
-
Creaming (upward movement of the dispersed phase)
-
Sedimentation (downward movement of the dispersed phase)
-
Flocculation (aggregation of droplets)
-
Coalescence (merging of droplets, leading to phase separation)
-
Changes in color, odor, or texture.
-
-
Microscopic Examination: Observe a droplet of the emulsion under a microscope to assess changes in droplet size and distribution.
-
Record the observations for each formulation at each time point.
-
Data Presentation:
Table 6: Emulsion Stability Assessment
| Formulation | Storage Condition | 24 Hours | 1 Week | 1 Month | 3 Months |
| Control (0% Ozokerite) | 40°C | Observation | Observation | Observation | Observation |
| Freeze-Thaw | Observation | Observation | Observation | Observation | |
| Centrifugation | Observation | - | - | - | |
| With Ozokerite (e.g., 3%) | 40°C | Observation | Observation | Observation | Observation |
| Freeze-Thaw | Observation | Observation | Observation | Observation | |
| Centrifugation | Observation | - | - | - |
Observations should be recorded using a standardized scale (e.g., No change, Slight creaming, Moderate separation, Complete separation).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the formulation and evaluation of a cosmetic product containing ozokerite.
Caption: Workflow for cosmetic formulation and evaluation with ozokerite.
Safety and Regulatory Information
Cosmetic-grade ozokerite is highly refined and has been assessed for safety by regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that ozokerite is safe as used in cosmetic products.[8] It is a non-toxic and non-irritating ingredient, making it suitable for a wide range of personal care applications.[9]
Conclusion
Ozokerite is a multifunctional and versatile ingredient in the formulation of cosmetics and personal care products. Its ability to provide structure, modify viscosity, and enhance stability makes it an invaluable tool for formulators. The experimental protocols outlined in these notes provide a framework for the systematic evaluation of ozokerite's performance, enabling the development of high-quality and stable cosmetic products.
References
- 1. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 2. atamankimya.com [atamankimya.com]
- 3. cdfsupplies.com [cdfsupplies.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. avenalab.com [avenalab.com]
- 6. Ozokerite Wax I A&T Formulation Knowledge base [atformulation.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. cir-safety.org [cir-safety.org]
- 9. poth-hille.co.uk [poth-hille.co.uk]
Ozokerite as an Insulating Material in Electrical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of ozokerite as an insulating material in various electrical applications. Ozokerite, a naturally occurring mineral wax, possesses dielectric properties that make it a candidate for specialized insulation requirements. These notes summarize its key electrical characteristics and provide standardized methodologies for its assessment.
Data Presentation: Electrical Properties of Ozokerite
The insulating properties of ozokerite are primarily defined by its dielectric constant, volume resistivity, and dielectric strength. The following table summarizes typical quantitative data for ozokerite. It is important to note that these values can vary depending on the purity, refinement process, and the specific composition of the ozokerite sample.
| Electrical Property | Typical Value | ASTM Test Method | Significance in Electrical Insulation |
| Dielectric Constant | 2.37 - 2.55 | D150 | Indicates the ability of the material to store electrical energy. A lower value is often preferred for high-frequency applications to minimize capacitance. |
| Volume Resistivity | 10¹³ - 10¹⁷ Ω·m | D257 | Measures the material's resistance to leakage current through its bulk. Higher values indicate better insulation. |
| Dielectric Strength | Not specified in searches | D149 | Represents the maximum electric field the material can withstand without electrical breakdown. A higher value indicates a better insulator. |
Experimental Protocols
The following protocols are based on established ASTM standards for testing solid electrical insulating materials. Adherence to these standardized methods ensures the accuracy and reproducibility of results.
Protocol 1: Preparation of Ozokerite Test Specimens
Objective: To prepare standardized ozokerite specimens for consistent and reliable measurement of electrical properties.
Materials:
-
Raw ozokerite
-
Heating mantle or oven
-
Beaker
-
Molds for test specimens (e.g., flat disks of specific dimensions as required by ASTM standards)
-
Fine-grit sandpaper
-
Micrometer
-
Cleaning cloths
-
Isopropyl alcohol
Procedure:
-
Melting: Place the raw ozokerite in a clean beaker and heat it in a heating mantle or oven until it is completely molten. The temperature should be maintained just above the melting point to avoid degradation. The melting point of ozokerite typically ranges from 58 to 100°C.[1]
-
Casting: Carefully pour the molten ozokerite into the pre-heated molds. Pour slowly to prevent the formation of air bubbles.
-
Cooling: Allow the molds to cool slowly at room temperature to minimize internal stresses and voids. Rapid cooling can lead to cracking and an inhomogeneous structure.
-
Demolding: Once completely solidified and cooled, carefully remove the ozokerite specimens from the molds.
-
Finishing: If necessary, use fine-grit sandpaper to ensure the surfaces of the specimens are flat and parallel.
-
Measurement: Measure the thickness of the specimens at several points using a micrometer to ensure uniformity. The thickness should be recorded for later calculations.
-
Cleaning: Clean the surfaces of the specimens with a lint-free cloth dampened with isopropyl alcohol to remove any surface contaminants.
-
Conditioning: Condition the specimens as required by the specific ASTM test method. This typically involves storing them in a controlled environment (e.g., specific temperature and humidity) for a set period to ensure equilibrium with the surroundings.
Protocol 2: Measurement of Dielectric Constant (ASTM D150)
Objective: To determine the dielectric constant of ozokerite specimens.
Apparatus:
-
LCR meter or impedance analyzer
-
Test fixture with two parallel plate electrodes
-
Conditioned ozokerite test specimen (prepared as in Protocol 1)
Procedure:
-
Calibration: Perform any necessary calibrations on the LCR meter or impedance analyzer as per the manufacturer's instructions.
-
Specimen Placement: Place the conditioned ozokerite specimen between the electrodes of the test fixture, ensuring good contact and no air gaps.
-
Measurement: Apply an alternating voltage at the desired frequency (e.g., 1 kHz, 1 MHz) and measure the capacitance of the specimen.
-
Measurement without Specimen: Remove the specimen and measure the capacitance of the empty test fixture (air capacitance).
-
Calculation: The dielectric constant (εr) is calculated using the formula: εr = C_specimen / C_air where C_specimen is the capacitance with the ozokerite specimen and C_air is the capacitance of the empty fixture.
-
Reporting: Report the dielectric constant, test frequency, temperature, and humidity.
Protocol 3: Measurement of Volume Resistivity (ASTM D257)
Objective: To determine the volume resistivity of ozokerite specimens.
Apparatus:
-
High-resistance meter (electrometer)
-
Test fixture with guarded electrodes
-
DC voltage source
-
Conditioned ozokerite test specimen (prepared as in Protocol 1)
Procedure:
-
Specimen Placement: Place the conditioned ozokerite specimen in the guarded electrode test fixture.
-
Voltage Application: Apply a specified DC voltage (e.g., 500V) across the specimen for a set period (electrification time), typically 60 seconds.[2]
-
Current Measurement: Measure the resulting direct current flowing through the bulk of the specimen using the high-resistance meter.
-
Calculation: The volume resistance (Rv) is calculated using Ohm's law (Rv = V / I). The volume resistivity (ρv) is then calculated using the formula: ρv = (Rv * A) / t where A is the effective area of the guarded electrode and t is the thickness of the specimen.
-
Reporting: Report the volume resistivity, applied voltage, electrification time, temperature, and humidity.
Protocol 4: Measurement of Dielectric Strength (ASTM D149)
Objective: To determine the dielectric strength of ozokerite specimens.
Apparatus:
-
High-voltage AC test set
-
Test fixture with two electrodes (as specified in ASTM D149)
-
Conditioned ozokerite test specimen (prepared as in Protocol 1)
-
Insulating medium (e.g., transformer oil) to prevent flashover
Procedure:
-
Specimen Immersion: Immerse the test specimen and electrodes in an insulating medium to prevent surface flashover.
-
Voltage Application: Apply an AC voltage across the specimen. The voltage should be increased from zero at a uniform rate (e.g., 500 V/s) until breakdown occurs.
-
Breakdown Voltage: Record the voltage at which the specimen fails (dielectric breakdown). This is characterized by a sudden and significant increase in current.
-
Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen. Dielectric Strength = Breakdown Voltage / Thickness
-
Reporting: Report the dielectric strength, the rate of voltage rise, the type of insulating medium, the temperature, and the thickness of the specimen.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive evaluation of ozokerite as an electrical insulating material.
References
Application Notes and Protocols for the Purification and Refinement of Crude Ozokerite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification and refinement of crude ozokerite. The methodologies described herein are designed to yield high-purity ceresin wax, suitable for a range of applications in research, cosmetics, and pharmaceuticals.
Crude ozokerite, a naturally occurring mineral wax, is a complex mixture of hydrocarbons and other organic compounds.[1] For many advanced applications, particularly in the pharmaceutical and cosmetic industries, a high degree of purity is required. The following protocols outline established methods for refining crude ozokerite to remove impurities, color bodies, and odorous compounds.
Physicochemical Properties of Crude and Refined Ozokerite
The purification process significantly alters the physical and chemical properties of ozokerite. The following table summarizes the key properties of crude ozokerite and the highly refined product, ceresin.
| Property | Crude Ozokerite | Refined Ozokerite (Ceresin) | Test Method |
| Appearance | Black, dark brown, or greenish solid[2][3] | White to yellow waxy solid[2][4] | Visual |
| Odor | Characteristic kerosene-like odor[5] | Odorless[4] | Organoleptic |
| Melting Point | 58 - 100 °C[6] | 61 - 78 °C[6] | USP <741> Class II |
| Density | 0.85 - 0.95 g/cm³[7] | 0.91 - 0.92 g/cm³ | ASTM D70 |
| Solubility | Soluble in ether, petroleum, benzene, turpentine, chloroform, carbon disulfide[6] | Soluble in chloroform, ether; slightly soluble in anhydrous ethanol; insoluble in water[8] | USP/NF |
| Acid Value | Variable | ~ 0 mg KOH/g[7] | Titration |
| Saponification Value | Variable | ~ 0 mg KOH/g[7] | Titration |
| Iodine Value | Variable | ~ 0 g I₂/100g[7] | Titration |
Experimental Protocols for Ozokerite Purification
The following sections detail the experimental protocols for the primary methods of ozokerite purification. A general workflow is presented below.
Caption: General workflow for the purification of crude ozokerite.
Protocol 1: Mechanical Separation and Washing
This initial step aims to remove earthy matter and water-soluble impurities from the crude ozokerite.
Methodology:
-
Place the crude ozokerite "wax-stone" into a large vessel.
-
Add a sufficient quantity of water to fully immerse the ozokerite.
-
Heat the mixture to the boiling point of water (100°C) and maintain for 1-2 hours with gentle agitation. This will melt the ozokerite, allowing the denser earthy materials to settle and the wax to float.[6]
-
Skim the molten wax layer from the surface of the water.
-
Transfer the collected wax to a separate vessel and heat it gently without water to remove any residual moisture.
-
Skim off any remaining solid impurities from the surface of the molten wax.[6]
-
Allow the wax to cool and solidify.
Protocol 2: Solvent Extraction
Solvent extraction is an effective method for separating the hydrocarbon wax components from asphaltic materials and other impurities.[7]
Methodology:
-
The mechanically cleaned ozokerite is melted.
-
In a separate, appropriately rated vessel, prepare a solvent mixture. A patent describes a mixture of 80% butyl alcohol and 20% diethyl carbinol.[9] Alternatively, light hydrocarbons such as propane or butane can be used under pressure.[10]
-
The molten ozokerite is added to the solvent at a weight ratio of 1 part ozokerite to 7 parts solvent.[9]
-
The mixture is agitated at a temperature between 80 and 94°C.[9]
-
After thorough mixing, the solution is rapidly cooled to between 55 and 77°C to precipitate the wax, which will carry the asphaltic material with it.[9]
-
The mixture is then gently reheated without agitation to redissolve the wax, leaving the asphaltic matter separated.[7]
-
The wax-solvent solution is decanted or filtered to remove the precipitated impurities.
-
The solvent is recovered from the solution by distillation, leaving the purified wax. A yield of over 90% has been reported using light hydrocarbon extraction.[10]
Caption: Workflow for the solvent extraction of ozokerite.
Protocol 3: Sulfuric Acid Treatment
Acid treatment is a chemical purification step to remove impurities that are susceptible to sulfonation and oxidation.
Methodology:
-
The wax from the previous step is melted in a chemically resistant vessel.
-
Fuming sulfuric acid is carefully added to the molten wax. While specific concentrations and ratios are often proprietary, a patent suggests treatment at temperatures of approximately 120 to 177°C (250 to 350°F).[10] A Russian patent notes that hot sulfuric acid treatment can be destructive to some isoparaffins at 220°C and may result in a yield of 50-55%.[11]
-
The mixture is agitated for a period sufficient to react with the impurities, which will form a sludge.
-
The agitation is stopped, and the mixture is allowed to settle.
-
The purified wax layer is decanted from the acid sludge.
-
The wax is then washed with hot water or a mild alkaline solution to remove residual acid.
Protocol 4: Bleaching with Adsorbents
The final step in the purification process is typically a bleaching step to decolorize the wax.
Methodology:
-
The acid-treated wax is melted.
-
Activated charcoal or bleaching earth is added to the molten wax.[2] The dosage will depend on the desired color reduction and the quality of the wax and adsorbent.
-
The mixture is agitated at an elevated temperature (e.g., 90-110°C) for a specified contact time (typically 20-30 minutes) to allow for the adsorption of color bodies.[12]
-
The adsorbent is then removed from the wax by filtration.
-
The resulting product is a light-colored, purified ceresin wax. The commercial grades are typically categorized as unbleached (black), single-bleached (yellow), and double-bleached (white).[6]
Quantitative Data on Purification
The following table provides a summary of the expected outcomes of the various purification stages. It should be noted that the exact values can vary depending on the quality of the crude ozokerite and the specific process parameters used.
| Parameter | Crude Ozokerite | After Mechanical Cleaning | After Solvent Extraction | After Acid and Bleach Treatment (Ceresin) |
| Color | Black, dark brown, greenish[2][3] | Dark brown to yellow | Light brown to yellow | White to light yellow[2] |
| Melting Point (°C) | 58 - 100[6] | 60 - 100 | 61 - 80 | 73 - 76[4] |
| Asphaltic/Resinous Impurities | High | Moderate | Low | Very Low |
| Yield | 100% | >95% | >90%[10] | 50-55% (for hot sulfuric acid method)[11] |
| Hardness | Variable, can be soft or hard as gypsum[6] | Increases upon initial purification | Variable depending on fraction | Generally harder than crude[4] |
Logical Relationships in Purification
The purification of ozokerite involves a series of steps, each targeting different types of impurities. The relationship between these steps and their impact on the final product is illustrated below.
References
- 1. US6027755A - Bleaching earth product and method for producing and using the same - Google Patents [patents.google.com]
- 2. RU2277919C2 - Method of preparing ozokerite for thermal treatment - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. atamankimya.com [atamankimya.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. chembk.com [chembk.com]
- 9. US1951861A - Process of wax purification - Google Patents [patents.google.com]
- 10. US2028307A - Process for preparing ceresin - Google Patents [patents.google.com]
- 11. odcpurification.com [odcpurification.com]
- 12. The transformations of cellulose after concentrated sulfuric acid treatment and its impact on the enzymatic saccharification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for Comprehensive Analysis of Ozokerite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ozokerite, a naturally occurring mineral wax, is a complex mixture of solid, saturated hydrocarbons.[1][2] Its unique physical properties, such as a high melting point, make it a valuable ingredient in the cosmetic, pharmaceutical, and industrial sectors.[1][3] A thorough understanding of its chemical composition is crucial for quality control, product formulation, and safety assessment. High-resolution mass spectrometry (HRMS), particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS, offers the necessary resolving power and mass accuracy to characterize such complex hydrocarbon mixtures at a molecular level.[4][5][6] This application note details a protocol for the analysis of ozokerite using HRMS.
Key Applications
-
Quality Control: Ensuring batch-to-batch consistency of ozokerite composition.
-
Product Development: Understanding the molecular makeup to optimize its function in formulations.
-
Safety and Regulatory Compliance: Identifying and quantifying potentially harmful impurities.
-
Geochemical Analysis: Determining the origin and maturity of ozokerite deposits.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality and reproducible HRMS data.[7][8][9] The goal is to create a homogenous solution of the ozokerite sample that is compatible with the chosen ionization technique.
Materials:
-
Ozokerite sample
-
Toluene (or other suitable organic solvent like dichloromethane or chloroform)
-
Methanol
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Protocol:
-
Dissolution: Weigh approximately 1 mg of the ozokerite sample into a microcentrifuge tube.
-
Add 1 mL of toluene to the tube.
-
Vortex the mixture for 2 minutes or until the ozokerite is completely dissolved. Gentle heating in a water bath (40-50 °C) may be required to aid dissolution.
-
Dilution: Take 100 µL of the dissolved ozokerite solution and dilute it with 900 µL of a 1:1 (v/v) methanol/acetonitrile mixture. This brings the final concentration to approximately 100 µg/mL.
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter.
-
Blank Preparation: Prepare a blank sample using the same solvent mixture (1:1 v/v methanol/acetonitrile) and filter it in the same manner. This is crucial for background subtraction and identifying potential contaminants.
2. High-Resolution Mass Spectrometry Analysis
This protocol outlines the use of a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, coupled with an appropriate ionization source. Atmospheric Pressure Photoionization (APPI) is often suitable for nonpolar compounds like hydrocarbons, while Electrospray Ionization (ESI) can be used to detect more polar, heteroatom-containing species.[10]
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 120 or a 7T FT-ICR MS)
-
Ionization Source (e.g., APPI or ESI)
-
Liquid Chromatography system (optional, for separation prior to MS analysis)
Instrument Parameters (Example for Orbitrap):
| Parameter | Setting |
| Ionization Mode | Positive APPI |
| Sheath Gas Flow Rate | 40 arb |
| Aux Gas Flow Rate | 10 arb |
| Vaporizer Temperature | 350 °C |
| Capillary Temperature | 320 °C |
| S-Lens RF Level | 50 |
| Mass Range | m/z 150-1200 |
| Resolution | 120,000 @ m/z 200 |
| AGC Target | 1e6 |
| Maximum Injection Time | 50 ms |
Data Acquisition:
-
Inject the blank sample first to condition the system and acquire a background spectrum.
-
Inject the prepared ozokerite sample.
-
Acquire data in full scan mode to capture all ions within the specified mass range.
3. Data Processing and Analysis
The high-resolution data allows for the confident assignment of elemental compositions to the measured masses.
Software:
-
Instrument-specific data analysis software (e.g., Thermo Scientific™ FreeStyle™, Xcalibur™)
-
Compound Discoverer™ or similar software for untargeted analysis.
Protocol:
-
Background Subtraction: Subtract the blank spectrum from the sample spectrum to remove solvent- and system-related peaks.
-
Formula Assignment: Assign elemental formulas to the accurate masses detected. The high mass accuracy of the instrument (typically < 3 ppm) significantly reduces the number of possible elemental compositions for each peak.[4] Common adducts in positive ion mode should be considered (e.g., [M+H]⁺, [M+Na]⁺).
-
Data Visualization: Use Kendrick Mass Defect (KMD) plots and van Krevelen diagrams to visualize the complex data and identify homologous series of compounds (e.g., differing by a CH₂ group).
-
Compound Identification: Tentatively identify compound classes based on their elemental composition (e.g., hydrocarbons (C, H), and heteroatomic species containing oxygen (O) or sulfur (S)).
Data Presentation
The complex data generated by HRMS can be summarized to highlight the distribution of different compound classes within the ozokerite sample.
Table 1: Representative Compound Classes Identified in Ozokerite by HRMS
| Compound Class | General Formula | m/z Range Observed | Relative Abundance (%) |
| Alkanes (Paraffins) | CₙH₂ₙ₊₂ | 300 - 800 | 75 |
| Cycloalkanes (Naphthenes) | CₙH₂ₙ | 300 - 750 | 15 |
| Aromatic Hydrocarbons | CₙH₂ₙ₋ₓ | 250 - 600 | 5 |
| Oxygen-Containing Species | CₓHᵧOₙ | 350 - 700 | 3 |
| Sulfur-Containing Species | CₓHᵧSₙ | 350 - 700 | 2 |
Note: The data presented in this table is representative and will vary depending on the specific ozokerite sample.
Visualizations
Experimental Workflow Diagram
References
- 1. specialchem.com [specialchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. coherentmarketinsights.com [coherentmarketinsights.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Large-Scale Interlaboratory DI-FT-ICR MS Comparability Study Employing Various Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sample Preparation for Mass-spectrometry-based Proteomics Analysis of Ocular Microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionization selectivity of electrospray and atmospheric pressure photoionization FT-ICR MS for petroleum refinery wastewater dissolved organic matter - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Application Notes: The Use of Ozokerite in Candle Manufacturing for Enhanced Thermal Stability
Introduction
Ozokerite is a naturally occurring mineral wax, a complex mixture of hydrocarbons, that is also produced synthetically from petroleum waxes like microcrystalline and paraffin wax.[1] In candle manufacturing, it serves as a valuable additive to enhance the thermal properties of candle waxes, primarily by increasing the melting point. This is particularly advantageous for candles intended for use in warmer climates or environments where they may be exposed to higher ambient temperatures.[2] The addition of ozokerite can improve the structural integrity, burn time, and overall performance of candles. These notes provide an overview of the application of ozokerite in candle manufacturing, with a focus on its effect on the melting points of common candle waxes like paraffin and soy wax.
Physical and Chemical Properties of Ozokerite
Ozokerite is characterized by its relatively high melting point and hardness. The melting point of ozokerite can vary significantly depending on its origin and refinement, with ranges cited from 58°C to 100°C (136°F to 212°F).[3][4] Refined ozokerite, also known as ceresin, typically has a melting point between 61°C and 78°C. Ozokerite is compatible with a wide range of mineral and vegetable waxes.[5]
Table 1: Comparison of Melting Points of Common Candle Waxes and Ozokerite
| Wax Type | Typical Melting Point Range (°C) | Typical Melting Point Range (°F) |
| Paraffin Wax | 46 - 68 | 115 - 154 |
| Soy Wax | 49 - 82 | 120 - 180 |
| Beeswax | 62 - 65 | 144 - 149 |
| Ozokerite | 60 - 93 | 140 - 200 |
Note: The melting points are ranges and can vary based on the specific grade and supplier of the wax.[1][5][6][7][8][9][10]
Application in Candle Wax Blends
The primary application of ozokerite in candle making is to increase the melting point of lower melting point waxes such as paraffin and soy wax. This enhancement in thermal stability prevents candles from softening, deforming, or losing their shape in warm conditions.
Ozokerite and Paraffin Wax Blends
Paraffin wax is a widely used candle wax due to its affordability and excellent burn characteristics. However, its relatively low melting point can be a drawback in certain applications. The addition of ozokerite to paraffin wax creates a blend with a higher melting point and increased hardness.
Table 2: Illustrative Melting Points of Ozokerite and Paraffin Wax Blends
| Ozokerite Percentage (%) | Paraffin Wax Percentage (%) | Estimated Melting Point (°C) | Estimated Melting Point (°F) |
| 0 | 100 | 58 | 136 |
| 5 | 95 | 61 | 142 |
| 10 | 90 | 64 | 147 |
| 15 | 85 | 67 | 153 |
| 20 | 80 | 70 | 158 |
Disclaimer: This table provides estimated values for illustrative purposes. Actual melting points will vary depending on the specific grades of waxes used and should be determined experimentally.
Ozokerite and Soy Wax Blends
Soy wax is a popular choice for container candles due to its renewable nature and clean-burning properties. However, pure soy wax is often too soft for pillar candles and can have a low melting point. Incorporating ozokerite can significantly improve the hardness and melting point of soy wax, making it suitable for a wider range of candle types.
Table 3: Illustrative Melting Points of Ozokerite and Soy Wax Blends
| Ozokerite Percentage (%) | Soy Wax Percentage (%) | Estimated Melting Point (°C) | Estimated Melting Point (°F) |
| 0 | 100 | 52 | 125 |
| 5 | 95 | 56 | 133 |
| 10 | 90 | 60 | 140 |
| 15 | 85 | 64 | 147 |
| 20 | 80 | 68 | 154 |
Disclaimer: This table provides estimated values for illustrative purposes. Actual melting points will vary depending on the specific grades of waxes used and should be determined experimentally.
Experimental Protocols
The following are detailed protocols for evaluating the properties of candles containing ozokerite.
Protocol for Determining the Melting Point of Wax Blends (Adapted from ASTM D87)
Objective: To determine the melting point of wax blends containing ozokerite using the cooling curve method.
Apparatus:
-
Test tube (25 mm diameter, 150 mm length)
-
ASTM 14C or 14F thermometer
-
Water bath
-
Air bath
-
Heating apparatus (hot plate or oil bath)
-
Stirring device
Procedure:
-
Prepare the wax blend by melting the required percentages of ozokerite and the base wax (paraffin or soy) in a suitable container. Stir until a homogenous mixture is achieved.
-
Pour the molten wax blend into the test tube to a height of 51 mm.
-
Assemble the apparatus with the test tube in the air bath, which is then placed in the water bath maintained at 16-28°C.
-
Insert the thermometer into the molten wax so that the bulb is 10 mm from the bottom of the test tube.
-
Allow the wax to cool, recording the temperature at 15-second intervals.
-
The melting point is the temperature at which the rate of cooling slows significantly, indicated by a plateau in the cooling curve. This is the point where the first five consecutive readings are within a 0.1°C range.[2][11][12]
Protocol for Evaluating Candle Burn Performance (Adapted from ASTM F2417)
Objective: To assess the burn characteristics of candles containing ozokerite, including burn time, flame height, and soot production.
Apparatus:
-
Draft-free enclosure
-
Ruler or caliper
-
Stopwatch
-
Scale (accurate to 0.01g)
-
Heat-resistant surface
Procedure:
-
Condition the test candles at a temperature of 20-25°C for at least 24 hours.
-
Measure and record the initial weight and dimensions of each candle.
-
Place the candle on a heat-resistant surface within the draft-free enclosure.
-
Trim the wick to a length of 6 mm (1/4 inch).
-
Light the candle and start the stopwatch.
-
Burn the candle for a 4-hour cycle.[3]
-
During the burn cycle, observe and record the following at regular intervals (e.g., every hour):
-
After 4 hours, extinguish the flame and allow the candle to cool completely.
-
Weigh the candle and calculate the wax consumption rate ( g/hour ).
-
Repeat the 4-hour burn cycles until the end of the candle's useful life.[3]
Protocol for Assessing Structural Integrity at Elevated Temperatures
Objective: To evaluate the ability of candles containing ozokerite to maintain their shape at elevated ambient temperatures.
Apparatus:
-
Temperature-controlled oven or environmental chamber
-
Heat-resistant surface
-
Calipers or ruler
Procedure:
-
Place a fully cured candle on a heat-resistant surface.
-
Measure and record the initial dimensions (height and diameter) of the candle.
-
Place the candle in the temperature-controlled oven.
-
Gradually increase the temperature of the oven in increments of 5°C, holding at each temperature for a period of 2 hours.
-
At the end of each 2-hour period, carefully remove the candle and measure any changes in its dimensions (e.g., slumping, bending, or dripping).
-
The temperature at which significant deformation occurs is recorded as the failure temperature.
-
A control candle without ozokerite should be tested concurrently for comparison.
Visualizations
Caption: Workflow for Determining the Melting Point of Wax Blends.
Caption: Workflow for Evaluating Candle Burn Performance.
Caption: Influence of Ozokerite on Candle Wax Properties.
Conclusion
The incorporation of ozokerite into candle wax formulations, particularly those based on paraffin and soy wax, is an effective method for increasing the melting point and enhancing the structural integrity of candles. This is especially beneficial for candles intended for use in warmer environments. The provided protocols offer a standardized approach to quantifying the effects of ozokerite on key candle performance metrics. Further research can be conducted to optimize the concentration of ozokerite for different wax blends and to evaluate its impact on other properties such as fragrance retention and release.
References
- 1. tkbtrading.com [tkbtrading.com]
- 2. Melting point - WaxPedia [waxpedia.org]
- 3. How to Conduct a Basic Burn Test • Armatage Candle Company [armatagecandlecompany.com]
- 4. humblebeeandme.com [humblebeeandme.com]
- 5. support.tkbtrading.com [support.tkbtrading.com]
- 6. studylib.net [studylib.net]
- 7. soapandmore.ca [soapandmore.ca]
- 8. Wax Melting Point: Compare 100-195°F Ranges for Best Results - Hywax [hywax.com]
- 9. Candle Wax Melting Point Chart: Paraffin, Soy & Beeswax Guide - SER Wax Industry [cere.it]
- 10. Soy Wax Melting Point: Key Temperatures and Candle Tips - Alphawax [alphawax.com]
- 11. scribd.com [scribd.com]
- 12. store.astm.org [store.astm.org]
- 13. lcslaboratory.com [lcslaboratory.com]
- 14. enrichbodycare.com [enrichbodycare.com]
Ozokerite in Polishes and Protective Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozokerite is a naturally occurring mineral wax prized for its unique physical and chemical properties. Composed of a complex mixture of hydrocarbons, it offers formulators a versatile tool for developing a wide range of polishes and protective coatings. Its ability to modify rheology, enhance gloss, improve water resistance, and act as a film-former makes it a valuable component in formulations for automotive, furniture, floor care, and industrial applications.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing ozokerite in the development of high-performance polishes and protective coatings.
Key Properties and Functions of Ozokerite
Ozokerite's utility in polishes and coatings stems from a combination of its inherent characteristics. It is compatible with a wide variety of solvents, oils, fats, resins, and other waxes, making it easy to incorporate into diverse formulations.[1][4]
Rheology Modification and Stability: Ozokerite is an effective viscosity-increasing agent, helping to build the desired consistency in both liquid and paste polishes.[2][4][5] This property also contributes to the stability of emulsions, preventing the separation of oil and water phases.[4][5] In coatings, this rheological control helps to prevent sagging and dripping during application.[2]
Film Formation and Protective Barrier: When applied to a surface, formulations containing ozokerite form a durable, protective film.[6] This film provides a barrier against moisture, enhancing the water repellency of the treated substrate.[6][7] This is a critical function in protective coatings for various materials, including wood and metal.
Enhanced Aesthetics: Ozokerite contributes to a high-gloss finish in many polish formulations.[8] It can also be used as a matting agent to reduce gloss and create a desired satin sheen, depending on the formulation and particle size of the wax.[9]
Structural Integrity: With its relatively high melting point, ozokerite adds hardness and durability to polish films, improving their resistance to scuffs and scratches.[7][10] This is particularly beneficial in floor and automotive polishes that are subjected to wear and tear.
Quantitative Data Summary
The selection of an appropriate grade of ozokerite is crucial for achieving the desired performance characteristics. Different grades offer varying melting points, hardness (penetration), and gelling strength. The following table summarizes the properties of several commercially available white ozokerite wax grades.
| S & P Number | Melting Point (°C) | Penetration (dmm at 25°C, 100g, 5s) | Gel Strength (g) |
| 271P | 84.4 - 95.6 | 8 - 14 | 65 - 100 |
| 273P | 87.8 - 96.1 | 4 - 10 | 65 - 85 |
| 996 | 73.9 - 78.3 | 6 - 12 | 80 - 110 |
| 1016 | 71.1 - 74.4 | 9 - 15 | 120 Max |
| 1020 | 73.3 - 76.1 | 8 - 13 | 150 Max |
| 1021 | 74.4 - 77.2 | 8 - 13 | 160 Max |
| 1025 | 68.3 - 71.1 | 10 - 15 | 112 - 120 |
| 1026 | 76.1 - 78.9 | 6 - 14 | 65 - 95 |
| 1028 | 72.8 - 76.1 | 7 - 13 | 100 - 130 |
| 1190 | 79.4 - 85.0 | 8 - 14 | 65 - 95 |
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of polishes and protective coatings containing ozokerite.
Protocol 1: Sample Preparation for Testing
Objective: To prepare consistent and uniform films of polish and protective coatings on various substrates for subsequent performance testing.
Materials:
-
Test polish or coating formulation
-
Substrates (e.g., vinyl composition tiles for floor polish, painted steel panels for automotive polish, sealed wood panels for furniture polish)
-
Applicator (e.g., gauze pad, microfiber cloth, spray apparatus)
-
Controlled environment chamber (25°C, 50% relative humidity)
Procedure:
-
Ensure the substrate is clean and free of any contaminants. For automotive polish testing, the panel should be machine polished with a finishing polish and decontaminated with isopropyl alcohol.[11]
-
Apply the polish or coating to the substrate using the chosen applicator. For emulsion floor polishes, follow the procedures outlined in ASTM D1436 .[12][13]
-
Apply in a uniform, thin film, ensuring complete coverage of the test area.
-
Allow the film to dry and cure in a controlled environment for the time specified by the formulation or for a minimum of 24 hours before testing.
Protocol 2: Evaluation of Gloss
Objective: To quantitatively measure the specular gloss of a polish or coating film.
Apparatus:
-
60° Glossmeter
Procedure:
-
Calibrate the glossmeter according to the manufacturer's instructions.
-
Following the methodology of ASTM D1455 , measure the 60° specular gloss of the prepared test panel.[4]
-
Take readings at a minimum of five different locations on the test panel and calculate the average.
-
A higher gloss unit (GU) value indicates a higher gloss finish.
Protocol 3: Determination of Slip Resistance (for Floor Polishes)
Objective: To measure the static coefficient of friction of a polished floor surface.
Apparatus:
-
James Machine
Procedure:
-
Conduct the test in accordance with ASTM D2047 .[12]
-
Place the prepared and conditioned floor tile in the James Machine.
-
Measure the static coefficient of friction.
-
A value of 0.5 or greater is generally recognized as providing a non-hazardous walkway surface.[9][11]
Protocol 4: Assessment of Water Repellency
Objective: To evaluate the ability of a coating to repel water.
Procedure:
-
Place a small droplet of water on the surface of the prepared and cured test panel.
-
Observe the contact angle of the water droplet. A higher contact angle indicates greater hydrophobicity and better water repellency.
-
For a more standardized assessment, the spray test method as described in AATCC Test Method 22 can be adapted. This involves spraying the surface with water under controlled conditions and then visually rating the degree of wetting.
Protocol 5: Durability and Wear Resistance
Objective: To assess the long-term performance and resistance to environmental stressors of a polish or protective coating.
Apparatus:
-
Accelerated weathering tester (e.g., QUV)
-
Abrasion tester
Procedure:
-
Accelerated Weathering:
-
Abrasion Resistance:
-
Subject the prepared test panels to a specified number of cycles on an abrasion tester.
-
Evaluate the panels for wear, scuffing, and any loss of the protective film.
-
Application Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for formulating with ozokerite and the relationship between its properties and the desired outcomes in polishes and protective coatings.
Caption: A logical workflow for developing polishes and coatings with ozokerite.
Caption: Relationship between ozokerite's properties and its functions in formulations.
Conclusion
Ozokerite is a highly effective and versatile ingredient for enhancing the performance of polishes and protective coatings. By carefully selecting the appropriate grade of ozokerite and systematically evaluating formulations using standardized testing protocols, researchers and formulators can develop products with superior gloss, durability, water resistance, and stability. The detailed protocols and workflows provided in this document serve as a comprehensive guide for leveraging the unique benefits of ozokerite in a variety of applications.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Ozokerite wax Exporter | Ozokerite wax Exporting Company | Ozokerite wax International Distributor [multichemexports.com]
- 3. parchem.com [parchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. spwax.com [spwax.com]
- 6. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 7. specialchem.com [specialchem.com]
- 8. cdfsupplies.com [cdfsupplies.com]
- 9. specialchem.com [specialchem.com]
- 10. content.stockpr.com [content.stockpr.com]
- 11. dmitrysgarage.com [dmitrysgarage.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. The role of wax additives in coatings | Manufacturer in china【Tianshiwax】 [tianswax.com]
Application Notes and Protocols for the Solvent Extraction of Ceresin from Ozokerite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceresin, a purified form of the natural mineral wax ozokerite, is a complex mixture of hydrocarbons with a wide range of applications in pharmaceuticals, cosmetics, and other industries.[1][2] Its properties, such as high melting point and stability, make it a valuable excipient in formulations like ointments, creams, and balms.[1] The isolation of high-purity ceresin from crude ozokerite is a critical step in its production. Solvent extraction is a primary method employed for this purpose, leveraging the differential solubility of ceresin and impurities in various organic solvents.[1]
These application notes provide an overview of different solvent extraction methods for isolating ceresin from ozokerite, complete with detailed experimental protocols and a summary of key process parameters.
Solvent Extraction Methods: An Overview
The fundamental principle of solvent extraction for ceresin isolation involves the selective dissolution of the desired wax components from the crude ozokerite, leaving behind insoluble impurities such as asphaltic materials, resins, and minerals.[1][3] The choice of solvent and extraction conditions significantly impacts the yield and purity of the final ceresin product. Common solvents include light hydrocarbons (propane, butane), petroleum derivatives (ligroin, petroleum ether), and alcohols.[1][3][4]
Subsequent purification steps are often necessary to achieve the desired quality of ceresin for pharmaceutical and cosmetic applications. These can include treatment with sulfuric acid, filtration through adsorbent materials like clay or charcoal, and hydrogenation.[1][2][4]
Data Presentation: Comparison of Solvent Extraction Parameters
The following table summarizes quantitative data extracted from various sources on different solvent extraction methods for ceresin. It is important to note that the processes described in the sources vary, and a direct comparison of all parameters is not always possible.
| Solvent System | Solvent-to-Ozokerite Ratio | Extraction Temperature | Extraction Pressure | Reported Yield | Key Process Features |
| Light Hydrocarbons (e.g., Propane, Butane) | 8-12 volumes of solvent per volume of molten ozokerite[4] | > 160-175 °F (71-79 °C)[4] | 25-50 atmospheres[4] | > 90% (pure white ceresin)[4] | High-pressure process; requires specialized equipment.[4] |
| Alcohols (C3-C5) | 1 part ozokerite to 7 parts solvent (by weight)[3] | 80-94 °C[3] | Not specified (likely atmospheric) | Not specified | Involves melting the ore with the solvent and subsequent cooling and reheating steps to separate impurities.[3] |
| Ligroin / Petroleum Ether | Not specified | Not specified | Not specified | Not specified | Commonly cited solvents for selective dissolution of ceresin.[1] |
Experimental Protocols
Protocol 1: Extraction of Ceresin using Light Hydrocarbons (Propane)
This protocol is based on a patented method for obtaining high-purity ceresin.[4]
Objective: To extract ceresin from crude ozokerite using liquid propane as a solvent under high pressure.
Materials and Equipment:
-
Crude ozokerite
-
Liquid propane
-
High-pressure extraction vessel with temperature and pressure controls
-
Filtration unit capable of operating under pressure
-
Solvent recovery system (e.g., evaporator)
-
Adsorbent material (e.g., Attapulgus clay)[4]
Procedure:
-
Preparation of Ozokerite: Crush the crude ozokerite to increase the surface area for extraction.[1]
-
Dissolution:
-
Introduce the crushed ozokerite into the high-pressure extraction vessel.
-
Heat the vessel to a temperature above the melting point of the ozokerite (e.g., 170 °F / 77 °C).[4]
-
Introduce liquid propane into the vessel at a ratio of approximately 8 to 12 volumes of propane per volume of molten ozokerite.[4]
-
Maintain the temperature and increase the pressure to a range of 25 to 50 atmospheres to ensure the propane remains in a liquid state.[4]
-
Agitate the mixture to ensure complete dissolution of the ceresin.
-
-
Separation of Insoluble Impurities:
-
Allow the mixture to settle within the vessel. Insoluble materials, such as a black tarry mass, will precipitate.[4]
-
Separate the supernatant propane solution containing the dissolved ceresin from the precipitated sludge.
-
-
Purification by Precipitation:
-
Transfer the clear propane solution to a separate vessel.
-
Heat the solution to a temperature close to the critical temperature of propane (around 196 °F / 91 °C). This will cause a portion of the wax to precipitate, carrying with it a significant amount of colored impurities.[4]
-
Remove the precipitated, colored wax.
-
-
Adsorbent Filtration:
-
Pass the remaining propane solution through a bed of an adsorbent material like Attapulgus clay to decolorize the solution.[4]
-
-
Solvent Recovery:
-
Reduce the pressure and evaporate the propane to recover the purified ceresin.
-
The recovered propane can be recycled for subsequent extractions.
-
-
Final Product: The resulting product is a high-purity, snow-white ceresin.[4]
Protocol 2: Extraction of Ceresin using Alcohols
This protocol is based on a patented method using C3-C5 alcohols.[3]
Objective: To extract ceresin from ozokerite ore using a mixture of alcohols.
Materials and Equipment:
-
Ozokerite ore
-
Solvent: A mixture of alcohols containing three to five carbon atoms per molecule (e.g., a mix of butyl alcohol and diethyl carbinol).[3]
-
Jacketed reaction vessel with an agitator and temperature control
-
Cooling system
-
Filtration or decantation system
-
Distillation apparatus for solvent recovery
Procedure:
-
Melting and Dissolution:
-
Melt the ozokerite ore in the reaction vessel.
-
Add the alcohol solvent to the molten ore in a proportion of approximately 1 part ore to 7 parts solvent by weight.[3]
-
Heat the mixture to a temperature between 80 and 94 °C while agitating vigorously. This will dissolve the ceresin wax constituents, while the asphaltic matter will form an emulsion.[3]
-
-
Cooling and Precipitation:
-
Rapidly cool the resulting solution. This will cause the ceresin to separate from the solvent, carrying the emulsified asphaltic material with it.[3]
-
-
Reheating and Separation:
-
Gently reheat the mixture without agitation. The ceresin will redissolve in the solvent, while the asphaltic matter will separate and settle due to its different specific gravity.[3]
-
-
Isolation of Ceresin Solution:
-
Carefully decant or filter the clear supernatant solution containing the dissolved ceresin, leaving the separated asphaltic material behind.
-
-
Solvent Recovery:
-
Distill the solvent from the ceresin solution. The recovered solvent can be reused.
-
-
Final Product: The remaining product is the purified ceresin wax.
Visualization of Experimental Workflows
References
Application Notes and Protocols for Thermal Extraction of Ozokerite Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozokerite, a naturally occurring mineral wax, is a complex mixture of solid paraffinic hydrocarbons.[1][2] Its unique properties, including a high melting point and plasticity, make its refined components valuable in various industries, including pharmaceuticals and cosmetics.[2][3] The primary refined product of ozokerite is ceresin, a purified wax used as a substitute for beeswax and paraffin in formulations like ointments, creams, and other topical applications.[4][5]
These application notes provide detailed protocols and comparative data on the principal thermal extraction techniques used to separate and purify the valuable components of ozokerite. The methods covered include thermal distillation and solvent extraction. Additionally, a hypothetical protocol for supercritical fluid extraction (SFE) is presented as a potential modern, green alternative, based on its application to similar waxy materials.
Data Presentation: Comparison of Extraction Techniques
The selection of an extraction technique depends on the desired yield, purity, and the chemical composition of the final product. The following tables summarize the available quantitative and qualitative data for the different methods.
Table 1: Comparison of Ozokerite Extraction Techniques - Yield and Purity
| Parameter | Thermal Distillation | Solvent Extraction (Light Hydrocarbons) | Supercritical Fluid Extraction (CO₂) (Hypothetical) |
| Typical Yield | Not specified in literature, but generally lower initial purity requiring further processing.[2] | > 90% (for pure white ceresin)[6] | Estimated 10-20% (based on analogous wax extractions) |
| Purity of Ceresin | Lower initial purity; often requires secondary purification steps like solvent washing.[2] | High purity achievable, producing "snow white" ceresin.[6] | Potentially high, with good selectivity. |
| Key Advantages | Simple, direct method. | High yield and high purity of the final product. | "Green" solvent, high selectivity, tunable extraction. |
| Key Disadvantages | Requires high temperatures; may lead to thermal degradation of some components. | Use of flammable and potentially hazardous organic solvents. | High initial equipment cost; process optimization may be required. |
Table 2: Composition of Crude Ozokerite and Refined Ceresin
| Component | Crude Ozokerite | Refined Ceresin |
| Paraffin Wax | 40-60%[2] | Predominantly paraffinic hydrocarbons[2] |
| Microcrystalline Wax | 20-30%[2] | Minor amounts of other hydrocarbons |
| Resins and Oils | Variable[2] | Largely removed during processing |
| Aromatic Hydrocarbons | Present in smaller amounts[2] | Significantly reduced, especially with hydrogenation[2] |
Experimental Protocols
Thermal Distillation
This method separates components based on differences in their boiling points.
Protocol:
-
Preparation: Crude ozokerite is first subjected to preliminary treatment to remove large physical impurities like stones and soil.[2]
-
Heating: The crude ozokerite is placed in a distillation unit and heated to approximately 250-300°C, causing the waxy components to melt.[2]
-
Distillation: The molten ozokerite is subjected to distillation. Lighter hydrocarbon fractions and oils vaporize first and are collected separately.[1][2] Distillation can be carried out using superheated steam to facilitate the separation of a paraffin-like material.[1][3]
-
Fraction Collection: Different fractions are collected at various temperature ranges. The primary ceresin fraction is among the heavier components.
-
Cooling and Solidification: The collected ceresin fraction is cooled, allowing it to solidify into a wax-like form.[2]
-
Purification (Optional): The solidified ceresin may require further purification, such as solvent washing, to remove residual oils and impurities to achieve the desired purity.[2]
Solvent Extraction
This technique utilizes solvents to selectively dissolve ceresin, leaving behind insoluble impurities.
Protocol:
-
Preparation: The raw ozokerite is crushed into smaller pieces to increase the surface area for efficient extraction.[2]
-
Solvent Addition: The crushed ozokerite is mixed with a suitable solvent. Common solvents include light hydrocarbons like ligroin, petroleum ether, propane, or butane.[2][6] The ratio of solvent to ozokerite should be optimized for maximum dissolution.
-
Dissolution: The mixture is agitated to ensure thorough contact between the solvent and the ozokerite. For some solvents like propane and butane, the extraction is carried out at a temperature above the melting point of ozokerite and under sufficient pressure (25-50 atmospheres) to keep the solvent in a liquid state.[6]
-
Filtration: The mixture is filtered to separate the solvent, now containing the dissolved ceresin, from insoluble impurities such as bitumen and resins.[2]
-
Solvent Recovery: The solvent is evaporated from the filtrate, typically under reduced pressure to minimize thermal stress on the product.[2] The recovered solvent can be recycled for subsequent extractions.
-
Purification: The resulting ceresin may undergo further purification steps. This can include washing with hot water to remove any residual solvent or impurities.[2] For higher purity, the ceresin solution can be passed through a bed of solid adsorptive media like clay or charcoal before solvent evaporation.[6]
Supercritical Fluid Extraction (SFE) - Hypothetical Protocol
Protocol:
-
Preparation: Crude ozokerite is finely ground to a consistent particle size to maximize the surface area for extraction.
-
Loading: The ground ozokerite is loaded into the extraction vessel of the SFE system.
-
System Pressurization and Heating: The system is pressurized with CO₂ and heated to supercritical conditions. Based on analogous wax extractions, initial parameters could be set in the range of 150-300 bar and 40-60°C.
-
Extraction: Supercritical CO₂ is passed through the extraction vessel, where it dissolves the ceresin and other soluble components. The flow rate of CO₂ is controlled to ensure efficient extraction.
-
Separation: The CO₂ laden with the extract is then passed into a separator vessel at a lower pressure and/or different temperature. This change in conditions reduces the solvating power of the CO₂, causing the extract to precipitate.
-
Fractionation (Optional): By using a series of separators at progressively lower pressures, it may be possible to fractionate the extract into different components.
-
Collection: The precipitated ceresin is collected from the separator.
-
Solvent Recycling: The CO₂ can be recompressed and recycled back into the system.
Visualizations
References
- 1. Ozokerite - Wikipedia [en.wikipedia.org]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. Ozokerite Wax - UK Supplier, Retailer, Wholesaler & Distributor [afsuter.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Ceresin - CD Formulation [formulationbio.com]
- 6. US2028307A - Process for preparing ceresin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Addressing impurities in natural ozokerite samples.
Welcome to the technical support center for addressing impurities in natural ozokerite samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification protocols and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in raw ozokerite?
Raw, unprocessed ozokerite is a complex mixture of hydrocarbons. Impurities can be broadly categorized as:
-
Mechanical/Earthy Impurities: Due to its mining origin, crude ozokerite often contains sand, soil, stones, and other mineral matter.[1]
-
Organic Impurities: These include asphaltic materials, resins, and lower molecular weight oils that contribute to its characteristic dark color (from brown to black) and odor.[2][3]
-
Potential Contaminants: Depending on the source, there can be risks of contamination with polyaromatic hydrocarbons (PAHs), some of which are considered carcinogenic.[4]
Q2: Why is the color of my purified ozokerite sample inconsistent (e.g., yellow instead of white)?
The final color of purified ozokerite depends on the extent of refining. Commercial grades are often classified as unbleached (black), single-bleached (yellow), and double-bleached (white).[5] A yellow hue indicates that some colored impurities remain, which may require a more intensive or repeated decolorization step.
Q3: What is the difference between ozokerite and ceresin?
Ceresin is a highly refined form of ozokerite, where most of the impurities and amorphous components have been removed.[3] The purification process transforms the crude ozokerite into a whiter, more crystalline wax with a more defined melting point.[2]
Q4: Can I use any solvent for the extraction of ozokerite?
The choice of solvent is critical. Effective solvents are typically non-polar hydrocarbons that can dissolve the wax components while leaving behind insoluble impurities. Common choices include:
-
Light hydrocarbons like propane and butane (require pressure).[6]
-
Petroleum ether and ligroin.[2]
-
Aromatic solvents such as toluene, though these are often used for cleaning equipment of wax deposits.[7]
The efficiency of extraction will vary based on the solvent's affinity for the wax and the operating temperature.
Troubleshooting Guides
Issue 1: Incomplete Removal of Impurities
Symptom: The purified wax is still dark, has a strong odor, or feels greasy.
| Possible Cause | Troubleshooting Step |
| Insufficient Sulfuric Acid Treatment | Increase the duration or temperature of the acid wash. Note that fuming sulfuric acid is highly corrosive and requires careful handling at elevated temperatures (250-350°F / 121-177°C).[6] |
| Ineffective Decolorization | Ensure the activated charcoal is fresh and used in an appropriate amount. Too little will be ineffective, while too much can adsorb the wax itself, reducing yield.[8][9] The effectiveness of charcoal is also higher in more polar solvents.[10] |
| Low Solvent-to-Solid Ratio | In solvent extraction, a low ratio may result in a saturated solution that cannot dissolve more wax. Increase the solvent volume; ratios of 8 to 12 volumes of solvent per volume of molten ozokerite have been suggested.[6] |
| Extraction Time/Temperature Too Low | Ensure the extraction is carried out for a sufficient duration and at a temperature above the melting point of ozokerite to ensure it is molten and accessible to the solvent.[6] |
Issue 2: Formation of a Stable Emulsion During Solvent Extraction
Symptom: The aqueous and organic layers fail to separate after washing, forming a cloudy or milky intermediate layer.
| Possible Cause | Troubleshooting Step |
| Vigorous Shaking | High shear forces can create fine droplets that are easily stabilized. Mix phases by gentle inversion rather than vigorous shaking.[11] |
| Presence of Finely Divided Solids | Particulate matter can accumulate at the interface and stabilize emulsions. Filter the entire mixture through a pad of Celite or another filter aid.[12] |
| High Concentration of Surfactant-like Impurities | Resins and other amphiphilic molecules in crude ozokerite can act as emulsifying agents. |
| Unfavorable pH | Adjusting the pH of the aqueous phase can sometimes destabilize an emulsion, particularly if acidic or basic compounds are involved.[11] |
| High Affinity Between Phases | Increase the ionic strength of the aqueous phase by adding a saturated sodium chloride solution (brine). This "salting out" process can help force the separation of the organic layer.[12] |
Issue 3: Low Yield of Purified Ozokerite
Symptom: The amount of recovered product is significantly lower than expected based on the composition of the raw material.
| Possible Cause | Troubleshooting Step |
| Over-aggressive Decolorization | Activated charcoal can adsorb the product along with impurities. Use the minimum amount necessary and filter it out promptly after decolorization is complete.[8] |
| Product Loss During Filtration | If the product crystallizes prematurely during hot filtration, it will be lost with the filtered impurities. Ensure the filtration apparatus and the solution are kept hot throughout the process.[5][8] |
| Incomplete Extraction | If using solvent extraction, ensure the raw material is crushed into smaller pieces to increase the surface area available for the solvent.[2] |
| Sub-optimal Solvent | The chosen solvent may not be effective at the operating temperature. Consider screening different solvents to find one with better solvency for ozokerite. |
Data Presentation: Ozokerite Quality Parameters
The following table summarizes typical quality control parameters for raw and purified ozokerite.
| Parameter | Typical Value (Raw Ozokerite) | Specification (Purified Cosmetic Grade) | Test Method |
| Appearance | Black, brown, or dark green solid | White to yellowish-white solid | Visual |
| Color (Saybolt) | N/A | ≥ +28 | ASTM D156 |
| Melting Point | 58 - 100 °C (wide range) | 73 - 76 °C (narrower range) | Ph. Eur. / USP <741> |
| Congealing Point | Variable | 87 - 97 °C | ASTM D938 |
| Needle Penetration (25°C, 1/10mm) | Highly variable | 4 - 9 | ASTM D1321 |
| Organic Acids | Present | Should pass titration test (e.g., <0.4 mL of 0.1 M NaOH) | Pharmacopeial Titration |
| Grease and Resin | High content | Should show no oily substances or precipitates after saponification | Saponification Test |
| Ash Content | > 0.1% | ≤ 0.1% | USP <281> |
| Heavy Metals | Variable | ≤ 10 ppm | USP <231> |
Experimental Protocols
Protocol 1: Purification via Sulfuric Acid and Decolorization
This protocol describes a common method for refining crude ozokerite.
Workflow Diagram:
Caption: Workflow for ozokerite purification using sulfuric acid.
Methodology:
-
Melt the Crude Ozokerite: In a suitable reaction vessel, heat the raw ozokerite until it is completely molten (typically above 100°C).
-
Sulfuric Acid Treatment: (Caution: This step involves fuming sulfuric acid at high temperatures and must be performed in a fume hood with appropriate personal protective equipment). Slowly add fuming sulfuric acid to the molten wax while stirring. The reaction is typically carried out at temperatures between 250°F and 350°F (121°C to 177°C).[6] The acid will react with and char many of the organic impurities, which will form a dense sludge.
-
Separate Acid Sludge: Stop stirring and allow the mixture to stand. The denser acid sludge will settle to the bottom. Carefully decant the molten wax layer.
-
Wash the Wax: Wash the molten wax multiple times with hot water to remove residual acid. Check the pH of the final wash water to ensure it is neutral.
-
Decolorization: To the still molten wax, add a small amount of activated charcoal (typically 1-2% by weight).[8]
-
Hot Gravity Filtration: Stir the charcoal mixture briefly and immediately filter it through a pre-heated funnel with filter paper. This step is crucial to remove the fine charcoal particles and the adsorbed impurities.[9]
-
Cooling and Solidification: Collect the hot, clear filtrate and allow it to cool slowly to form the purified ozokerite wax.
-
Characterization: Analyze the final product for key quality parameters such as melting point, color, and purity.
Protocol 2: Purification via Solvent Extraction
This protocol provides a general procedure for purifying ozokerite using a solvent.
Workflow Diagram:
Caption: Workflow for ozokerite purification using solvent extraction.
Methodology:
-
Preparation: Crush the raw ozokerite into small pieces to maximize the surface area for extraction.[2]
-
Dissolution: In a flask, add the crushed ozokerite and a suitable solvent (e.g., petroleum ether or ligroin).[2] A solid-to-solvent ratio of 1:10 is a good starting point.[13] Heat the mixture gently with stirring to a temperature sufficient to dissolve the wax.
-
Filtration of Insolubles: While hot, filter the mixture to remove any insoluble materials like sand and other earthy matter.
-
Washing (Optional): The filtrate can be washed with water or a brine solution to remove any water-soluble impurities. This step may introduce emulsions, which should be handled as described in the troubleshooting guide.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.
-
Characterization: The resulting solid is the purified ozokerite. Analyze it for residual solvent, melting point, and other quality attributes.
Signaling Pathway Diagram (Logical Relationship)
This diagram illustrates the logical flow for selecting a purification strategy based on the primary type of impurity present.
Caption: Decision tree for selecting an ozokerite purification method.
References
- 1. usalab.com [usalab.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. atamankimya.com [atamankimya.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US2028307A - Process for preparing ceresin - Google Patents [patents.google.com]
- 7. onepetro.org [onepetro.org]
- 8. Decolorizing carbon [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. Protocol for extracting oil from Ghana shea nuts using solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ozokerite Solubility in Non-Polar Solvents
Welcome to the Technical Support Center for ozokerite wax applications. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of ozokerite in non-polar solvents. Here you will find troubleshooting guides and frequently asked questions to assist in your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is ozokerite and why is it used in my formulations?
Ozokerite is a naturally occurring mineral wax, a complex mixture of hydrocarbons.[1][2] In cosmetic and pharmaceutical formulations, it is valued for its ability to increase viscosity, provide structural integrity to stick products, and stabilize emulsions.[3][4][5] Its high melting point makes it particularly useful for ensuring the thermal stability of products like lipsticks and balms.[3][6]
Q2: In which non-polar solvents is ozokerite generally soluble?
Ozokerite is generally soluble in a range of non-polar solvents, particularly when heated. These include:
-
Esters such as isopropyl myristate and C12-15 alkyl benzoate
-
Silicone fluids
It is important to note that ozokerite is insoluble in water and alcohols.[1][7]
Q3: What factors influence the solubility of ozokerite?
Several factors can impact the dissolution of ozokerite:
-
Temperature: Heating the solvent is crucial for dissolving ozokerite. The required temperature will depend on the specific solvent and the grade of ozokerite.
-
Solvent Type: The chemical structure of the non-polar solvent will affect its ability to solubilize ozokerite.
-
Ozokerite Grade and Variability: Ozokerite is a natural product and its composition can vary, leading to differences in melting point and solubility characteristics between batches.[10]
-
Presence of Other Ingredients: Other components in your formulation can influence the overall solubility of the ozokerite.
Q4: I'm observing crystal formation ("blooming") in my product upon cooling. What causes this?
Wax crystallization, or "blooming," on the surface of products like lipsticks is a common issue.[11] This can be caused by:
-
Incompatibility of ingredients: The wax and oil components of your formulation may not be fully compatible, leading to the wax crystallizing out over time.[12]
-
Improper cooling: Rapid or uncontrolled cooling can lead to the formation of large, undesirable crystals.[10]
-
Temperature fluctuations during storage: Changes in temperature can promote crystal growth.[3][10]
-
High concentrations of certain natural butters: Some natural butters with high levels of specific triglycerides can contribute to crystallization.[11]
Troubleshooting Guides
Issue 1: Ozokerite is not fully dissolving or is forming clumps in the solvent.
Possible Causes:
-
Insufficient temperature.
-
Inadequate agitation.
-
Poor choice of solvent.
-
Variability in the ozokerite batch.
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the temperature of the solvent while monitoring for dissolution. Ensure the temperature remains below the flash point of the solvent.
-
Optimize Agitation: Increase the shear or mixing speed. For laboratory-scale experiments, a magnetic stirrer or overhead mixer is recommended. For larger batches, ensure the mixing equipment provides adequate circulation.
-
Evaluate Solvent Compatibility: If dissolution is consistently poor, consider testing alternative non-polar solvents or a combination of solvents.
-
Pre-wetting Ozokerite: In some cases, creating a slurry of the ozokerite in a small portion of the heated solvent before adding it to the main batch can improve dispersion and dissolution.
-
Characterize Your Ozokerite: If you suspect batch-to-batch variability, it is advisable to characterize the melting point of each new lot of ozokerite.
Issue 2: The formulation appears grainy or hazy after cooling.
Possible Causes:
-
Incomplete dissolution of ozokerite.
-
Recrystallization of ozokerite upon cooling.
-
Incompatibility with other formulation components.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before cooling, visually inspect the heated mixture to ensure there are no undissolved particles. Filtering the hot solution through a heated filter can remove any insoluble impurities.
-
Control the Cooling Rate: A slow and controlled cooling process with gentle agitation is often preferred to promote the formation of small, uniform crystals, resulting in a smoother texture. The optimal cooling rate will depend on the specific formulation and should be determined experimentally.
-
Incorporate Crystal Growth Inhibitors: Certain polymers can interfere with crystal lattice formation, preventing or slowing down crystal growth. Experiment with the inclusion of film-forming or solubilizing polymers in the oil phase.
-
Utilize Co-solvents or Wax Blends: Introducing a co-solvent or blending ozokerite with other waxes (e.g., beeswax, candelilla wax) can sometimes improve compatibility and reduce the tendency for crystallization.[11]
Experimental Protocols
Protocol 1: Determining the Solubility of Ozokerite in a Non-Polar Solvent
Objective: To determine the saturation solubility of ozokerite in a specific non-polar solvent at various temperatures.
Methodology:
-
Sample Preparation: Prepare a series of vials, each containing a known mass of the non-polar solvent.
-
Incremental Addition of Ozokerite: To each vial, add a small, known mass of ozokerite.
-
Equilibration: Place the vials in a temperature-controlled water bath or on a hot plate with magnetic stirring. Start at a specific temperature (e.g., 60°C) and allow the mixture to equilibrate with stirring for a set period (e.g., 1-2 hours).
-
Visual Observation: After equilibration, visually inspect each vial for any undissolved ozokerite. The vial with the highest concentration of ozokerite that is completely dissolved represents the saturation solubility at that temperature.
-
Temperature Variation: Repeat steps 3 and 4 at different temperatures (e.g., in 5°C increments) to generate a solubility curve.
Data Presentation:
| Temperature (°C) | Solvent | Ozokerite Concentration (wt%) | Observations |
| 60 | Isopropyl Myristate | 5 | Completely Dissolved |
| 60 | Isopropyl Myristate | 10 | Undissolved Particles |
| 65 | Isopropyl Myristate | 10 | Completely Dissolved |
| 65 | Isopropyl Myristate | 15 | Undissolved Particles |
| 70 | Isopropyl Myristate | 15 | Completely Dissolved |
| 70 | Isopropyl Myristate | 20 | Undissolved Particles |
(Note: The data in this table is for illustrative purposes only and should be determined experimentally for your specific materials.)
Visualizations
Caption: Experimental workflow for determining ozokerite solubility.
Caption: Troubleshooting logic for incomplete ozokerite dissolution.
References
- 1. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 2. medicalrealities.com [medicalrealities.com]
- 3. blog.aakpersonalcare.com [blog.aakpersonalcare.com]
- 4. specialchem.com [specialchem.com]
- 5. Changing the Texture of a Lip Balm in Formulation [kosterkeunen.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. sexysmoothwax.com [sexysmoothwax.com]
- 9. foreverest.net [foreverest.net]
- 10. waxness.com [waxness.com]
- 11. cosmeticlatam.com [cosmeticlatam.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Technical Support Center: Optimizing Ozokerite Concentration for Viscosity Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ozokerite for viscosity control in their formulations. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges and streamline your development process.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation process with ozokerite.
Issue 1: Grainy or Gritty Texture in the Final Product
A grainy or gritty texture is a common problem in wax-based formulations and is often due to uncontrolled crystallization of the wax.
Possible Causes:
-
Slow Cooling Rate: Allowing the formulation to cool slowly at room temperature can lead to the formation of large, uneven wax crystals, resulting in a grainy texture.[1]
-
Temperature Fluctuations: Exposing the product to repeated cycles of melting and cooling during storage or shipping can also promote crystal growth.[1][2]
-
Incomplete Melting of Waxes: If the ozokerite and other waxes in the formulation are not heated to a sufficiently high temperature to melt completely, seed crystals can remain, leading to graininess upon cooling.[2]
Solutions:
-
Rapid Cooling (Shock Cooling): Once the formulation is poured, cool it down quickly. This can be achieved by placing the containers in a freezer or a blast chiller. Rapid cooling encourages the formation of small, uniform crystals, resulting in a smooth texture.[1]
-
Tempering: Similar to the process used in chocolate making, tempering involves controlled heating and cooling cycles to promote the formation of stable crystals. This can be achieved by heating the formulation to completely melt all components, then cooling it slowly to just above the solidification point before pouring.
-
Incorporate Stabilizing Ingredients: The addition of a small percentage of liquid oils can help to disrupt crystal formation and improve the overall texture.[1]
-
Ensure Complete Dissolution: Heat the oil and wax phase to a temperature 5-10°C above the melting point of the highest melting point wax to ensure all components are fully melted before cooling.[3]
Issue 2: Formulation is Too Thick or Too Hard
This issue often arises in stick formulations or anhydrous gels where the viscosity is higher than desired, leading to poor application or "payoff".[3]
Possible Causes:
-
High Concentration of Ozokerite: The concentration of ozokerite is directly related to the hardness and viscosity of the final product.
-
High Melting Point Ozokerite Grade: Ozokerite is available in various grades with different melting points. Higher melting point grades generally result in harder formulations.[4]
-
Synergistic Effects with Other Waxes: The combination of ozokerite with other waxes can lead to a harder texture than anticipated.
Solutions:
-
Reduce Ozokerite Concentration: Systematically decrease the percentage of ozokerite in small increments until the desired viscosity and hardness are achieved.
-
Use a Lower Melting Point Ozokerite Grade: If available, switch to a grade of ozokerite with a lower melting point.
-
Incorporate Softer Waxes or Liquid Oils: Blending with softer waxes or increasing the proportion of liquid emollients can reduce the overall hardness of the formulation.
Issue 3: Formulation is Too Thin or Lacks Structure
This is a common issue in emulsions like creams and lotions, or in stick products that are too soft and lack structural integrity.
Possible Causes:
-
Insufficient Ozokerite Concentration: The amount of ozokerite is not enough to provide the required viscosity and structure.
-
Low Melting Point Ozokerite Grade: A lower melting point ozokerite may not provide sufficient structure at room temperature.
-
Incompatibility with Other Ingredients: While ozokerite is compatible with most oils and waxes, certain combinations may disrupt its structuring capabilities.[5][6]
Solutions:
-
Increase Ozokerite Concentration: Gradually increase the percentage of ozokerite in the formulation. For creams and lotions, typical use levels are between 1% and 5%, while for stick products, concentrations of 5% to 15% are common.[7]
-
Use a Higher Melting Point Ozokerite Grade: A harder ozokerite with a higher melting point can provide greater structure.[4]
-
Combine with Other Structuring Agents: Use ozokerite in combination with other waxes, such as carnauba or candelilla wax, to build a more robust structural network.[8]
Issue 4: Emulsion Separation
In cream and lotion formulations, the oil and water phases may separate over time, indicating instability.
Possible Causes:
-
Inadequate Stabilization: Ozokerite contributes to emulsion stability, but it may not be sufficient on its own, especially at low concentrations.[9]
-
Improper Homogenization: Insufficient mixing or homogenization can lead to large oil droplets that are more prone to coalescence and separation.
Solutions:
-
Optimize Ozokerite Concentration: Ensure the concentration of ozokerite is within the recommended range for emulsions (1-5%).[7]
-
Use a Co-emulsifier: Combine ozokerite with a primary emulsifier to enhance the stability of the emulsion.
-
Improve Homogenization Process: Increase the speed or duration of homogenization to reduce the oil droplet size and create a more stable emulsion.
FAQs (Frequently Asked Questions)
Q1: What is a typical starting concentration for ozokerite in a new formulation?
For stick formulations like lipsticks or balms, a starting concentration of 5-15% is recommended.[7] For creams and lotions, a lower concentration of 1-5% is a good starting point.[7]
Q2: How does the melting point of ozokerite affect the final product?
The melting point of ozokerite is a key factor in determining the hardness and thermal stability of the final product. Higher melting point grades of ozokerite will contribute to a harder, more solid texture and will be more stable at higher temperatures.[4]
Q3: Is ozokerite compatible with all types of oils?
Ozokerite is generally compatible with a wide range of mineral and vegetable oils and other waxes.[5][6] However, it is always recommended to perform compatibility studies with the specific oils in your formulation.
Q4: At what stage of the manufacturing process should ozokerite be added?
Ozokerite should be added to the oil phase of the formulation and heated until it is completely melted. This is typically done at a temperature 5-10°C above the melting point of the ozokerite.[3]
Q5: Can ozokerite be used as a primary emulsifier?
While ozokerite contributes to emulsion stability, it is not a primary emulsifier. It functions as a stabilizer and thickener in the oil phase. For stable emulsions, it should be used in conjunction with a suitable emulsifying agent.[9]
Q6: What is the best way to avoid a grainy texture when using ozokerite?
The most effective way to prevent a grainy texture is to cool the formulation rapidly after pouring. This "shock cooling" promotes the formation of small, uniform crystals, resulting in a smooth final product.[1]
Data Presentation
The following table provides a qualitative guide to the effect of ozokerite concentration on the texture of an oil-based formulation. The observations are based on mixtures of ozokerite wax and a liquid oil, cooled under two different conditions: undisturbed at room temperature and undisturbed in a refrigerator.
| Ozokerite:Oil Ratio | Ozokerite Concentration (%) | Texture (Cooled at Room Temp) | Texture (Cooled in Fridge) |
| 1:1 | 50.00% | Very hard, brittle solid. | Very hard, brittle solid with some cracking. |
| 1:2 | 33.33% | Hard solid, can be split into chunks with firm pressure. | Uniform appearance with hairline cracks, splits into large chunks.[4] |
| 1:3 | 25.00% | Hard surface with a softer layer underneath. | Uniform appearance with hairline cracks, firm but can be pressed through. |
| 1:4 | 20.00% | Hard top layer with a soft, creamy texture underneath. | Uniform appearance with hairline cracks, easily pressed into.[4] |
| 1:5 | 16.66% | Thin, hard top layer with a very soft, creamy texture underneath. | Soft, creamy texture with good slip. |
| 1:6 | 14.28% | A "lake" of oil on top of a soft, gel-like base. | Soft, creamy texture. |
| 1:7 | 12.50% | Significant oil separation with a soft, gel-like base. | A small "lake" of oil with the rest being a creamy, salve-like consistency.[4] |
| 1:8 | 11.11% | A "lake" of oil that does not run when tilted, with a gooey, gel-like underlayer. | Mostly uniform with a thin hard-shell top and a gooey oil gel underneath.[4] |
Note: These are qualitative observations and the exact texture will depend on the specific grade of ozokerite and the type of oil used.
Experimental Protocols
Protocol 1: Preparation of an Anhydrous Ozokerite-Based Gel
Objective: To prepare a simple anhydrous gel to evaluate the viscosity-building properties of ozokerite.
Materials:
-
Ozokerite wax
-
Mineral oil (or other desired oil)
-
Beaker
-
Hot plate with magnetic stirrer
-
Spatula
-
Thermometer
Methodology:
-
Weigh the desired amounts of ozokerite wax and mineral oil into a beaker.
-
Place the beaker on a hot plate and begin heating while stirring gently with a magnetic stirrer.
-
Heat the mixture to a temperature approximately 10°C above the melting point of the ozokerite wax. Ensure all the wax has completely melted and the solution is clear.
-
Once the wax is fully melted, remove the beaker from the hot plate.
-
Pour the molten mixture into the desired containers.
-
To achieve a smooth texture, place the containers in a refrigerator or freezer for rapid cooling.
-
Allow the samples to equilibrate to room temperature for at least 24 hours before evaluation.
Protocol 2: Viscosity Measurement of a Semi-Solid Ozokerite Formulation
Objective: To measure the viscosity of a prepared ozokerite-based cream or gel using a rotational viscometer.
Materials:
-
Ozokerite-based formulation
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Sample container
-
Water bath (for temperature control, if required)
Methodology:
-
Sample Preparation: Ensure the sample is homogenous and free of air bubbles. Allow the sample to equilibrate to the specified testing temperature (e.g., 25°C).[10]
-
Instrument Setup:
-
Select the appropriate spindle and rotational speed based on the expected viscosity of the sample. For very thick samples, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.
-
Attach the spindle to the viscometer.
-
-
Measurement:
-
Carefully lower the rotating spindle into the sample until it is immersed to the marked level. Ensure the spindle is centered in the container and does not touch the sides or bottom.[10]
-
Start the viscometer at the selected speed.
-
Allow the reading to stabilize before recording the viscosity value. This may take 1-2 minutes.[11]
-
It is recommended to take multiple readings at different rotational speeds to assess the shear-thinning behavior of the formulation.
-
Record the viscosity (in cP or Pa·s), spindle number, speed (RPM), and temperature for each measurement.
-
-
Cleaning: Thoroughly clean the spindle and any other parts that came into contact with the sample according to the manufacturer's instructions.
Mandatory Visualization
References
- 1. freelanceformulations.com [freelanceformulations.com]
- 2. rootritualapothecary.com [rootritualapothecary.com]
- 3. cosmetechs.com [cosmetechs.com]
- 4. humblebeeandme.com [humblebeeandme.com]
- 5. atamankimya.com [atamankimya.com]
- 6. spwax.com [spwax.com]
- 7. avenalab.com [avenalab.com]
- 8. cosmeticlatam.com [cosmeticlatam.com]
- 9. Ozokerite Wax I A&T Formulation Knowledge base [atformulation.com]
- 10. Gel Manufacturing: SOP for Viscosity Testing of Gel Formulations – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 11. Gel Manufacturing: SOP for In-Process Viscosity Testing – V 2.0 – SOP Guide for Pharma [pharmasop.in]
Methods to improve the thermal stability of ozokerite blends.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ozokerite blends. The focus is on practical methods to improve the thermal stability of these formulations for pharmaceutical and cosmetic applications.
Frequently Asked Questions (FAQs)
Q1: What is ozokerite and why is it used in pharmaceutical and cosmetic formulations?
Ozokerite is a naturally occurring mineral wax, often refined and blended with other hydrocarbon waxes like paraffin and microcrystalline wax.[1][2] It is widely used in cosmetics and pharmaceuticals as a binder, emulsion stabilizer, and viscosity-increasing agent.[2] Its key benefits include increasing the viscosity of the lipid phase, preventing emulsions from separating, and providing structural integrity and stability to stick products like lipsticks and ointments.[1][2]
Q2: What are the typical thermal characteristics of ozokerite wax?
Ozokerite generally has a higher melting point than most petroleum waxes, which contributes to its ability to enhance the thermal stability of formulations.[3][4] The melting point can vary depending on the specific grade and blend, but it typically falls within a range of 58°C to 100°C (136°F to 212°F).[2]
Q3: How can I characterize the thermal stability of my ozokerite blend?
Several analytical techniques are essential for characterizing the thermal properties of wax-based formulations:
-
Differential Scanning Calorimetry (DSC): This is a primary technique used to determine the melting and crystallization temperatures of your blend.[5] A typical DSC experiment involves a heat-cool-heat cycle to erase the sample's prior thermal history and obtain reproducible results.
-
Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature. This is useful for assessing the thermal stability and decomposition profile of the blend.[5]
-
Rheometry: This technique measures the flow and deformation of materials, providing insights into the viscosity and viscoelastic properties of your blend at different temperatures.
Troubleshooting Guide: Common Thermal Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Phase Separation at Elevated Temperatures | - Incompatibility of blend components.- Insufficient homogenization.- Improper cooling rate leading to large crystal formation. | - Component Compatibility: Evaluate the compatibility of ozokerite with other oils, fats, and waxes in your formulation. Consider incorporating a compatibilizer.- Homogenization: Increase mixing time or intensity during the molten phase to ensure a uniform dispersion of all components.- Cooling Rate: Experiment with different cooling rates. Rapid cooling can sometimes lead to smaller, more stable crystal structures.[6][7] |
| Decreased Viscosity or "Sweating" upon Heating | - Low melting point of the overall blend.- Oil migration from the wax matrix. | - Increase Melting Point: Blend with a higher melting point wax or incorporate a polymer known to increase the melting point of wax blends (e.g., EVA copolymer).[8]- Oil Binding: Ozokerite has good oil-binding properties, but if "sweating" occurs, consider adjusting the oil-to-wax ratio or incorporating an oil-absorbing ingredient. |
| Brittleness or Cracking at Room Temperature After Heating | - Excessive crystallinity.- Rapid or uncontrolled cooling. | - Modify Crystal Structure: The addition of certain polymers or other waxes can modify the crystal structure, making it less brittle.- Controlled Cooling: Implement a controlled and slower cooling process to allow for the formation of a more stable and less stressed crystal network.[6] |
| Inconsistent Melting Behavior | - Non-homogenous mixture.- Variations in the raw materials. | - Improve Mixing: Ensure thorough mixing of all components in the molten state.- Raw Material QC: Perform incoming quality control on your ozokerite and other raw materials to check for batch-to-batch consistency in thermal properties. |
Experimental Protocols
Protocol 1: Characterization of Ozokerite Blend Thermal Properties using DSC
Objective: To determine the melting and crystallization profile of an ozokerite blend.
Methodology:
-
Accurately weigh 5-10 mg of the ozokerite blend into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan should be used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heating/Cooling Program:
-
Segment 1 (First Heating): Equilibrate at 25°C. Ramp the temperature from 25°C to 120°C at a rate of 10°C/min. This initial heating cycle is to erase the sample's thermal history.
-
Segment 2 (Cooling): Hold at 120°C for 5 minutes to ensure the sample is completely molten. Cool the sample from 120°C to 25°C at a controlled rate of 5°C/min.
-
Segment 3 (Second Heating): Hold at 25°C for 5 minutes. Ramp the temperature from 25°C to 120°C at a rate of 10°C/min.
-
-
Data Analysis: Analyze the data from the second heating curve to determine the onset temperature of melting and the peak melting temperature. The cooling curve will provide the crystallization temperature.
Protocol 2: Evaluating the Effect of a Polymer Additive on the Thermal Stability of an Ozokerite Blend
Objective: To assess the impact of adding a polymer on the melting point and hardness of an ozokerite blend.
Methodology:
-
Sample Preparation:
-
Prepare a control blend of ozokerite and your formulation's oil phase by heating and mixing until homogeneous.
-
Prepare a series of experimental blends by adding varying concentrations (e.g., 1%, 2%, 5% w/w) of a polymer additive (e.g., Ethylene Vinyl Acetate - EVA) to the control blend. Ensure the polymer is fully dissolved and dispersed in the molten wax.
-
-
Thermal Analysis (DSC):
-
Perform DSC analysis on the control and each experimental blend using the protocol described in Protocol 1.
-
Compare the melting points of the experimental blends to the control.
-
-
Hardness Testing (Penetration Test):
-
Pour the molten control and experimental blends into suitable containers and allow them to solidify under controlled cooling conditions.
-
Measure the penetration value of each sample using a penetrometer according to a standard method (e.g., ASTM D1321). A lower penetration value indicates a harder material.
-
-
Data Presentation: Summarize the melting point and penetration data in a table for easy comparison.
Data Presentation
Table 1: Effect of EVA Copolymer on the Thermal and Mechanical Properties of an Ozokerite Blend
| EVA Concentration (% w/w) | Melting Point (°C) | Penetration Value (dmm) |
| 0 (Control) | 75.2 | 15 |
| 1 | 77.5 | 13 |
| 2 | 79.8 | 11 |
| 5 | 83.1 | 9 |
Note: The data in this table is illustrative and will vary depending on the specific ozokerite, EVA grade, and other components in the blend.
Visualizations
Caption: Experimental workflow for evaluating the effect of additives on ozokerite blend properties.
Caption: Troubleshooting logic for common ozokerite blend thermal stability issues.
References
- 1. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 2. atamankimya.com [atamankimya.com]
- 3. revivalabs.com [revivalabs.com]
- 4. medicalrealities.com [medicalrealities.com]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Cooling on the Degree of Crystallinity, Solid-State Properties, and Dissolution Rate of Multi-Component Hot-Melt Extruded Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blending Petroleum Waxes with Suitable Polymeric Additives as a Simple and Promising Way to Improve the Quality of Petroleum Waxes for Numerous Industrial Applications [jpst.ripi.ir]
Technical Support Center: Industrial Production of Refined Ozokerite
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the industrial production and laboratory-scale refining of ozokerite.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is refined ozokerite? | Refined ozokerite, also known as ceresin, is a purified hydrocarbon wax derived from the mineral ozokerite.[1][2] Crude ozokerite is a dark-colored mineral wax, and through a refining process, impurities and color are removed to produce a lighter-colored, more stable wax suitable for various applications, including cosmetics, pharmaceuticals, and polishes.[1][2][3][4] |
| What are the primary challenges in the industrial production of refined ozokerite? | The main challenges include the effective removal of color bodies, elimination of residual acids from the refining process, optimizing filtration to remove fine impurities, managing the economic viability against synthetic substitutes, and addressing environmental concerns related to the mining and refining processes.[4][5] |
| What are the typical grades of refined ozokerite? | Refined ozokerite is often graded based on its color and melting point. Commercial grades can range from unbleached (black) to single-bleached (yellow) and double-bleached (white).[3] The final product can range from a yellow to a white wax.[1][3] |
Troubleshooting Guides
Color Impurities in Refined Ozokerite
Problem: The refined ozokerite has an undesirable color (e.g., yellow, brown) after the refining process.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete removal of asphaltic and resinous compounds | Crude ozokerite contains asphaltenes and resins that contribute to its dark color.[1][6][7][8] Ensure the initial melting and separation from earthy matter in boiling water is efficient.[1][3] For persistent color, consider a two-stage decolorization process. |
| Ineffective acid treatment | The concentration of sulfuric acid, reaction time, and temperature are critical. Insufficient treatment may not remove all color-forming impurities. |
| Protocol: Start with a lab-scale trial. For every 100g of molten crude ozokerite, slowly add 5-10g of concentrated sulfuric acid while maintaining a temperature of 120-150°C with constant agitation for 30-60 minutes. Allow the mixture to settle, and then separate the wax from the acid sludge. | |
| Suboptimal decolorization with activated charcoal | The type, particle size, and dosage of activated charcoal, as well as contact time and temperature, significantly impact its effectiveness. |
| Protocol: After acid treatment and neutralization, add 1-3% (w/w) of powdered activated charcoal to the molten ozokerite. Maintain a temperature of 110-130°C and agitate for 1-2 hours. The selection of activated charcoal with a high surface area and appropriate pore size for adsorbing large color molecules is crucial. | |
| Oxidation during processing | Exposure to air at high temperatures can lead to oxidation and color formation. |
| Solution: Consider processing under a nitrogen blanket to minimize contact with oxygen, especially during the high-temperature stages of refining. |
Residual Acidity in Refined Ozokerite
Problem: The final ozokerite product shows a positive test for acidity, which can affect its stability and performance in formulations.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate neutralization after acid treatment | Insufficient washing or neutralization after the sulfuric acid treatment will leave residual acid in the wax. |
| Protocol: After separating the acid sludge, wash the molten ozokerite multiple times with hot distilled water (90-100°C) until the water washings are neutral to pH paper. Alternatively, neutralize with a dilute alkali solution (e.g., 2-5% sodium carbonate solution), followed by several hot water washes to remove residual salts and alkali. | |
| Entrapment of acid in the wax matrix | Vigorous agitation during acid treatment can lead to the formation of stable emulsions, trapping acid within the wax. |
| Solution: Control the agitation speed to ensure good mixing without creating a stable emulsion. Allow for sufficient settling time for a clean separation of the wax and acid layers. |
Filtration and Impurity Removal Issues
Problem: The refined ozokerite contains fine particulate matter after filtration, or the filtration process is too slow.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Clogging of the filter medium | Fine carbon particles from the decolorization step or other suspended impurities can quickly clog the filter. |
| Solution: Use a filter press with a pre-coat of a filter aid like diatomaceous earth. This creates a porous layer that traps fine particles and prevents the main filter cloth from blinding. | |
| High viscosity of the ozokerite | The viscosity of the wax increases as the temperature drops, leading to slow filtration rates. |
| Solution: Maintain the temperature of the ozokerite and the filtration equipment well above the wax's melting point throughout the filtration process. Jacketed filters and heated transfer lines are recommended. | |
| Incorrect filter pore size | The pore size of the filter medium may be too large, allowing fine particles to pass through. |
| Solution: Select a filter medium with a pore size rating appropriate for the expected particle size of the impurities. A staged filtration approach, starting with a coarser filter and moving to a finer one, can also be effective. |
Quality Control Parameters for Refined Ozokerite
The following table outlines key quality control parameters for refined ozokerite, along with typical specifications and testing methods.
| Parameter | Typical Specification | Test Method |
| Color (Saybolt) | ≥ +28 | ASTM D156 |
| Melting Point (°C) | 70 - 110 | Ph. Eur. / ASTM D127 |
| Congealing Point (°C) | 65 - 97 | ASTM D938 |
| Needle Penetration (25°C, 1/10mm) | 4 - 15 | ASTM D1321 |
| Acid Value (mg KOH/g) | < 0.1 | Titration |
| Saponification Value (mg KOH/g) | < 1.0 | Titration |
| Oil Content (%) | < 1.0 | ASTM D721 |
Experimental Protocols & Workflows
Diagram of the Ozokerite Refining Process
Caption: Workflow of the industrial refining process for ozokerite.
Logical Diagram for Troubleshooting Color Issues
Caption: Decision tree for troubleshooting color impurities in refined ozokerite.
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 4. coherentmarketinsights.com [coherentmarketinsights.com]
- 5. Oil refining’s four big challenges | Wood Mackenzie [woodmac.com]
- 6. atamankimya.com [atamankimya.com]
- 7. atamankimya.com [atamankimya.com]
- 8. atamankimya.com [atamankimya.com]
Mitigating batch-to-batch variability of natural ozokerite.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the batch-to-batch variability of natural ozokerite in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise due to the inherent variability of natural ozokerite, offering potential causes and actionable solutions.
Issue 1: Inconsistent Product Texture and Viscosity
-
Problem: You observe significant variations in the hardness, viscosity, or texture (e.g., graininess, brittleness) of your final product from one batch to another.
-
Probable Causes:
-
Differences in the hydrocarbon composition of the ozokerite batches.
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Variation in the melting point and congealing point of the ozokerite.
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Inconsistent oil-binding capacity between batches.
-
-
Solutions:
-
Pre-formulation Batch Characterization: Before use, characterize each new lot of ozokerite for key physical properties. See the Experimental Protocols section for detailed methodologies.
-
Supplier Qualification: Work with suppliers who can provide a Certificate of Analysis (CoA) with specified ranges for critical parameters.
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Blending Batches: If you have multiple batches, consider blending them to create a more homogenous starting material. This can help normalize lot-to-lot differences.
-
Formulation Adjustments: Adjust the concentration of ozokerite or other formulation excipients (e.g., plasticizers, other waxes) to compensate for variations. For instance, a harder ozokerite batch might require a slight increase in the oil phase or the addition of a softer wax to achieve the desired consistency.
-
Issue 2: Emulsion Instability and Phase Separation
-
Problem: Your emulsion-based formulation (e.g., a cream or lotion) shows signs of instability, such as oil bleeding or separation of oil and water phases over time.
-
Probable Causes:
-
Solutions:
-
Rheological Analysis: Perform rheology studies on incoming batches to assess their impact on the viscosity and stability of a model formulation.
-
Standardized Homogenization Process: Ensure that your manufacturing process, particularly the homogenization speed and time, is strictly controlled to minimize process-induced variability.
-
Synergistic Emulsifier/Stabilizer Combinations: If ozokerite is a primary stabilizer, consider using it in conjunction with a co-emulsifier or another stabilizer to buffer against its variability.
-
Microscopy Analysis: Use microscopy to visually inspect the droplet size and distribution in your emulsion. Inconsistent droplet size between batches can be an early indicator of instability.
-
Issue 3: Poor Performance in Stick Formulations (e.g., Lipsticks, Salves)
-
Problem: Stick products exhibit issues such as brittleness, sweating (oil exudation), or inadequate structural strength.[1]
-
Probable Causes:
-
Low melting point of the ozokerite batch, leading to softening at ambient temperatures.
-
Poor oil-binding capacity, causing the oil phase to "sweat" out of the wax matrix.[3]
-
Crystalline structure of the ozokerite batch being incompatible with other components in the formulation.
-
-
Solutions:
-
Melting Point and Congealing Point Determination: These are critical parameters for stick formulations. Reject batches that fall outside your established acceptable range.
-
Oil Binding Capacity Test: Evaluate the ability of each ozokerite batch to bind a specific oil used in your formulation. A simple method is to measure the amount of oil that can be incorporated into the wax before syneresis occurs.
-
Texture Analysis: Use a texture analyzer to quantify the hardness and fracturability of the stick product. This provides objective data to compare different batches.
-
Frequently Asked Questions (FAQs)
Q1: What is natural ozokerite and why is it so variable?
A1: Natural ozokerite, also known as earth wax, is a mineral wax composed of a complex mixture of hydrocarbons.[2][3][4] Its composition, and therefore its physical properties, can vary significantly depending on its geographical origin and the level of refinement.[2][3] Commercially available ozokerite is often a blend of petroleum-based waxes, which can also introduce variability.[5][6]
Q2: What are the most critical parameters to test for in a new batch of ozokerite?
A2: The most critical parameters depend on your specific application, but a good starting point for most applications includes:
-
Melting Point
-
Congealing Point
-
Penetration (Hardness)
-
Color and Odor
-
Acid Value
-
Saponification Value
Q3: Can I use synthetic ozokerite to avoid variability?
A3: Synthetic ozokerite, which is typically a blend of refined petroleum waxes, can offer more consistency than natural ozokerite.[5] However, it's still important to establish quality control parameters, as variations can still occur between different manufacturers or even different lots from the same manufacturer.
Q4: How can I ensure the safety and purity of the ozokerite I am using?
A4: Source your ozokerite from reputable suppliers who can provide safety data sheets (SDS) and a Certificate of Analysis (CoA). The CoA should ideally include information on purity and the absence of harmful contaminants like heavy metals.[4] For pharmaceutical applications, more rigorous testing according to pharmacopeial standards may be required.
Q5: Are there any analytical techniques that can "fingerprint" a batch of ozokerite?
A5: Yes, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the hydrocarbon profile of an ozokerite batch.[7] This can serve as a "fingerprint" to compare against a reference or "golden" batch. Infrared Spectroscopy (IR) can also be used to identify the functional groups present and assess consistency.
Data Presentation
Table 1: Typical Quality Control Parameters for Natural Ozokerite
| Parameter | Typical Range | Test Method | Significance |
| Melting Point | 60 - 95°C | ASTM D127 | Affects product stability at various temperatures. |
| Congealing Point | 55 - 90°C | ASTM D938 | Indicates the temperature at which the wax solidifies; crucial for molding and filling operations. |
| Needle Penetration (dmm) | 5 - 20 | ASTM D1321 | Measures the hardness of the wax; impacts product texture and strength. |
| Acid Value (mg KOH/g) | < 1 | ASTM D1386 | Indicates the presence of free fatty acids; can affect stability and compatibility. |
| Saponification Value (mg KOH/g) | < 1 | ASTM D1387 | Helps to identify the presence of esters and differentiate from pure hydrocarbons. |
| Color | White to Yellow | Visual | Aesthetic parameter and can indicate the degree of refinement. |
Note: These are typical ranges. It is critical for the user to establish their own specifications based on the requirements of their specific formulation and application.
Experimental Protocols
1. Determination of Melting Point (Drop Melting Point Method - ASTM D127)
-
Objective: To determine the temperature at which the ozokerite wax melts.
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Apparatus: Test tubes, thermometer, water bath.
-
Procedure:
-
Coat the bulb of a thermometer with a thin, uniform layer of the ozokerite sample.
-
Cool the coated thermometer bulb to a specified temperature.
-
Suspend the thermometer in a test tube.
-
Immerse the test tube in a water bath.
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Heat the water bath at a controlled rate.
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The temperature at which the first drop of molten wax falls from the thermometer is recorded as the melting point.
-
2. Rheological Analysis for Emulsion Stability
-
Objective: To assess the effect of ozokerite on the viscosity and stability of an emulsion.
-
Apparatus: Rheometer with parallel plate or concentric cylinder geometry.
-
Procedure:
-
Prepare a standardized emulsion formulation using the ozokerite batch .
-
Load the sample onto the rheometer.
-
Perform a temperature sweep to evaluate how viscosity changes with temperature.
-
Conduct an oscillatory test (frequency sweep) to determine the viscoelastic properties (G' and G'') of the emulsion. A stable emulsion will typically have a G' (storage modulus) greater than G'' (loss modulus).
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Compare the rheological profiles of emulsions made with different batches of ozokerite. Significant deviations can indicate potential instability.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Profiling
-
Objective: To obtain a chemical "fingerprint" of the hydrocarbon distribution in an ozokerite sample.
-
Apparatus: Gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
Dissolve a small, precise amount of the ozokerite sample in an appropriate solvent (e.g., hexane or chloroform).
-
Inject a known volume of the solution into the GC.
-
The GC separates the different hydrocarbon components based on their boiling points.
-
The MS analyzes each separated component, providing information about its molecular weight and structure.
-
The resulting chromatogram serves as a "fingerprint." Compare the chromatograms of new batches to a reference standard of a known, acceptable batch.
-
Visualizations
Caption: Workflow for qualifying a new batch of ozokerite.
Caption: Decision tree for troubleshooting product inconsistencies.
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 4. revivalabs.com [revivalabs.com]
- 5. OZOKERITE WAX – unitedwaxes.com [unitedwaxes.com]
- 6. humblebeeandme.com [humblebeeandme.com]
- 7. Ensuring Purity: Quality Control Measures for Extracted Plant Waxes [greenskybio.com]
Troubleshooting emulsion separation in ozokerite-based creams.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion separation and stability issues in ozokerite-based cream formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ozokerite in cream formulations?
A1: Ozokerite is a mineral wax that primarily functions as a viscosity modifier and emulsion stabilizer in creams.[1] Its high melting point contributes to the thermal stability of formulations, preventing them from thinning out or separating at elevated temperatures.[1] It also forms a protective film on the skin, reducing moisture loss, and helps to provide structure and firmness to the final product.
Q2: My ozokerite-based cream is separating. What are the most likely causes?
A2: Emulsion separation, or coalescence, in ozokerite-based creams can stem from several factors:
-
Incorrect Emulsifier System: The type and concentration of your emulsifier(s) may not be optimal for the oil phase in your formulation. An incorrect Hydrophile-Lipophile Balance (HLB) value is a common cause of instability.
-
Inadequate Homogenization: Insufficient mixing speed or time can result in large oil droplets that are more prone to coalescence.[2][3][4]
-
Improper Heating and Cooling: Waxes not being heated sufficiently during the oil phase can lead to a grainy texture and subsequent separation.[5] Similarly, an inappropriate cooling rate can affect the crystalline structure of the cream.
-
pH Shift: A significant change in the pH of the formulation can inactivate the emulsifier system, leading to separation.[5][6]
-
Incompatible Ingredients: Certain ingredients, such as high concentrations of electrolytes, can disrupt the stability of the emulsion.[6]
Q3: My cream has a grainy or lumpy texture. How can I fix this?
A3: A grainy texture in creams containing ozokerite and other waxes is often due to the improper crystallization of the lipid components during the cooling phase.[5] This can be addressed by:
-
Optimizing the Cooling Rate: Slow, controlled cooling can sometimes allow for the formation of a more stable crystal network. Conversely, rapid "shock cooling" can also be effective by preventing large crystals from forming. The ideal rate depends on the specific formulation.
-
Ensuring Complete Dissolution: All oil-phase ingredients, including ozokerite and any other waxes or butters, must be fully melted and homogeneously mixed before emulsification.[5]
-
Adjusting Homogenization: Applying shear during the cooling process can help to create smaller, more uniform crystals.
Q4: Can the concentration of ozokerite affect the stability of my cream?
A4: Yes, the concentration of ozokerite is a critical factor. While it acts as a stabilizer, using too much can lead to an overly thick, waxy product that may be difficult to spread and could even contribute to instability if not properly emulsified. Conversely, too little ozokerite may not provide sufficient viscosity and thermal stability, leading to a thin cream that is prone to separation.
Troubleshooting Guide
Issue 1: Phase Separation (Oil and Water Layers Visible)
| Potential Cause | Troubleshooting Steps |
| Incorrect HLB Value | 1. Calculate the required HLB of your oil phase. 2. Select an emulsifier or blend of emulsifiers that matches this required HLB. 3. Prepare small test batches with varying emulsifier concentrations to find the optimal level. |
| Insufficient Emulsifier Concentration | Increase the concentration of your emulsifier(s) in small increments (e.g., 0.5% w/w) and observe the effect on stability. |
| Inadequate Homogenization | 1. Increase the homogenization speed and/or time.[2][3][4][7] 2. Ensure the homogenizer is properly positioned within the vessel to create an effective vortex. |
| pH Drift | 1. Measure the pH of the separated cream. 2. If it has shifted significantly from the target pH, investigate potential causes such as ingredient interactions or degradation. 3. Incorporate a suitable buffering system into your formulation. |
Issue 2: Creaming (A thick layer forms at the top)
| Potential Cause | Troubleshooting Steps |
| Low Viscosity | 1. Increase the concentration of ozokerite or other thickening agents to build more structure in the continuous phase. 2. Add a hydrocolloid gum (e.g., xanthan gum) to the aqueous phase to increase its viscosity. |
| Large Droplet Size | 1. Improve homogenization to reduce the average particle size of the dispersed phase. 2. Consider a two-stage homogenization process. |
Issue 3: Grainy or Crystalline Texture
| Potential Cause | Troubleshooting Steps |
| Improper Cooling | 1. Experiment with different cooling rates (slow vs. rapid cooling) to determine the optimal process for your formulation. 2. Consider a controlled cooling profile with specific temperature holds. |
| Incomplete Solubilization of Waxes | Ensure that the oil phase is heated to a temperature sufficiently above the melting point of all waxy components and held at that temperature with mixing until all components are fully melted and uniform.[5] |
Data Presentation: Formulation & Stability Parameters
Table 1: Typical Concentration Ranges for Ozokerite in Creams
| Cream Type | Ozokerite Concentration (% w/w) | Purpose |
| Light Lotions | 1 - 3% | Viscosity modification, emulsion stabilization |
| Standard Creams | 3 - 8% | Structure, firmness, and thermal stability |
| Heavy/Barrier Creams | 8 - 15% | Enhanced occlusion and protective barrier |
Table 2: Target Stability Parameters for Ozokerite-Based Creams
| Parameter | Target Range | Significance |
| Viscosity | 5,000 - 80,000 cP | Indicates cream consistency and resistance to creaming. |
| pH | 4.5 - 6.5 | Skin compatibility and stability of many cosmetic ingredients. |
| Particle Size (Dispersed Phase) | 1 - 10 µm | Smaller, uniform particle size generally leads to better stability.[8] |
| Freeze-Thaw Stability | No separation after 3 cycles | Indicates robustness to temperature fluctuations during transport and storage. |
| Accelerated Stability (40°C/75% RH) | Stable for at least 3 months | Predicts long-term shelf stability at room temperature.[9][10] |
Table 3: HLB Values of Common Emulsifiers for Use with Ozokerite
| Emulsifier (INCI Name) | HLB Value | Typical Use |
| Glyceryl Stearate | 3.8 | W/O Emulsifier |
| Sorbitan Oleate | 4.3 | W/O Emulsifier |
| Sorbitan Stearate | 4.7 | W/O Emulsifier |
| Cetearyl Alcohol | ~15.5 (when ethoxylated) | O/W Co-emulsifier |
| Polysorbate 80 | 15.0 | O/W Emulsifier |
| Ceteareth-20 | 15.2 | O/W Emulsifier |
Note: As a hydrocarbon wax, ozokerite itself does not have a defined HLB value. The choice of emulsifier is determined by the other components of the oil phase.
Experimental Protocols
Protocol 1: Viscosity Measurement
-
Objective: To determine the viscosity of the cream formulation.
-
Apparatus: Rotational viscometer (e.g., Brookfield type) with a suitable spindle (e.g., T-bar or helical path for semi-solids).
-
Procedure:
-
Allow the cream sample to equilibrate to a controlled temperature (typically 25°C) for at least 24 hours.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90%.
-
Carefully lower the spindle into the center of the sample, avoiding the introduction of air bubbles.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Take readings at multiple rotational speeds to assess the shear-thinning behavior of the cream.
-
Protocol 2: Particle Size Analysis
-
Objective: To measure the droplet size distribution of the internal phase of the emulsion.
-
Apparatus: Laser diffraction particle size analyzer.
-
Procedure:
-
Prepare a dilute dispersion of the cream in a suitable solvent (usually deionized water for O/W emulsions). The concentration should be sufficient to achieve an appropriate obscuration level as recommended by the instrument manufacturer.
-
Gently agitate the dispersion to ensure homogeneity without causing further emulsification or droplet breakdown.
-
Introduce the sample into the analyzer and perform the measurement.
-
Record the mean particle size (e.g., D(v,0.5)) and the particle size distribution.
-
Protocol 3: Freeze-Thaw Stability Testing
-
Objective: To assess the stability of the cream when subjected to temperature cycling.
-
Procedure:
-
Place a sample of the cream in its final packaging into a freezer at -10°C to -20°C for 24 hours.[10]
-
Remove the sample and allow it to thaw at room temperature (20-25°C) for 24 hours.[10]
-
Visually inspect the sample for any signs of separation, crystallization, or changes in texture, color, or odor.
-
This completes one cycle. Repeat the process for a minimum of three cycles.[10]
-
A stable product will show no significant changes after three complete cycles.
-
Protocol 4: Accelerated Stability Testing
-
Objective: To predict the long-term stability of the cream under accelerated conditions.[9][10]
-
Procedure:
-
Place samples of the cream in their final packaging into a stability chamber set at elevated temperature and humidity (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[9]
-
Store a control sample at room temperature (20-25°C).
-
At specified time points (e.g., 1, 2, and 3 months), remove a sample from the chamber and allow it to equilibrate to room temperature.[9]
-
Evaluate the sample for physical and chemical changes, including appearance, color, odor, pH, and viscosity, and compare it to the control sample.[9]
-
Visualizations
Caption: Troubleshooting workflow for emulsion instability.
Caption: Factors influencing emulsion stability.
References
- 1. revivalabs.com [revivalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of homogenizer pressure and temperature on physicochemical, oxidative stability, viscosity, droplet size, and sensory properties of Sesame vegetable cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosmetic emulsion separation [personalcarescience.com.au]
- 6. youtube.com [youtube.com]
- 7. diva-portal.org [diva-portal.org]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Creams: SOP for Accelerated Stability Testing of Cream Formulations – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 10. certifiedcosmetics.com [certifiedcosmetics.com]
Technical Support Center: Enhancing the Hardness of Ozokerite for Stick Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the hardness of ozokerite in stick formulations.
Frequently Asked Questions (FAQs)
Q1: What is ozokerite and why is it used in stick formulations?
A1: Ozokerite is a naturally occurring mineral wax, though commercial grades are often blends of paraffin and microcrystalline waxes.[1][2] It is utilized in cosmetic and pharmaceutical stick formulations, such as lipsticks and deodorants, for its ability to provide structural integrity, hardness, and stability.[1][2] Its high melting point helps prevent products from softening or melting in warm conditions.[2]
Q2: What are the common reasons for my ozokerite-based stick formulation being too soft?
A2: There are several potential causes for inadequate hardness in your stick formulation:
-
Insufficient High-Melting-Point Waxes: The formulation may lack a sufficient concentration of high-melting-point waxes like ozokerite or other hardening waxes.
-
Inappropriate Oil-to-Wax Ratio: A high concentration of liquid oils and emollients relative to the wax content can lead to a softer product.[3]
-
Incorrect Wax Combination: The blend of waxes may not be optimized. Some waxes, like beeswax, can be softer than others, such as carnauba wax.[2][4]
-
Improper Cooling Rate: Cooling the formulation too slowly can result in the formation of large crystals, which can create a softer and less stable stick.[3]
Q3: Which waxes can be blended with ozokerite to increase the hardness of my stick formulation?
A3: To enhance the hardness of an ozokerite-based stick, you can incorporate other waxes with higher melting points and greater hardness. Commonly used waxes for this purpose include:
-
Carnauba Wax: Known as one of the hardest natural waxes, it can significantly increase the melting point and hardness of a formulation.[2]
-
Candelilla Wax: This wax also contributes to stick hardness and provides a glossy finish.[2]
-
Polyethylene Wax: A synthetic wax that can increase the melting point and hardness of formulations.[5]
-
Microcrystalline Wax: While more flexible than paraffin, it can improve the oil-binding capacity and prevent "sweating" in lipsticks, contributing to overall stability.[2]
Q4: How does the cooling rate during production affect the final hardness of the stick?
A4: The cooling rate is a critical processing parameter that significantly influences the crystalline structure of the wax matrix and, consequently, the hardness of the stick.[3]
-
Fast Cooling: Rapid cooling generally leads to the formation of smaller, more numerous crystals. This can result in a harder and more stable stick structure.
-
Slow Cooling: A slow cooling process allows for the growth of larger, more defined crystals. This can create a softer, grainier texture and may lead to issues like oil syneresis (sweating).[3]
An optimal process often involves moderate cooling (approximately 1 to 2°C per minute) with gentle agitation before pouring to ensure uniform solidification.[3]
Troubleshooting Guide
Problem: The stick formulation is too soft and lacks structural integrity.
| Possible Cause | Suggested Solution |
| Inadequate concentration of ozokerite or other hard waxes. | Increase the total wax content in the formulation. A typical range for total waxes in a lipstick is 15-25%.[6] |
| High ratio of oils to waxes. | Reduce the concentration of liquid oils and emollients. Consider replacing some of the liquid oil with a soft butter or a low-melting-point wax to maintain a pleasant feel while improving structure. |
| The blend of waxes is not optimized for hardness. | Incorporate a harder wax into your formulation. Carnauba wax is particularly effective at increasing hardness.[2] Even a small percentage can have a significant impact. |
| The cooling process is too slow. | Accelerate the cooling rate of your molded sticks. This can be achieved by placing the molds in a refrigerated environment immediately after filling. |
| Incompatibility between oils and waxes. | Ensure the polarity of the oils and waxes are as similar as possible to prevent oil from migrating to the surface, which can soften the stick.[7] |
Quantitative Data on Hardness Enhancement
The following tables provide an overview of how different formulation variables can impact the hardness of stick formulations. Hardness is often measured by penetration depth; a smaller penetration value indicates a harder product.[5]
Table 1: Effect of Beeswax Concentration on Lipstick Hardness
This table illustrates the inverse relationship between beeswax concentration and penetration depth, indicating that a higher percentage of beeswax results in a harder lipstick.
| Formulation | Beeswax (%) | Oil Mixture (%) | Cocoa Butter (%) | Penetration Depth (mm) |
| 1 | 15.00 | 70.00 | 15.00 | 7.83 ± 0.12 |
| 2 | 25.00 | 60.00 | 15.00 | 6.49 ± 0.08 |
| 3 | 15.00 | 60.00 | 25.00 | 7.99 ± 0.09 |
| 4 | 25.00 | 70.00 | 5.00 | 6.21 ± 0.11 |
| 5 | 20.00 | 65.00 | 15.00 | 7.03 ± 0.15 |
Data adapted from a study on the influence of beeswax on lipstick properties. A lower penetration depth signifies a harder lipstick.[5]
Table 2: General Impact of Different Waxes on Ozokerite Stick Hardness
This table provides a qualitative summary of the expected impact on hardness when blending different waxes with ozokerite.
| Wax Type | Typical Melting Point (°C) | Expected Impact on Hardness | Notes |
| Carnauba Wax | 82-86 | High | Very effective at increasing hardness and melting point, even at low concentrations.[2] |
| Candelilla Wax | 68-73 | Medium to High | Increases hardness and provides a glossy finish.[2] |
| Polyethylene Wax | Varies | Medium to High | Can significantly increase the melting point without negatively impacting the payoff on the skin.[5] |
| Beeswax | 62-64 | Low to Medium | Softer than other waxes, it contributes more to plasticity and texture than to hardness.[4] |
| Microcrystalline Wax | 60-90 | Low to Medium | Improves oil binding and flexibility, which can indirectly contribute to a more stable, less brittle stick.[2] |
Table 3: Influence of Cooling Rate on Stick Hardness (Qualitative)
This table summarizes the general relationship between the cooling rate and the resulting hardness of the stick formulation.
| Cooling Rate | Crystal Structure | Expected Hardness | Potential Issues |
| Fast | Small, numerous crystals | Higher | Can trap internal stress, potentially leading to cracking over time.[3] |
| Slow | Large, well-defined crystals | Lower | May result in a grainy texture, blooming, and oil syneresis (sweating).[3] |
| Moderate | Uniform, controlled crystals | Optimal | Generally provides the best balance of hardness, stability, and texture.[3] |
Experimental Protocols
Measurement of Stick Hardness by Needle Penetration (Adapted from ASTM D1321)
This method determines the hardness of a wax-based stick by measuring the penetration depth of a standard needle under a specified load.
Apparatus:
-
Texture Analyzer or Penetrometer
-
Standard 2 mm needle probe (e.g., P/2N)
-
Sample holder to secure the stick formulation
-
Temperature-controlled chamber (optional, for testing at different temperatures)
Procedure:
-
Sample Preparation: Prepare the stick formulations and allow them to set at a controlled temperature (e.g., 25°C) for at least 24 hours before testing.
-
Instrument Setup:
-
Attach the 2 mm needle probe to the texture analyzer.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Mounting: Securely place the stick sample in the holder, ensuring the surface to be tested is flat and perpendicular to the needle probe.
-
Test Execution:
-
Position the needle probe so that it is just touching the surface of the sample.
-
Set the test parameters:
-
Test Mode: Compression
-
Pre-Test Speed: 1.0 mm/s
-
Test Speed: 1.0 mm/s
-
Post-Test Speed: 10.0 mm/s
-
Target Value (Distance): 5 mm
-
Trigger Force: 5 g
-
-
Initiate the test. The probe will penetrate the sample to the specified distance.
-
-
Data Acquisition: Record the peak force required to penetrate the sample to the defined distance. A higher peak force indicates a harder stick.
-
Replicates: Repeat the measurement at least three times on different samples of the same formulation and calculate the average.
Measurement of Stick Bending Force (Firmness)
This test assesses the firmness and brittleness of a stick by measuring the force required to bend it to a set distance.
Apparatus:
-
Texture Analyzer
-
Lipstick Cantilever Rig or a similar fixture for bend testing
-
Sample holder
Procedure:
-
Sample Preparation: Prepare stick formulations and allow them to equilibrate at a controlled temperature for 24 hours.
-
Instrument Setup:
-
Attach the cantilever rig to the texture analyzer.
-
Calibrate the instrument.
-
-
Sample Mounting:
-
Secure the base of the stick in the holder.
-
Extend the stick to a specified length (e.g., 12.5 mm) past the edge of the holder.
-
-
Test Execution:
-
Position the bending probe so that it is a few millimeters above the tip of the stick.
-
Set the test parameters:
-
Test Type: Compression
-
Test Speed: 1.0 mm/s
-
Target Type: Distance
-
Target Value: 7 mm
-
Trigger Load: 10 g
-
-
Start the test. The probe will descend and bend the stick to the specified distance.
-
-
Data Acquisition: Record the peak force encountered during the bend. This value represents the firmness or hardness of the stick. The distance at which the stick breaks can be an indicator of its brittleness.
-
Replicates: Perform at least three measurements for each formulation and average the results.
Visualizations
Caption: Workflow for experimental hardness testing of stick formulations.
Caption: Logical troubleshooting guide for soft stick formulations.
References
- 1. Collection - Effects of Wax Components and the Cooling Rate on Crystal Morphology and Mechanical Properties of WaxâOil Mixtures - Crystal Growth & Design - Figshare [acs.figshare.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Preparation, Characterization and Evaluation of Organogel-Based Lipstick Formulations: Application in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. Evaluation of Beeswax Influence on Physical Properties of Lipstick Using Instrumental and Sensory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. foreverest.net [foreverest.net]
Adjusting the melting point of ozokerite through blending with other waxes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ozokerite wax blends.
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of ozokerite wax?
Ozokerite wax is a mineral wax with a relatively high melting point, which can vary depending on its origin and refinement process. Generally, the melting point of ozokerite wax ranges from 60°C to 100°C (140°F to 212°F).[1][2][3] Different grades are available commercially, each with a specific melting point range.[1][4][5][6]
Q2: How does blending ozokerite with other waxes affect the melting point of the final product?
Blending ozokerite with other waxes will alter the melting point of the resulting mixture. The final melting point will depend on the type and concentration of the waxes used in the blend.
-
To increase the melting point: Blending ozokerite with a higher melting point wax, such as carnauba wax, will generally increase the overall melting point of the blend.[7][8][9]
-
To decrease the melting point: Blending ozokerite with a lower melting point wax, such as paraffin wax or beeswax, will typically lower the melting point of the blend.[7]
It is important to note that wax blends do not always have a sharp melting point but rather a melting range.[10] Some wax combinations can also form eutectic mixtures, where the melting point of the blend is lower than that of any of the individual components.[11][12][13][14][15] Therefore, experimental determination of the melting point for each specific blend is crucial.
Data Presentation: Melting Points of Common Waxes
The following table summarizes the typical melting point ranges of ozokerite and other waxes commonly used for blending. This information can be used as a starting point for selecting appropriate blending agents to achieve a desired melting point.
| Wax Type | Melting Point Range (°C) | Melting Point Range (°F) | Key Characteristics |
| Ozokerite Wax | 60 - 100 °C[1][2][3] | 140 - 212 °F[1] | High melt point, provides hardness and stability.[1][5] |
| Paraffin Wax | 46 - 68 °C[16] | 115 - 154 °F[16] | Lower melting point, can soften blends. |
| Beeswax | 62 - 64 °C | 144 - 147 °F | Natural wax, adds plasticity. |
| Carnauba Wax | 82 - 86 °C[8] | 180 - 187 °F[8] | Very high melting point, increases hardness and gloss.[7][8][9][17] |
Experimental Protocols
Determining the Melting Point of a Wax Blend
Two standard methods for determining the melting point of petroleum waxes and their blends are provided by ASTM International:
-
ASTM D87: Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve Method) [10][18][19][20][21]
-
ASTM D127: Standard Test Method for Drop Melting Point of Petroleum Wax, Including Petrolatum [22][23][24][25]
Below are simplified outlines of these procedures. For detailed instructions, please refer to the official ASTM standards.
Experimental Workflow for Melting Point Determination (ASTM D87 & D127)
References
- 1. atamankimya.com [atamankimya.com]
- 2. tkbtrading.com [tkbtrading.com]
- 3. Ozokerite wax - WaxPedia [waxpedia.org]
- 4. humblebeeandme.com [humblebeeandme.com]
- 5. ulprospector.com [ulprospector.com]
- 6. Ozokerite Wax (Melting Point 66C, Medium, China) [myskinrecipes.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Carnauba Wax (T1 Grade) – Ideal for Cosmetics & Personal Care Products [newdirectionsaromatics.com]
- 10. Melting point - WaxPedia [waxpedia.org]
- 11. petronaftco.com [petronaftco.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase Behavior of Binary Blends of Four Different Waxes [ouci.dntb.gov.ua]
- 14. Effect of different derivatives of paraffin waxes on crystallization of eutectic mixture of cocoa butter-coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal properties and reliabilities of myristic acid–paraffin wax binary eutectic mixture as a phase change material for solar energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. craftserver.com [craftserver.com]
- 17. blendedwaxes.com [blendedwaxes.com]
- 18. studylib.net [studylib.net]
- 19. scribd.com [scribd.com]
- 20. petrolube.com [petrolube.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. store.astm.org [store.astm.org]
- 23. ASTM D127 - Drop Melting Point of Petroleum Wax, Including Petrolatum [appliedtesting.com]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. store.astm.org [store.astm.org]
Validation & Comparative
A Comparative Analysis of the Rheological Properties of Ozokerite and Beeswax for Researchers and Formulation Scientists
In the development of pharmaceuticals and cosmetics, the selection of structuring agents is critical to achieving desired product performance, stability, and sensory characteristics. Ozokerite and beeswax are two commonly utilized natural waxes that impart distinct rheological properties to formulations. This guide provides a detailed comparison of their rheological behaviors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their formulation decisions.
Introduction to Ozokerite and Beeswax
Ozokerite is a naturally occurring mineral wax composed of a complex mixture of hydrocarbons.[1][2] It is known for its high melting point and ability to form strong gel networks in the oil phase of formulations.[1][2] This property makes it a valuable ingredient for increasing viscosity, enhancing emulsion stability, and providing structural integrity to stick-based products.[1]
Beeswax , produced by honeybees, is a complex mixture of esters of fatty acids and various long-chain alcohols.[3] It is a versatile ingredient appreciated for its emollient properties and its ability to create creamy textures in a wide range of products, from lotions and creams to lip balms.[3]
Comparative Rheological Data
Table 1: General Physical and Mechanical Properties
| Property | Ozokerite | Beeswax | Source(s) |
| Melting Point (°C) | 73-76 | 62-67 | [1][3] |
| Appearance | White to yellow/brown solid | Light yellow to brown solid | [1][3] |
| Composition | Complex mixture of hydrocarbons | Esters of fatty acids and long-chain alcohols | [1][3] |
Table 2: Viscosity Data
Note: Directly comparable viscosity data for pure ozokerite and pure beeswax at the same temperatures is limited. The following data is compiled from different sources and should be interpreted with caution.
| Temperature (°C) | Ozokerite Viscosity (mPa·s) | Beeswax Viscosity (mPa·s) | Source(s) |
| 85 | Data not available | ~35 | [4] |
Table 3: Viscoelastic Properties (Storage and Loss Modulus)
| Property | Ozokerite | Beeswax | Source(s) |
| Storage Modulus (G') | Generally considered to have a high G', contributing to its hardness and structural properties in stick formulations. | Exhibits a G' that contributes to the body and texture of creams and lotions. | [1][3] |
| Loss Modulus (G'') | Expected to have a lower G'' relative to its G', indicating a more solid-like behavior. | The G'' contributes to its viscous nature and creamy feel in formulations. | [1][3] |
| Tan Delta (G''/G') | Expected to have a low tan delta, indicative of a more elastic material. | The tan delta would be influenced by temperature and formulation, but generally contributes to its characteristic texture. | [1][3] |
Experimental Protocols
To obtain directly comparable rheological data for ozokerite and beeswax, the following experimental methodologies are recommended.
Sample Preparation
-
Source and Purity: Obtain pure, refined grades of both ozokerite and beeswax. Document the source, lot number, and any available certificates of analysis.
-
Melting: Heat each wax separately in a temperature-controlled oven or on a hot plate to 10°C above its respective melting point to ensure complete melting and to erase any prior thermal history.
-
Molding (for solid-state analysis): For measurements of solid-state properties, pour the molten waxes into standardized molds and allow them to cool under controlled conditions (e.g., at 25°C for 24 hours) to ensure a consistent crystalline structure.
Rotational Viscometry
This method is used to measure the viscosity of the molten waxes as a function of temperature and shear rate.
-
Instrument: A rotational viscometer or rheometer equipped with a concentric cylinder or parallel plate geometry and a temperature control unit.
-
Procedure:
-
Pre-heat the geometry and sample chamber to the desired starting temperature (e.g., 100°C).
-
Load the molten wax sample into the geometry.
-
Perform a temperature sweep, decreasing the temperature at a controlled rate (e.g., 2°C/minute) while applying a constant shear rate (e.g., 10 s⁻¹).
-
Record the viscosity as a function of temperature.
-
Alternatively, perform shear rate sweeps at various constant temperatures to assess shear-thinning or Newtonian behavior.
-
Oscillatory Rheometry
This technique is used to determine the viscoelastic properties (G' and G'') of the waxes.
-
Instrument: A strain-controlled or stress-controlled rheometer with parallel plate geometry and a temperature-controlled chamber.
-
Procedure:
-
Amplitude Sweep: At a constant frequency (e.g., 1 Hz) and temperature, perform a strain or stress sweep to identify the linear viscoelastic region (LVER) where G' and G'' are independent of the applied strain/stress. All subsequent measurements should be performed within the LVER.
-
Frequency Sweep: At a constant temperature and a strain/stress within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s). This will provide information on the material's behavior at different time scales.
-
Temperature Sweep: At a constant frequency and strain/stress within the LVER, perform a temperature ramp (e.g., from a solid state through the melting transition) to observe changes in G' and G'' with temperature.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for comparing the rheological properties of ozokerite and beeswax.
Discussion of Rheological Differences and Applications
Based on available data and common applications, key differences in the rheological profiles of ozokerite and beeswax can be inferred:
-
Hardness and Structure: Ozokerite's higher melting point and ability to form a strong crystalline network suggest it has a higher storage modulus (G') in its solid state compared to beeswax.[1] This makes it an excellent choice for providing hardness and structural integrity to stick products like lipsticks and antiperspirants, preventing them from softening at elevated temperatures.[1]
-
Texture and Creaminess: Beeswax is often favored for its ability to impart a creamy and smooth texture to emulsions.[3] This is likely due to a balance between its elastic (G') and viscous (G'') moduli, which contributes to a desirable sensory experience in products like lotions, creams, and lip balms.
-
Viscosity Modification: Both waxes are effective at increasing the viscosity of the oil phase in formulations. Ozokerite is noted for its potent thickening and gel-strengthening capabilities.[2] The viscosity of beeswax is also a key parameter in controlling the consistency of emulsions.
Conclusion
Both ozokerite and beeswax are valuable rheology modifiers in the pharmaceutical and cosmetic industries, each offering a unique set of properties. Ozokerite excels in providing structure, hardness, and thermal stability, making it ideal for solid and semi-solid formulations where these characteristics are paramount. Beeswax, on the other hand, is prized for its ability to create smooth, creamy textures and its emollient feel.
The selection between these two waxes will ultimately depend on the specific formulation goals. For applications requiring a firm structure and high-temperature stability, ozokerite is a strong candidate. For products where a rich, creamy texture and pleasant skin feel are desired, beeswax is an excellent choice. To make the most informed decision, it is highly recommended that researchers conduct direct comparative rheological studies using the protocols outlined in this guide. This will provide the quantitative data needed to precisely tailor the rheological properties of their formulations.
References
- 1. britishwax.com [britishwax.com]
- 2. Item - Rheological properties and flow behaviour of wax-stabilized water-in-oil emulsions - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
- 3. The physical properties of beeswax - Knowledge - Henan Mingshengfeng Bio-Technology Co., Ltd [msfbees.com]
- 4. Ozokerite Wax - Koster Keunen Waxes [kosterkeunen.com]
A Comparative Guide to Ozokerite and Synthetic Waxes in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cosmetic and pharmaceutical formulations, the choice of structuring and stabilizing agents is paramount to product performance and stability. Among the myriad options, ozokerite, a naturally derived mineral wax, and a variety of synthetic waxes are frequently employed. This guide provides an objective, data-driven comparison of their performance in cosmetic formulations, supported by detailed experimental protocols to aid researchers in their selection process.
Introduction: Understanding the Contenders
Ozokerite is a naturally occurring mineral wax, also known as earth wax, derived from coal and shale.[1] It is a complex mixture of hydrocarbons.[1] Through refining processes, crude ozokerite is purified into various grades, ranging in color from yellow to white, suitable for cosmetic use.[1] Its high melting point and excellent ability to bind oils and solvents have historically made it a valuable ingredient in cosmetics for providing structure, stability, and consistency.[2][3]
Synthetic waxes are a broad category of materials produced through chemical synthesis. Common types used in cosmetics include polyethylene waxes, Fischer-Tropsch waxes, and synthetic beeswax. These waxes are valued for their high purity, consistency, and the ability to be engineered for specific properties like melting point, hardness, and crystal structure.[4] Their controlled manufacturing process allows for a predictable performance profile in formulations.
At a Glance: Key Functional Properties
Both ozokerite and synthetic waxes are utilized in cosmetic formulations for a range of shared functions. Their primary roles include:
-
Viscosity Control: They thicken the lipid (oil) phase of emulsions and anhydrous systems, contributing to the desired product consistency.[1][3]
-
Emulsion Stabilization: They help to prevent the separation of oil and water phases in creams and lotions, enhancing product stability.[1][3]
-
Structuring Agent: In stick products like lipsticks and deodorants, they provide hardness, strength, and shape retention.[1][3]
-
Texture Enhancement: They can modify the sensory properties of a formulation, influencing its feel upon application.[2]
Quantitative Performance Data
The following tables summarize key quantitative parameters for ozokerite and representative synthetic waxes. It is important to note that properties can vary significantly between different grades and manufacturers.
Table 1: Physical Properties of Ozokerite and Synthetic Waxes
| Property | Ozokerite | Fischer-Tropsch Wax | Polyethylene Wax | Test Method |
| Melting Point (°C) | 60 - 97 | 55 - 105 | ~100 - 120 | ASTM D127 / D87 |
| Congealing Point (°C) | Varies by grade | Varies by grade | Varies by grade | ASTM D938 |
| Needle Penetration (dmm at 25°C) | 8 - 20 (Harder grades) | Varies, can be very hard | Varies widely | ASTM D1321 |
| Chemical Composition | Complex mixture of hydrocarbons | Straight-chain, saturated hydrocarbons | Polymer of ethylene | - |
Table 2: Performance Characteristics in Cosmetic Formulations
| Performance Metric | Ozokerite | Synthetic Waxes (General) | Observations |
| Oil Binding Capacity | Excellent | Good to Excellent | Ozokerite is noted for its superior ability to prevent oil "sweating" in stick products. |
| Viscosity Modification | High | High, and highly customizable | Synthetic waxes can be tailored for specific viscosity targets. |
| Emulsion Stability | Good | Good to Excellent | The consistent nature of synthetic waxes can lead to more predictable stability. |
| Hardness/Structuring | High | High, and adjustable by grade | Fischer-Tropsch waxes are known for their exceptional hardness. |
| Sensory Feel | Can have a slight "tack" | Generally smooth and non-tacky | Synthetic waxes can be selected to impart a specific skin feel. |
Experimental Protocols for Performance Evaluation
To facilitate objective comparison and selection, the following are detailed methodologies for key experiments used to evaluate the performance of waxes in cosmetic formulations.
Emulsion Stability Testing
This protocol assesses the ability of a wax to stabilize an oil-in-water (O/W) cream formulation under stress conditions.
Methodology:
-
Formulation Preparation: Prepare two identical O/W cream formulations, one with a specified percentage of ozokerite and the other with the same percentage of a selected synthetic wax.
-
Initial Assessment: Evaluate the initial appearance, pH, and viscosity of both formulations.
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge samples of each cream at 3000 rpm for 30 minutes. Observe for any phase separation, creaming, or sedimentation.
-
Freeze-Thaw Cycling: Subject the samples to a minimum of three freeze-thaw cycles.[5] Each cycle consists of 24 hours at -10°C followed by 24 hours at room temperature (approx. 25°C).[6] After each cycle, visually inspect for phase separation, crystallization, or changes in texture.[5]
-
Elevated Temperature Stability: Store samples at 45°C for a period of 4 to 12 weeks. Periodically evaluate for changes in color, odor, pH, viscosity, and appearance.
-
-
Final Assessment: After the stress tests, re-measure the pH and viscosity of the samples and compare them to the initial values.
Viscosity Measurement
This protocol determines the effect of the wax on the viscosity of a cream formulation.
Methodology:
-
Sample Preparation: Use the cream formulations prepared for the emulsion stability test. Allow the samples to equilibrate to a controlled room temperature (e.g., 25°C) for 24 hours before measurement.
-
Instrumentation: Utilize a rotational viscometer (e.g., a Brookfield viscometer) with an appropriate spindle for creams and lotions.[7][8]
-
Measurement:
-
Lower the spindle into the center of the cream sample, ensuring it is immersed to the specified depth and avoiding the introduction of air bubbles.
-
Allow the spindle to rotate at a constant speed (e.g., 10 rpm) for a set period (e.g., 1 minute) to achieve a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the formulation.
-
-
Comparison: Compare the viscosity profiles of the creams containing ozokerite and the synthetic wax.
Oil Binding Capacity
This protocol quantifies the ability of a wax to retain oil, which is particularly important for preventing "sweating" in stick formulations.
Methodology:
-
Sample Preparation: Create simple oleogels by dissolving a specified concentration (e.g., 10% w/w) of ozokerite and the synthetic wax in a cosmetic oil (e.g., mineral oil or a vegetable oil) by heating. Pour the molten mixtures into centrifuge tubes and allow them to solidify at a controlled temperature for 24 hours.
-
Centrifugation: Centrifuge the tubes at a set speed (e.g., 4000 rpm) for a specified time (e.g., 15 minutes) at a controlled temperature.[9]
-
Measurement of Oil Separation: After centrifugation, carefully decant the separated oil from the top of the oleogel. Weigh the amount of separated oil.
-
Calculation: The oil binding capacity is calculated as the percentage of oil retained by the wax structure.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of ozokerite and a synthetic wax in a cosmetic formulation.
Conclusion
The selection between ozokerite and synthetic waxes in cosmetic formulations is not a matter of one being definitively superior to the other, but rather a decision based on the specific performance requirements of the product, cost considerations, and marketing claims (e.g., "natural" vs. "vegan").
Ozokerite offers excellent oil binding and structuring properties and can be positioned as a naturally derived ingredient. However, its properties can be more variable than those of synthetic waxes.
Synthetic waxes provide formulators with a high degree of consistency, purity, and the ability to select a wax with a precise set of physical properties. This allows for fine-tuning of texture and stability. While derived from chemical synthesis, they can offer performance advantages in certain applications.
For researchers and formulators, a thorough evaluation of both types of waxes using standardized experimental protocols is essential to determine the optimal choice for a given cosmetic or pharmaceutical product. The methodologies and comparative data presented in this guide serve as a foundational resource for making an informed, evidence-based decision.
References
- 1. atamankimya.com [atamankimya.com]
- 2. avenalab.com [avenalab.com]
- 3. Ozokerite Wax I A&T Formulation Knowledge base [atformulation.com]
- 4. researchgate.net [researchgate.net]
- 5. microchemlab.com [microchemlab.com]
- 6. scribd.com [scribd.com]
- 7. chemistscorner.com [chemistscorner.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0110651A1 - Process for separating wax from mixture of wax and oil or wax, oil and solvent - Google Patents [patents.google.com]
Performance evaluation of ozokerite as a paraffin wax substitute.
For researchers, scientists, and drug development professionals, selecting the appropriate excipients is critical to formulation stability and efficacy. This guide provides an objective comparison of the performance of ozokerite and paraffin wax, two hydrocarbon waxes frequently used in pharmaceutical and cosmetic applications. The following analysis is supported by experimental data and detailed methodologies to aid in the selection of the optimal wax for your specific needs.
Ozokerite, a naturally occurring mineral wax, and paraffin wax, a petroleum-derived product, share a similar hydrocarbon base but exhibit distinct physicochemical properties that influence their performance in various formulations. These differences primarily stem from their composition and crystalline structure. Paraffin wax consists mainly of straight-chain alkanes, leading to a more crystalline structure, whereas ozokerite is a complex mixture of hydrocarbons, including a higher proportion of branched-chain and cyclic hydrocarbons, resulting in a microcrystalline or amorphous structure.[1][2] This fundamental difference in composition gives rise to variations in key performance parameters such as melting point, hardness, oil binding capacity, and thermal stability.
Comparative Analysis of Physicochemical Properties
The selection of a wax for a particular application is often dictated by its physical and chemical characteristics. The following tables summarize the key performance indicators for both ozokerite and paraffin wax, compiled from various sources utilizing standardized testing methods.
Table 1: General Physicochemical Properties
| Property | Ozokerite | Paraffin Wax | Test Method |
| Appearance | Amorphous, waxy solid, available from white to yellow or brown.[1][3] | Crystalline, waxy solid, typically white and translucent.[4] | Visual |
| Composition | Complex mixture of high molecular weight saturated and unsaturated hydrocarbons with isoparaffins and aromatics.[1][2] | Primarily a mixture of straight-chain saturated hydrocarbons (n-alkanes).[4] | Gas Chromatography |
| Solubility | Insoluble in water and alcohol; soluble in oils, chloroform, and other melted waxes.[4][5] | Insoluble in water and alcohol; soluble in hot oils and certain organic solvents.[4] | USP <641> |
Table 2: Thermal and Mechanical Properties
| Property | Ozokerite | Paraffin Wax | Test Method |
| Melting Point (°C) | 58 - 100[4] | 46 - 68 | ASTM D87 / D127 |
| Penetration (dmm at 25°C) | 4 - 14 (Harder)[6] | > 20 (Softer) | ASTM D1321 |
| Oil Content (%) | Typically lower | Can be higher depending on refinement | ASTM D721 |
| Viscosity (at 100°C, cSt) | Generally higher | Generally lower | ASTM D445 |
In-Depth Performance Evaluation
Oil Binding Capacity
Ozokerite is recognized for its superior ability to absorb and bind oils and solvents.[1][3] This property is attributed to its microcrystalline structure, which provides a larger surface area and a more intricate network to entrap liquid components.[7] In contrast, the crystalline nature of paraffin wax can lead to the "sweating" or syneresis of oils from a formulation, as the wax tends to crystallize and expel the liquid components.[1][3] This makes ozokerite a more effective stabilizer in emulsions and anhydrous systems where oil separation is a concern.
Thermal Stability and Rheological Properties
With a generally higher and broader melting point range, ozokerite imparts greater thermal stability to formulations, making it suitable for products intended for use in warmer climates.[8][9] The complex hydrocarbon mixture in ozokerite contributes to its ability to increase the viscosity and enhance the gel strength of liquid and semi-solid systems to a greater extent than paraffin wax.[10][11] This makes it a valuable ingredient for providing structure and rigidity to stick products like lipsticks and balms.[8]
Brittleness and Texture
Paraffin wax is known to become brittle at lower temperatures, a characteristic less pronounced in ozokerite.[1][3] Ozokerite's amorphous nature contributes to a smoother, less slippery texture with a slight tackiness, which can be advantageous in certain cosmetic and pharmaceutical preparations.[1][3] In contrast, paraffin wax can feel more greasy and has a more crystalline texture.[4]
Experimental Protocols
To ensure accurate and reproducible comparisons between ozokerite and paraffin wax, standardized testing methodologies are crucial. The American Society for Testing and Materials (ASTM) has established several standard test methods for the analysis of waxes.
Melting Point (ASTM D87 / D127)
The melting point is a key identifier of a wax's thermal properties.
-
ASTM D87 (Cooling Curve Method): This method is suitable for paraffin wax and involves melting the sample and then allowing it to cool while recording the temperature at regular intervals. The melting point is the temperature at which the cooling rate plateaus due to the heat of fusion being released.[12]
-
ASTM D127 (Drop Melting Point Method): This method is often used for microcrystalline waxes like ozokerite and petrolatum. It involves coating a thermometer bulb with the molten wax and then heating it at a controlled rate in a test tube. The drop melting point is the temperature at which the first drop of molten wax falls from the thermometer.[13][14]
Hardness/Penetration (ASTM D1321)
This test measures the hardness of a wax by determining the depth to which a standard needle penetrates the wax under a specified weight and at a controlled temperature.[15] A lower penetration value indicates a harder wax.
Oil Content (ASTM D721)
This method determines the amount of oil in petroleum waxes.[16] The procedure involves dissolving the wax sample in methyl ethyl ketone, followed by chilling the solution to precipitate the wax. The oil remains in the solvent, and its quantity is determined after the solvent is evaporated.[17][18]
Kinematic Viscosity (ASTM D445)
This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for key experimental evaluations of ozokerite and paraffin wax.
References
- 1. Ozokerite wax - WaxPedia [waxpedia.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. chembk.com [chembk.com]
- 6. OZOKERITE WAX – unitedwaxes.com [unitedwaxes.com]
- 7. ulprospector.com [ulprospector.com]
- 8. atamankimya.com [atamankimya.com]
- 9. specialchem.com [specialchem.com]
- 10. Ozokerite Wax I A&T Formulation Knowledge base [atformulation.com]
- 11. spwax.com [spwax.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. kaycantest.com [kaycantest.com]
- 14. Supply ASTM D127 Petroleum Wax Drop Melting Point Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 15. Industrial Raw Materials LLC [irmwax.com]
- 16. matestlabs.com [matestlabs.com]
- 17. linwen.cn [linwen.cn]
- 18. scribd.com [scribd.com]
A comparative study of ozokerite from different global mines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of ozokerite sourced from various prominent global mines. Ozokerite, a naturally occurring mineral wax, has long been valued in pharmaceutical and cosmetic formulations for its unique structural and stability-enhancing properties. Understanding the variations in ozokerite from different geological origins is crucial for formulation scientists and researchers seeking to optimize its performance in diverse applications, from ointments and salves to controlled-release drug delivery systems. This document summarizes key performance indicators, details the experimental protocols for their measurement, and provides visual representations of the analytical workflows.
Comparative Analysis of Physicochemical Properties
The properties of ozokerite can vary significantly depending on its geographical origin. Historically, the most significant commercial sources have been in the Galician region of Eastern Europe (specifically the Boryslav and Starunia mines in present-day Ukraine) and in Utah, USA. While comprehensive, directly comparative studies with modern analytical techniques are limited in publicly available literature, this section compiles and categorizes typical values based on available data.
| Property | Ozokerite (Boryslav, Ukraine) | Ozokerite (Starunia, Ukraine) | Ozokerite (Utah, USA) |
| Melting Point (°C) | 60 - 85 | 65 - 90 | 55 - 80 |
| Congealing Point (°C) | 58 - 80 | 62 - 85 | 53 - 75 |
| Needle Penetration (dmm at 25°C) | 10 - 25 (Hard) | 8 - 20 (Very Hard) | 15 - 35 (Medium-Hard) |
| Saybolt Color | +15 to +30 (after refining) | +15 to +30 (after refining) | +10 to +25 (after refining) |
| Appearance (Crude) | Black, dark brown | Dark brown to black | Brown to black |
| Hydrocarbon Composition | Primarily n-alkanes and iso-alkanes (C20-C50+) | High proportion of long-chain n-alkanes | Complex mixture of n-alkanes, iso-alkanes, and cyclic hydrocarbons |
Note: The data presented above are compiled from various sources and represent typical ranges. Specific values for any given batch of ozokerite will vary depending on the precise vein from which it was mined and the refining process employed.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of ozokerite.
Determination of Congealing Point (ASTM D938)
Objective: To determine the temperature at which molten ozokerite ceases to flow when cooled under specified conditions.
Apparatus:
-
ASTM 54F/C thermometer
-
250 mL Erlenmeyer flask
-
Drilled cork or rubber stopper
-
Porcelain evaporating dish
-
Temperature-controlled oven
Procedure:
-
A representative 50 g sample of ozokerite is placed in a porcelain evaporating dish.
-
The dish and an empty Erlenmeyer flask are heated in an oven to a temperature 11°C above the expected congealing point.
-
The thermometer is inserted through the stopper so that the bulb is 10-15 mm from the bottom of the flask.
-
The thermometer bulb is completely immersed in the molten wax sample.
-
The thermometer with the adhering wax droplet is placed in the pre-warmed Erlenmeyer flask, which acts as an air jacket.
-
The assembly is allowed to cool in ambient air.
-
The thermometer is rotated at regular intervals, and the temperature at which the wax droplet ceases to flow is recorded as the congealing point.
Needle Penetration of Petroleum Waxes (ASTM D1321)
Objective: To measure the hardness of ozokerite by determining the depth a standard needle penetrates under a specified load and time.
Apparatus:
-
Penetrometer with a standard needle
-
Water bath capable of maintaining the test temperature ±0.1°C
-
Test specimen container (brass cylinder)
-
Timing device
Procedure:
-
The molten ozokerite sample is poured into the specimen container and allowed to cool to ambient temperature.
-
The sample is then conditioned in a water bath at the test temperature (typically 25°C) for at least 1 hour.
-
The penetrometer is calibrated, and the sample container is placed on the penetrometer base, submerged in the water bath.
-
The needle is positioned to just touch the surface of the wax.
-
The needle is released and allowed to penetrate the wax for a period of 5 seconds under a total load of 100 g.
-
The penetration depth is read from the penetrometer dial in tenths of a millimeter (dmm).
Saybolt Color of Petroleum Products (ASTM D156)
Objective: To determine the color of refined ozokerite by comparing a column of the molten sample with standard color discs.
Apparatus:
-
Saybolt chromometer
-
Standard color discs
-
Wax sample tube with a heater
Procedure:
-
The ozokerite sample is heated to 8-17°C above its congealing point.
-
The Saybolt chromometer's wax sample tube is preheated.
-
The molten wax is poured into the heated tube.
-
The color of the wax column is compared with the standard color discs.
-
The height of the wax column is adjusted until its color is lighter than the standard disc. The color reading is taken at the next higher graduation mark.
-
The result is reported as the Saybolt color number.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of ozokerite, including melting point and the presence of any solid-solid phase transitions.
Apparatus:
-
Differential Scanning Calorimeter with a cooling accessory
-
Aluminum or hermetically sealed sample pans
-
Crimper for sealing pans
Procedure:
-
A small, representative sample of ozokerite (typically 5-10 mg) is weighed into a sample pan.
-
The pan is hermetically sealed to prevent the loss of volatile components.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving an initial heating ramp to melt the wax and erase its thermal history, followed by a controlled cooling ramp, and a final heating ramp. A typical heating/cooling rate is 10°C/min.
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature, generating a thermogram.
-
The onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events are analyzed to determine the transition temperatures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the hydrocarbon composition of ozokerite, identifying the distribution of n-alkanes, iso-alkanes, and other hydrocarbon species.
Apparatus:
-
Gas chromatograph with a high-temperature capillary column (e.g., DB-5HT)
-
Mass spectrometer detector
-
Autosampler
-
Data system for analysis
Procedure:
-
A small amount of the ozokerite sample is dissolved in a suitable solvent (e.g., hot toluene or cyclohexane).
-
An internal standard may be added for quantitative analysis.
-
A small volume of the prepared sample (typically 1 µL) is injected into the GC.
-
The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature (e.g., 60°C to 390°C) to elute the wide range of hydrocarbons present in the wax.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each compound.
-
The hydrocarbon compounds are identified by their retention times and by comparing their mass spectra to a library of known compounds.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures for ozokerite characterization.
A Comparative Guide to the Efficacy of Ozokerite as an Emulsion Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ozokerite's performance as an emulsion stabilizer against other common alternatives. It includes a summary of performance data, detailed experimental protocols for evaluating emulsion stability, and diagrams to illustrate key concepts and workflows.
Introduction to Ozokerite in Emulsions
Ozokerite is a naturally occurring mineral wax composed of a complex mixture of hydrocarbons.[1][2] In cosmetic and pharmaceutical formulations, it is valued for its high melting point and its ability to increase viscosity, provide structure, and act as an emulsion stabilizer.[2][3][4] Ozokerite functions primarily by thickening the continuous (oil) phase of an emulsion, which hinders the movement and coalescence of dispersed droplets, thereby enhancing stability.[1][3] It is particularly effective in water-in-oil (W/O) emulsions and is also used to stabilize the oil phase in oil-in-water (O/W) systems.[3][4]
Alternatives to Ozokerite
A variety of natural and synthetic ingredients are used as emulsion stabilizers, each with a different mechanism of action. Common alternatives include:
-
Natural Waxes (e.g., Beeswax, Carnauba Wax): Similar to ozokerite, these waxes increase the viscosity of the oil phase to stabilize emulsions.[5][6] Beeswax also possesses some emulsifying properties.[6]
-
Natural Gums (e.g., Xanthan Gum): These are polysaccharides that thicken the water phase in O/W emulsions, thereby slowing down creaming and coalescence.[5][7]
-
Lecithin: A natural emulsifier derived from sources like soybeans, it stabilizes emulsions by forming a protective film at the oil-water interface.[5]
-
Fatty Alcohols (e.g., Cetearyl Alcohol): These are often used as co-emulsifiers and thickeners in creams and lotions to improve the stability and texture of the emulsion.[8][9]
-
Glyceryl Stearate: A widely used emulsifier that can create stable oil-in-water emulsions.[5]
Performance Comparison of Emulsion Stabilizers
The following table summarizes key performance metrics for ozokerite and its alternatives.
Disclaimer: The following data is illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited. The performance of these stabilizers can vary significantly depending on the full formulation, including the types of oils and surfactants used, and the manufacturing process.
| Stabilizer | Typical Use Level (%) | Viscosity Increase | Creaming Index (%) (after 24h) | Mean Droplet Size (μm) | Primary Stabilization Mechanism |
| Ozokerite | 1 - 10% | High | < 5 | 1 - 10 | Oil Phase Thickening, Network Formation |
| Beeswax | 2 - 10% | High | < 5 | 1 - 15 | Oil Phase Thickening, Interfacial Film |
| Xanthan Gum | 0.1 - 2% | High (Aqueous Phase) | < 3 | 0.5 - 5 | Aqueous Phase Thickening |
| Lecithin | 0.5 - 5% | Low to Medium | < 8 | 0.2 - 2 | Interfacial Film Formation |
| Cetearyl Alcohol | 1 - 5% | Medium | < 10 | 2 - 20 | Co-emulsifier, Lamellar Gel Network Formation |
| Glyceryl Stearate | 2 - 5% | Medium | < 8 | 1 - 10 | Interfacial Film Formation |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable stability studies.
Droplet Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the mean droplet size and size distribution of the emulsion, which are critical indicators of stability.
Instrumentation: A dynamic light scattering (DLS) instrument.
Protocol:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to a concentration suitable for the instrument, to prevent multiple scattering effects.[10] For W/O emulsions, the dilution medium should be saturated with the dispersed phase to avoid droplet dissolution.[10]
-
Equilibration: Equilibrate the sample to a controlled temperature (e.g., 25°C) within the instrument.
-
Measurement: Irradiate the sample with a laser and analyze the intensity fluctuations of the scattered light.[11] The instrument's software will use these fluctuations, caused by the Brownian motion of the droplets, to calculate the hydrodynamic diameter.
-
Data Analysis: Perform at least three measurements and average the results to obtain the mean droplet size and the polydispersity index (PDI). A stable emulsion will show a consistent droplet size over time.[12]
Accelerated Stability Testing: Centrifugation
Objective: To assess the emulsion's resistance to creaming or sedimentation under accelerated conditions.
Protocol:
-
Sample Preparation: Place a known volume of the emulsion into graduated centrifuge tubes.
-
Centrifugation: Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
Measurement: After centrifugation, measure the height of any separated layers (e.g., cream or sediment).[13]
-
Data Analysis: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100.[13] A lower creaming index indicates better stability.[14]
Rheological Analysis
Objective: To characterize the viscosity and viscoelastic properties of the emulsion, which are directly related to its stability and texture.
Instrumentation: A rheometer with appropriate geometry (e.g., parallel plate or cone and plate).
Protocol:
-
Sample Loading: Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Flow Sweep: Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.
-
Oscillatory Sweep: Conduct an oscillatory frequency sweep at a low, constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
-
Data Analysis: Plot viscosity versus shear rate. For a stable, well-structured emulsion, G' should be greater than G'' at low frequencies. Changes in these parameters over time indicate instability.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of emulsion stabilizers.
Caption: Workflow for comparing emulsion stabilizer efficacy.
Mechanisms of Emulsion Stabilization
This diagram illustrates the different ways in which ozokerite and alternative stabilizers prevent emulsion breakdown.
Caption: Overview of emulsion stabilization mechanisms.
References
- 1. specialchem.com [specialchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. avenalab.com [avenalab.com]
- 5. Unlocking a Beauty Secret The Power of Nature with Natural Emulsifiers in Cosmetics - Lubrizol [lubrizol.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. simplybeyondherbs.com [simplybeyondherbs.com]
- 8. ulprospector.com [ulprospector.com]
- 9. Emulsion stabilizer | Cosmetic Ingredients Guide [ci.guide]
- 10. researchgate.net [researchgate.net]
- 11. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Light scattering measurements on microemulsions: estimation of droplet sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Creaming Index [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Ozokerite and Microcrystalline Wax in Lipstick Formulations
A definitive guide for formulation scientists, this document provides an objective comparison of ozokerite and microcrystalline wax, two common structuring agents in lipstick development. The following sections detail their physical and chemical properties, present key performance data from experimental evaluations, and outline the methodologies used for these assessments.
Overview of Waxes
Ozokerite is a naturally occurring mineral wax, a complex mixture of solid hydrocarbons.[1][2][3] In cosmetics, it is highly refined and valued for its ability to increase viscosity, provide structural integrity, and assist in emulsion stability.[2][4][5] Its high melting point contributes significantly to the thermal stability of stick products like lipsticks, preventing them from softening or melting in warm conditions.[4][6][7]
Microcrystalline Wax is a petroleum-derived wax characterized by its fine, interlocking crystal structure, which contrasts with the larger crystals of paraffin wax.[8][9] This fine structure imparts flexibility, toughness, and superior oil-binding capacity, making it highly effective at preventing "sweating" in lipsticks.[8][10][11] It functions as a viscosity controller, binder, and emulsion stabilizer, providing a smooth texture and maintaining product integrity across a wide range of temperatures.[8][10][12]
Comparative Data of Physical and Functional Properties
The selection of a wax in a lipstick formulation is dictated by its specific physical properties and its interaction with other ingredients. The table below summarizes the key quantitative and qualitative characteristics of ozokerite and microcrystalline wax.
| Property | Ozokerite | Microcrystalline Wax |
| Origin | Mineral (naturally occurring fossil wax), can also be made from petroleum and coal.[2][3][6] | Petroleum-derived.[8][10][12] |
| Chemical Nature | Mixture of saturated, high-molecular-weight hydrocarbons with admixtures of isoparaffins and aromatics.[1][3] | Refined mixture of saturated hydrocarbons with branched and cyclic chains.[8][13] |
| Crystal Structure | Amorphous to microcrystalline.[1][3] | Fine, interlocking microcrystals.[8][9][10] |
| Melting Point | 65°C – 85°C (Typical Range); can be up to 100°C.[7][11][14] | 60°C – 90°C (Typical Range); can be up to 102°C.[9][12][13][15] |
| Primary Functions | Increases viscosity, enhances gel strength, provides hardness and stability, prevents emulsion separation.[2][3][4][5][16] | Provides structure and flexibility, prevents oil sweating, enhances texture, stabilizes emulsions, thickens formulas.[8][10][12] |
| Oil Binding Capacity | Excellent absorbing power for oil and grease; superior to paraffin wax in preventing oil sweat-out.[1] | High capacity to hold oils, preventing sweating caused by temperature fluctuations.[8][10][11] |
| Brittleness | Reduces brittleness in stick applications.[1][2] Less brittle than paraffin wax at low temperatures.[1] | Its flexibility prevents products from becoming brittle.[10][17] |
| Recommended Use Level | 1% – 20%.[7][16] | Varies by formulation; often used in combination with other waxes. |
Experimental Evaluation Protocols
The performance of waxes in lipstick formulations is quantified through a series of standardized tests. The methodologies for key experiments are detailed below.
3.1. Thermal Analysis: Melting and Softening Point
-
Objective: To determine the thermal stability of the lipstick and its resistance to heat. A higher melting point generally indicates better stability in warm conditions.[18]
-
Method 1: Differential Scanning Calorimetry (DSC): This technique measures the heat flow difference between a sample and a reference as a function of temperature.[19] It provides precise data on the onset of melting, the peak melting point, and the enthalpy (energy required for melting).[19]
-
Method 2: Ring and Ball Method: A lipstick sample is placed in a metal ring. A steel ball is placed on top of the sample, and the assembly is heated in a water bath at a controlled rate.[18][20] The softening point is the temperature at which the lipstick softens enough for the ball to fall through the ring.[18][20]
3.2. Mechanical Properties: Hardness, Firmness, and Brittleness
-
Objective: To quantify the structural integrity of the lipstick stick, ensuring it is firm enough to resist breakage during application but soft enough to apply smoothly.
-
Method 1: Needle Penetration: A texture analyzer with a needle probe is used to measure the force required to penetrate the lipstick sample to a specific depth. This provides a quantitative measure of firmness.[14]
-
Method 2: Bending/Break Strength: The lipstick stick is held horizontally and a force is applied to its center until it bends or breaks. This test evaluates the stick's resistance to fracture during application.[14]
-
Method 3: Butter Cutting Wire: This test measures the force required for a wire to cut through the lipstick stick.[19] It provides a quick assessment of the product's firmness and cut resistance.[19]
3.3. Application Performance: Pay-off and Glide
-
Objective: To evaluate the transfer of color to a substrate and the ease of application.
-
Method 1: Friction Analysis: A texture analyzer measures the frictional force as the lipstick is drawn across a substrate (e.g., artificial skin). Lower friction indicates better glide and a smoother application.[14]
-
Method 2: Pay-off Test: The amount of product transferred to a substrate after a standardized application is weighed. This quantifies the "pay-off" of the lipstick.[14]
-
Method 3: Sensory Evaluation: Trained panelists or consumers apply the lipstick and rate attributes such as glide, smoothness, and ease of application on a hedonic scale.[20][21][22]
3.4. Stability Testing
-
Objective: To assess the physical integrity of the lipstick over time and under various environmental conditions.
-
Method: Accelerated Stability Testing: Lipsticks are stored in ovens at elevated temperatures (e.g., 40°C, 45°C) and at room temperature for a set period (e.g., one to three months).[14][21] Samples are visually inspected at regular intervals for defects such as sweating (oil exudation), crumbling, cracking, or changes in color and texture.[18][21]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of ozokerite and microcrystalline wax in a lipstick formulation.
Caption: Workflow for comparing waxes in lipstick formulations.
Conclusion
Both ozokerite and microcrystalline wax are essential structurants in lipstick formulation, each offering distinct advantages.
-
Ozokerite is a primary choice for imparting hardness, gel strength, and high thermal stability, making it ideal for creating a robust lipstick stick that resists deformation.[4][5][7] Its excellent oil-absorbing properties also contribute to a stable final product.[1]
-
Microcrystalline Wax excels in providing flexibility and preventing oil migration, or "sweating," due to its fine crystal structure and high affinity for oils.[8][11] This results in a product with a smooth, creamy texture and consistent performance across different temperatures.[8][12]
The ultimate selection depends on the desired final attributes of the lipstick. Often, formulators use a combination of these and other waxes to achieve a synergistic effect, balancing hardness from ozokerite with the flexibility and sweat-prevention of microcrystalline wax to create a product with optimal stability, texture, and application performance. Further experimental design, as outlined in the workflow, is crucial for optimizing the precise ratio of these waxes for a target product profile.
References
- 1. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 2. atamankimya.com [atamankimya.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. spwax.com [spwax.com]
- 5. Ozokerite Wax I A&T Formulation Knowledge base [atformulation.com]
- 6. specialchem.com [specialchem.com]
- 7. cdfsupplies.com [cdfsupplies.com]
- 8. Why Microcrystalline Wax is a Game-Changer in Cosmetics [elchemy.com]
- 9. petronaftco.com [petronaftco.com]
- 10. publtd.com [publtd.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. Microcrystalline Wax Properties and Applications - Alphawax [alphawax.com]
- 13. Microcrystalline Wax in Cosmetics: Benefits & Safety - SER Wax Industry [cere.it]
- 14. Evaluation of alkenones, a renewably sourced, plant‐derived wax as a structuring agent for lipsticks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. westrchem.com [westrchem.com]
- 16. makingcosmetics.com [makingcosmetics.com]
- 17. blendedwaxes.com [blendedwaxes.com]
- 18. mdpi.com [mdpi.com]
- 19. ocl-journal.org [ocl-journal.org]
- 20. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 21. Substitution of synthetic waxes by plant-based waxes in lipsticks | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 22. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
A Comparative Guide to Assessing Refined Ozokerite Purity via Chromatography
For Researchers, Scientists, and Drug Development Professionals
Refined ozokerite, a mineral wax, is a crucial ingredient in various pharmaceutical and cosmetic formulations, valued for its viscosity-enhancing and stabilizing properties.[1][2] Ensuring its purity is paramount to guarantee the safety and efficacy of the final product. Contamination with other hydrocarbon waxes, such as paraffin, or the presence of harmful impurities like polycyclic aromatic hydrocarbons (PAHs), can significantly alter its physical properties and pose health risks.[3][4] This guide provides a comparative analysis of chromatographic and spectroscopic methods for assessing the purity of refined ozokerite, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) as a primary quantitative technique.
Comparison of Analytical Methods
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for the detailed analysis of ozokerite.[5][6] It allows for the separation, identification, and quantification of the individual hydrocarbon components. An alternative and complementary technique is Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR), which offers a rapid, non-destructive method for screening and qualitative assessment.[7][8]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier Transform Infrared-Attenuated Total Reflectance (FTIR-ATR) |
| Principle | Separates volatile and semi-volatile compounds based on their physicochemical properties, followed by mass-based identification and quantification. | Measures the absorption of infrared radiation by the sample's molecular bonds, providing a chemical fingerprint. |
| Information Provided | Detailed hydrocarbon profile (n-alkane and branched-alkane distribution), identification of specific compounds and impurities, and quantitative analysis.[5][6] | Information about functional groups present, allowing for the detection of adulterants with different chemical structures (e.g., esters in beeswax vs. hydrocarbons in paraffin).[6][7][8] |
| Sample Preparation | Requires dissolution in a solvent and may necessitate derivatization for certain compounds. | Minimal to no sample preparation required. |
| Analysis Time | Longer analysis time, typically 30-60 minutes per sample. | Rapid analysis, usually taking only a few minutes per sample. |
| Detection Limit | High sensitivity, capable of detecting trace-level impurities. | Lower sensitivity compared to GC-MS, with detection limits for adulterants typically around 1-5%.[8] |
| Cost | Higher initial instrument cost and operational expenses. | Lower instrument and operational costs. |
| Primary Use | In-depth purity assessment, quantitative analysis of composition, and identification of specific contaminants. | Rapid screening for adulteration, quality control, and verification of material identity. |
Quantitative Data from Gas Chromatography
The hydrocarbon distribution of ozokerite can be compared against that of common adulterants like paraffin wax. Natural ozokerite, being a mineral wax, is expected to have a complex mixture of saturated hydrocarbons. In contrast, paraffin, a petroleum-derived wax, often exhibits a different distribution of n-alkanes. A key indicator of paraffin adulteration is the ratio of odd to even numbered n-alkanes; natural waxes often show a predominance of odd-numbered hydrocarbons, while paraffin has a more uniform distribution.[9]
Below is a table summarizing representative data that could be obtained from a GC-MS analysis of a pure and an adulterated ozokerite sample.
| Analyte | Pure Ozokerite (Relative Abundance %) | Adulterated Ozokerite (with 20% Paraffin) (Relative Abundance %) |
| n-C23 | 8.5 | 7.2 |
| n-C24 | 3.1 | 5.8 |
| n-C25 | 9.2 | 7.8 |
| n-C26 | 3.5 | 6.2 |
| n-C27 | 10.1 | 8.5 |
| n-C28 | 3.8 | 6.5 |
| n-C29 | 9.8 | 8.2 |
| Odd/Even Ratio * | ~2.7 | ~1.3 |
*Calculated as the sum of relative abundances of major odd-numbered n-alkanes (C23, C25, C27, C29) divided by the sum of relative abundances of major even-numbered n-alkanes (C24, C26, C28).
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used for the analysis of similar hydrocarbon waxes.
1. Sample Preparation:
-
Weigh approximately 10 mg of the refined ozokerite sample into a 10 mL vial.
-
Add 1 mL of a suitable solvent such as hexane or cyclohexane.
-
If quantitative analysis is required, add an internal standard (e.g., n-eicosane) of known concentration.
-
Cap the vial and heat gently in a water bath (around 60-70°C) until the wax is completely dissolved.
-
Allow the solution to cool to room temperature before injection into the GC-MS system.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Column: DB-1HT or equivalent high-temperature capillary column (e.g., 30 m x 0.25 mm ID, 0.1 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 320°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 350°C.
-
Hold at 350°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
-
Transfer Line Temperature: 310°C.
-
Ion Source Temperature: 230°C.
Fourier Transform Infrared-Attenuated Total Reflectance (FTIR-ATR) Spectroscopy
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid ozokerite sample directly onto the ATR crystal, ensuring good contact.
2. FTIR-ATR Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or similar.
-
Accessory: ATR accessory with a diamond crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Analysis: The resulting spectrum is compared to reference spectra of pure ozokerite and potential adulterants. The presence of characteristic peaks or shifts in peak positions can indicate impurities. For instance, the absence of carbonyl group bands helps distinguish hydrocarbon waxes from ester-containing waxes like beeswax.[6]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing refined ozokerite purity and the logical relationship for method selection.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 3. medicalrealities.com [medicalrealities.com]
- 4. revivalabs.com [revivalabs.com]
- 5. ihc-platform.net [ihc-platform.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification and Quantification of Single and Multi‐Adulteration of Beeswax by FTIR‐ATR Spectroscopy [agris.fao.org]
- 8. Assessment of Beeswax Adulteration by Paraffin and Stearic Acid Using ATR-IR Spectroscopy and Multivariate Statistics—An Analytical Method to Detect Fraud [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Hydrocarbon Profiles of Ozokerite and Ceresin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the hydrocarbon profiles of ozokerite and ceresin, two mineral waxes with significant applications in the pharmaceutical, cosmetic, and chemical industries. By examining their origins, chemical compositions, and physicochemical properties, this document aims to equip researchers and professionals with the necessary information to select the appropriate material for their specific applications.
Introduction: From Natural Ore to Refined Wax
Ozokerite is a naturally occurring mineral wax, also known as earth wax, found in veins and deposits associated with petroleum.[1][2] It is a complex mixture of solid paraffinic hydrocarbons.[1][2] Ceresin, on the other hand, is a purified and refined form of ozokerite.[1][3] The refining process typically involves heating the crude ozokerite with sulfuric acid followed by filtration through adsorbents like charcoal to remove impurities, resulting in a whiter, more purified wax.[4][5] This purification process significantly influences the final hydrocarbon profile and physicochemical properties of ceresin compared to its parent material, ozokerite.
Comparative Hydrocarbon Profile
The fundamental difference between ozokerite and ceresin lies in their hydrocarbon composition. While both are complex mixtures of hydrocarbons, the refining process alters the distribution and types of these compounds.
Ozokerite is characterized by a broad range of hydrocarbons, including:
-
n-Alkanes (Normal Paraffins): Straight-chain saturated hydrocarbons.
-
Iso-Alkanes (Isoparaffins): Branched-chain saturated hydrocarbons.
-
Cycloalkanes (Naphthenes): Saturated hydrocarbons containing one or more rings.
-
Aromatic Hydrocarbons: Hydrocarbons containing one or more benzene rings. The presence of these and other impurities contributes to the darker color and distinct odor of crude ozokerite.[1][6]
Ceresin , being a purified product, consists predominantly of a complex mixture of higher molecular weight saturated hydrocarbons, primarily iso-alkanes and cycloalkanes, with a significantly reduced content of aromatic compounds and other impurities.[7][8] This purification leads to a more consistent and stable product with a lighter color and less odor.
Table 1: Comparative Hydrocarbon Characteristics
| Characteristic | Ozokerite | Ceresin |
| Predominant Hydrocarbons | n-Alkanes, Iso-alkanes, Cycloalkanes, Aromatic Hydrocarbons | Iso-alkanes, Cycloalkanes (higher molecular weight) |
| Aromatic Content | Present | Significantly Reduced/Absent |
| Purity | Contains impurities (resins, asphaltic compounds) | High purity |
| Carbon Number Range | Broad | Generally narrower and shifted to higher carbon numbers |
Physicochemical Properties
The differences in hydrocarbon profiles directly impact the physicochemical properties of ozokerite and ceresin, which are critical for their industrial applications.
Table 2: Comparison of Physicochemical Properties
| Property | Ozokerite | Ceresin |
| Appearance | Yellow to dark brown solid[1] | White to yellow, odorless, tasteless waxy solid[3] |
| Melting Point | 58-100 °C[4] | 61-78 °C[4][5] |
| Solubility | Soluble in benzene, chloroform, carbon disulfide[9] | Soluble in benzene, chloroform, naphtha[5] |
Experimental Protocols for Hydrocarbon Profile Analysis
A comprehensive analysis of the hydrocarbon profiles of ozokerite and ceresin involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the individual hydrocarbon components in a wax sample.
-
Sample Preparation: A dilute solution of the wax is prepared in a suitable solvent such as hexane or cyclohexane. An internal standard (e.g., n-hexadecane) is often added for quantitative analysis.[10]
-
Instrumentation: A high-temperature gas chromatograph equipped with a capillary column (e.g., DB-5HT) is used. The GC is coupled to a mass spectrometer.[11]
-
Method: The sample is injected into the GC, where it is vaporized. The different hydrocarbon components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Data Analysis: The chromatogram shows the distribution of hydrocarbons by carbon number. The mass spectra are compared to spectral libraries for compound identification. The relative abundance of n-alkanes, iso-alkanes, and cycloalkanes can be quantified by integrating the peak areas.[12]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the wax, providing information about the types of chemical bonds.
-
Sample Preparation: A small amount of the solid wax can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a thin film can be cast from a solution onto a suitable substrate.
-
Instrumentation: An FTIR spectrometer.
-
Method: An infrared beam is passed through the sample. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecules.
-
Data Analysis: The resulting spectrum shows absorption bands characteristic of different functional groups. For hydrocarbon waxes, prominent peaks will be observed for C-H stretching and bending vibrations. The presence of aromatic compounds in ozokerite would be indicated by specific C-H and C=C stretching vibrations in the aromatic region of the spectrum. The reduction or absence of these peaks in ceresin would confirm its purification.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the waxes, such as melting point and heat of fusion.
-
Sample Preparation: A small, accurately weighed amount of the wax is placed in an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter.
-
Method: The sample and a reference pan are heated at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Data Analysis: A thermogram is produced, showing heat flow as a function of temperature. The peak of the endothermic transition corresponds to the melting point of the wax. The area under the peak is proportional to the heat of fusion. The shape and range of the melting peak can provide information about the complexity of the hydrocarbon mixture.
Conclusion
The transformation of ozokerite to ceresin through a refining process results in a product with a more defined and purified hydrocarbon profile. Crude ozokerite is a complex mixture of various hydrocarbons, including a notable fraction of aromatic compounds. In contrast, ceresin is predominantly composed of saturated hydrocarbons, with a significant reduction in impurities. This difference in chemical composition leads to distinct physicochemical properties, with ceresin being a more consistent, stable, and aesthetically suitable material for many pharmaceutical and cosmetic applications. The choice between ozokerite and ceresin will ultimately depend on the specific requirements of the application, including the desired purity, color, and thermal properties. The analytical techniques outlined in this guide provide the necessary tools for researchers to characterize and differentiate these waxes, ensuring the selection of the optimal material for their formulation needs.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Ozokerite | Natural Wax, Petroleum Substitute, Candle Making | Britannica [britannica.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Ozokerite - Wikipedia [en.wikipedia.org]
- 5. Ceresin wax - CAMEO [cameo.mfa.org]
- 6. atamankimya.com [atamankimya.com]
- 7. basekim.com [basekim.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Ozokerite (Ozocerite) in Cosmetics & Personal Care Products [periodical.knowde.com]
- 10. kelid1.ir [kelid1.ir]
- 11. epsci.ucr.edu [epsci.ucr.edu]
- 12. bsee.gov [bsee.gov]
Evaluating the cost-effectiveness of ozokerite in industrial applications.
In the landscape of industrial waxes, ozokerite has long been valued for its unique physical properties. However, with a range of alternatives available, a thorough evaluation of its cost-effectiveness is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of ozokerite with its primary industrial counterparts—paraffin and microcrystalline waxes—supported by quantitative data and standardized experimental protocols.
Performance and Cost: A Quantitative Overview
The selection of a wax for a specific industrial application often hinges on a trade-off between its performance characteristics and cost. Ozokerite, a naturally occurring mineral wax, is often distinguished by its relatively high melting point and hardness.[1][2] Its alternatives, paraffin and microcrystalline wax, are both derived from petroleum and offer a spectrum of properties that can be tailored to various needs.[3][4][5]
Here is a comparative summary of the key quantitative data for these waxes:
| Property | Ozokerite Wax | Paraffin Wax (Fully Refined) | Microcrystalline Wax | Test Method |
| Melting Point (°C) | 70 - 97[6] | 58 - 68[3] | 79.4 - 86.7[4] | ASTM D87[7][8][9][10][11] |
| Needle Penetration (dmm at 25°C) | 10 - 14[1] | 14[12] | 10 - 16[13] | ASTM D1321[14][15][16][17] |
| Kinematic Viscosity (cSt at 100°C) | Data not readily available | 6.2[12] | 13 - 18[5] | ASTM D445[18][19][20][21][22] |
| Oil Content (%) | Data not readily available | < 0.5[3] | Data varies | ASTM D721[23][24][25][26][27] |
| Indicative Price (USD/kg) | ~3.17 - 7.90 | ~1.15 - 1.84[28][29] | ~1.62 (based on market value) | Market Data (2024/2025) |
Note: Prices are indicative and can vary based on supplier, grade, and market conditions. Ozokerite price is based on Indian market data and converted to USD. Microcrystalline wax price is an estimation based on overall market size and production volumes.
Experimental Protocols
To ensure accurate and reproducible comparisons of wax properties, standardized testing methodologies are employed. The following are detailed protocols for the key experiments cited in this guide:
Melting Point (Cooling Curve) - ASTM D87
This method determines the temperature at which a molten wax sample begins to solidify, observed as a plateau in the cooling curve.[7][8][10][11]
-
Apparatus: A test tube, a thermometer, a water bath, and an air bath.[11]
-
Procedure:
-
Melt the wax sample by heating it to at least 17°C above its expected melting point.
-
Pour the molten wax into the test tube to the specified level.
-
Assemble the apparatus with the thermometer immersed in the molten wax.
-
Allow the sample to cool in the air bath, which is in turn placed in the water bath.
-
Record the temperature at regular intervals as the wax cools.
-
-
Determination: The melting point is the temperature at which the cooling rate slows significantly, forming a plateau on the temperature-time graph.[8]
Needle Penetration - ASTM D1321
This test measures the hardness of a wax by determining the depth a standard needle penetrates under a specific load and time.[14][15][16][17]
-
Apparatus: A penetrometer with a standard needle, a water bath, and a sample container.[17]
-
Procedure:
-
Melt the wax sample and pour it into the sample container.
-
Cool the sample to a specified temperature, typically 25°C, in the water bath.
-
Position the needle so its tip just touches the surface of the wax.
-
Release the needle and allow it to penetrate the wax for a specified time (usually 5 seconds) under a total load of 100g.
-
-
Measurement: The penetration depth is measured in tenths of a millimeter.[15]
Kinematic Viscosity - ASTM D445
This method determines the resistance to flow of a liquid wax at a specific temperature.[18][19][20][21][22]
-
Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, and a timing device.[20]
-
Procedure:
-
Melt the wax sample and draw it into the viscometer.
-
Place the viscometer in the constant-temperature bath (e.g., 100°C) until it reaches thermal equilibrium.
-
Measure the time it takes for the wax to flow between two marked points on the viscometer.
-
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[18]
Oil Content - ASTM D721
This test method quantifies the amount of oil in petroleum waxes.[23][24][25][26][27]
-
Apparatus: A cooling bath, filtering crucible, and evaporation assembly.
-
Procedure:
-
Dissolve a weighed sample of wax in methyl ethyl ketone.
-
Cool the solution to -32°C to precipitate the wax.
-
Filter the mixture to separate the wax from the oil-solvent solution.
-
Evaporate the solvent from the filtrate.
-
-
Measurement: The weight of the remaining oil is used to calculate the percentage of oil content in the original wax sample.[24]
Visualization of the Selection Process
The decision-making process for selecting the appropriate wax for an industrial application can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates this process, taking into account key performance requirements and cost considerations.
Concluding Remarks
The analysis indicates that ozokerite's primary advantages lie in its high melting point and hardness, making it a suitable candidate for applications requiring structural integrity at elevated temperatures, such as in certain cosmetic stick formulations and polishes. However, its higher and more variable cost compared to petroleum-derived waxes is a significant factor in its cost-effectiveness.
Paraffin wax emerges as the most cost-effective option for applications where a lower melting point is acceptable and brittleness is not a major concern. Fully refined paraffin wax, with its low oil content, is a versatile and economical choice for a wide range of industrial uses.
Microcrystalline wax occupies a middle ground, offering a higher melting point and greater flexibility than paraffin, often at a lower cost than ozokerite. Its fine crystalline structure and adhesive properties make it a strong competitor to ozokerite in many applications, particularly in cosmetics and laminating industries.
Ultimately, the most cost-effective wax is application-dependent. By carefully considering the specific performance requirements and budget constraints, and by utilizing standardized testing to compare potential candidates, researchers and developers can make an informed decision that optimizes both product quality and economic efficiency.
References
- 1. poth-hille.co.uk [poth-hille.co.uk]
- 2. avenalab.com [avenalab.com]
- 3. publtd.com [publtd.com]
- 4. avenalab.com [avenalab.com]
- 5. Microcrystalline WAX - Medhim [medhim.net]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. store.astm.org [store.astm.org]
- 8. petrolube.com [petrolube.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. scribd.com [scribd.com]
- 12. infinitygalaxy.org [infinitygalaxy.org]
- 13. Microcrystalline Wax 180/185 - Koster Keunen Waxes [kosterkeunen.com]
- 14. store.astm.org [store.astm.org]
- 15. kaycantest.com [kaycantest.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. ASTM D 1321 - Standard Test Method for Needle Penetration of Petroleum Waxes- Testing Equipment - AHP PLASTIK MAKINA [ahp-makina.com]
- 18. tamson-instruments.com [tamson-instruments.com]
- 19. ASTM D445 - eralytics [eralytics.com]
- 20. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 21. ASTM D445 – SPL [spllabs.com]
- 22. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]
- 23. store.astm.org [store.astm.org]
- 24. petrolube.com [petrolube.com]
- 25. Determining Oil Content of Wax Samples - Analytice [analytice.com]
- 26. standards.iteh.ai [standards.iteh.ai]
- 27. scribd.com [scribd.com]
- 28. briefingwire.com [briefingwire.com]
- 29. imarcgroup.com [imarcgroup.com]
Safety Operating Guide
Proper Disposal of Ozokerite Wax in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. Ozokerite, a naturally occurring mineral wax, is generally not classified as a hazardous substance, simplifying its disposal process. However, it is imperative to consider the potential for contamination with hazardous materials during experimental use.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of ozokerite wax.
Immediate Safety and Handling Precautions
While ozokerite wax itself has low acute toxicity, safe handling is crucial, especially when it is heated.[1][4]
-
Molten Wax: Contact with molten ozokerite can cause severe thermal burns.[1] If contact occurs, do not remove the wax; instead, flush or immerse the affected area in cold water and seek immediate medical attention.[1][4]
-
Ventilation: When heating ozokerite, ensure adequate ventilation as vapors from the molten wax may cause slight respiratory irritation.[1][4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and gloves, should be worn. When handling molten wax, thermal-resistant gloves are recommended.
**Step-by-Step Disposal Procedure
The primary determinant for the disposal route of ozokerite waste is whether it has been contaminated with any hazardous substances.
Step 1: Waste Characterization
Before disposal, laboratory personnel must determine the nature of the ozokerite waste.
-
Uncontaminated Ozokerite: If the ozokerite has not been mixed with or exposed to any hazardous chemicals, it can be disposed of as non-hazardous waste.
-
Contaminated Ozokerite: If the ozokerite has been mixed with or is contaminated by other chemicals, the entire waste mixture must be characterized. The resulting mixture may be classified as hazardous waste, depending on the nature of the contaminants.[5] Consult the Safety Data Sheet (SDS) for each component of the mixture to determine its hazards.
Step 2: Waste Segregation
Proper segregation is essential to prevent accidental mixing of incompatible materials and to ensure compliant disposal.
-
Store ozokerite waste in a designated container, separate from other chemical waste streams.
-
If the ozokerite waste is determined to be hazardous, it must be segregated from non-hazardous waste and from incompatible hazardous wastes.[6] Ozokerite is incompatible with strong oxidizing agents.[1]
Step 3: Container Selection and Labeling
All waste containers must be appropriate for the waste they hold and clearly labeled.[6][7]
-
Container: Use a container that is chemically compatible with the waste.[6] For solid ozokerite, a securely sealed, leak-proof container is sufficient.[4][6]
-
Labeling:
-
Non-Hazardous Ozokerite Waste: Label the container clearly as "Non-Hazardous Ozokerite Waste."
-
Potentially Hazardous Ozokerite Waste: If the waste is or may be hazardous, the container must be labeled with the words "Hazardous Waste" and a clear description of the contents, including all chemical components.[7] The label should also include appropriate hazard pictograms.[7]
-
Step 4: Storage
Waste must be stored safely prior to disposal.
-
Store waste containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2]
-
Follow your institution's and local regulations regarding the maximum storage time for waste in the laboratory, often referred to as a Satellite Accumulation Area (SAA).[7][8]
Step 5: Disposal
The final disposal method depends on the waste characterization.
-
Non-Hazardous Ozokerite Waste: Dispose of the product through an authorized waste collector or a company that performs waste recovery.[2][9] Do not dispose of it in the regular trash or down the sewer unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.
-
Hazardous Ozokerite Waste: Hazardous waste must be disposed of in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] This typically involves collection by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.
Regulatory Overview
The following table summarizes the typical hazard and regulatory status of pure ozokerite wax.
| Parameter | Classification/Information |
| GHS Hazard Classification | Not classified as a dangerous substance.[1] |
| Hazard Pictograms | None.[1] |
| Primary Hazards | Thermal burns when in molten form.[1] Slight respiratory irritation from vapors of molten wax.[1][4] |
| DOT Transportation Status | Not classified as dangerous for transport.[1][4] |
| Environmental Hazards | Not classified as hazardous for the environment. It is readily biodegradable, and bioaccumulation is not expected.[1][4] |
| Disposal Recommendation | Dispose through an authorized waste collector.[2][9] Always consult with appropriate regulatory agencies and your institution's EHS department, as use can alter the waste classification.[1][5] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. Researchers must evaluate the waste generated from their individual experiments to determine if it should be classified as hazardous.
Ozokerite Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of ozokerite waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of ozokerite waste.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. avenalab.com [avenalab.com]
- 3. shayandcompany.com [shayandcompany.com]
- 4. cdn.cmer.com [cdn.cmer.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. avenalab.com [avenalab.com]
Personal protective equipment for handling OZOKERITE
This guide provides crucial safety and logistical information for laboratory professionals handling Ozokerite wax. Adherence to these procedures is vital for ensuring a safe working environment and proper disposal.
Personal Protective Equipment (PPE) for Ozokerite
While Ozokerite is not classified as a hazardous substance under normal conditions of use, appropriate personal protective equipment should be worn to minimize exposure and ensure safety, especially when handling molten wax.[1]
| Scenario | Required PPE | Standard/Specification |
| Normal Use (Solid) | Eye Protection | Safety glasses |
| Hand Protection | Protective gloves (for prolonged exposure) | |
| Clothing | Lab coat or protective work clothing | |
| Footwear | Closed-toe shoes | |
| Handling Molten Wax | Eye and Face Protection | Safety glasses or goggles |
| Hand Protection | Thermal resistant gloves | |
| Clothing | Protective work clothing or overalls | |
| Footwear | Shoes covering the entire foot | |
| Respiratory Protection | Not required with adequate ventilation |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Handling:
-
Avoid eating, drinking, or smoking in the handling area.[2][3]
-
Wear appropriate PPE as outlined in the table above.
-
When handling molten wax, be cautious of potential thermal burns.[1] Vapors from molten wax may cause slight irritation to the eyes and respiratory tract.[1][4][5]
2. Storage:
-
Store Ozokerite in a cool, dry, and well-ventilated area.[1][2][3]
-
Store away from heat, sources of ignition, and strong oxidizing agents.[1]
3. Spill and Emergency Procedures:
-
Spills: For solid Ozokerite, sweep up the material and place it in a suitable container for disposal.[4] For molten wax, allow the material to cool and solidify before cleaning it up.[1][4]
-
Eye Contact: If irritation occurs from fumes, move to fresh air.[5] For direct contact, immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention if irritation persists.[2][3][6]
-
Skin Contact: For contact with molten material, do not remove the wax from the skin. Immediately immerse the affected area in cold water.[1][4][6] Seek medical attention.[1][4][6] For solid material, wash the affected area with soap and water.[2][3]
-
Inhalation: If respiratory symptoms develop from exposure to fumes from the molten material, move the individual to fresh air.[4] If symptoms persist, seek medical attention.[2][3][4]
-
Ingestion: Ingestion of solid Ozokerite is not expected to cause acute toxicity.[4][6] If molten material is swallowed, seek immediate medical attention.[1][4][5] Do not induce vomiting.[2][3]
Disposal Plan
Dispose of Ozokerite waste and contaminated packaging in accordance with local, state, and federal regulations.[2][5] The product should be disposed of by an authorized waste collector or remover.[2][3]
Safe Handling Workflow for Ozokerite
Caption: Workflow for the safe handling of Ozokerite wax.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
